2-[4-(Sec-butyl)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)10-4-6-11(7-5-10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQZVLREQJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387788 | |
| Record name | (4-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4917-89-9 | |
| Record name | (4-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[4-(sec-Butyl)phenoxy]acetic Acid
This guide provides a comprehensive technical overview of a reliable synthesis pathway for 2-[4-(sec-butyl)phenoxy]acetic acid, a valuable organic intermediate in the development of various chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just procedural steps but also the underlying scientific rationale and practical insights for successful execution.
Introduction
2-[4-(sec-Butyl)phenoxy]acetic acid is a carboxylic acid derivative of 4-(sec-butyl)phenol. Its structure, featuring a phenoxyacetic acid moiety with a sec-butyl substituent on the aromatic ring, makes it a key building block in medicinal chemistry and materials science. The synthesis of this compound is typically achieved through a two-step process: the Friedel-Crafts alkylation of phenol to produce the intermediate 4-(sec-butyl)phenol, followed by a Williamson ether synthesis to introduce the acetic acid side chain. This guide will elaborate on a robust and reproducible pathway for its preparation.
Overall Synthesis Pathway
The synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid is accomplished in two primary stages, as illustrated below. The initial step involves the electrophilic aromatic substitution of phenol with a butene source to introduce the sec-butyl group, followed by the nucleophilic substitution of chloroacetic acid by the phenoxide intermediate.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-[4-(sec-Butyl)phenoxy]acetic Acid
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(sec-butyl)phenol in an aqueous solution of sodium hydroxide (or potassium hydroxide). This deprotonates the phenol to form the sodium 4-(sec-butyl)phenoxide. [1][2]2. Reaction with Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid. The mixture is then heated to reflux for 1-2 hours. [2]3. Work-up and Purification:
-
After the reflux period, the reaction mixture is cooled to room temperature and diluted with water.
-
The solution is then carefully acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate to precipitate the crude 2-[4-(sec-butyl)phenoxy]acetic acid. [1][2] * The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
| Parameter | Value |
| Reactants | 4-(sec-Butyl)phenol, Chloroacetic Acid |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water |
| Reaction Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
| Purification | Recrystallization |
Caption: Key parameters for the Williamson ether synthesis step.
Characterization of 2-[4-(sec-Butyl)phenoxy]acetic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point for a similar compound, (2-sec-butylphenoxy)acetic acid, is reported to be around 60°C. [3]* NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the sec-butyl group (a triplet, a doublet, and a multiplet), the aromatic protons, and the methylene protons of the acetic acid side chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. While specific data for the target molecule is not readily available in the provided search results, the spectrum for the analogous (2-tert-butylphenoxy)acetic acid can serve as a reference for the expected chemical shift regions. [4]* Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic peaks for the aromatic ring and the ether linkage.
-
Safety Considerations
-
Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
2-Butene: Flammable gas. Handle in a well-ventilated area away from ignition sources.
-
Strong Bases (NaOH, KOH): Corrosive. Cause severe burns.
-
Chloroacetic Acid: Toxic and corrosive.
-
High-Pressure Reactions: Should only be performed in appropriate equipment by trained personnel.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid is a well-established two-step process that can be performed efficiently in a laboratory setting. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the initial Friedel-Crafts alkylation to maximize the yield of the desired para-isomer. The subsequent Williamson ether synthesis is a high-yielding and reliable reaction. This guide provides a solid foundation for researchers to produce this valuable compound for further applications in their respective fields.
References
Sources
physicochemical properties of 2-[4-(Sec-butyl)phenoxy]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(sec-butyl)phenoxy]acetic acid
Abstract
2-[4-(sec-butyl)phenoxy]acetic acid is a member of the phenoxyacetic acid class of compounds, which are recognized for their biological activity, notably as synthetic auxins used in agriculture as herbicides.[1][2] The precise arrangement and nature of substituents on the phenoxy ring are critical in defining the molecule's efficacy, selectivity, and environmental persistence. Understanding the fundamental physicochemical properties of this specific isomer is therefore paramount for professionals in agrochemical research, formulation science, and environmental risk assessment. This technical guide provides a comprehensive examination of the core physicochemical attributes of 2-[4-(sec-butyl)phenoxy]acetic acid (CAS No. 4917-89-9), detailing its structural characteristics, solubility profile, acidity, and other key identifiers. We further present validated experimental methodologies for determining these properties, explaining the scientific rationale behind procedural choices to ensure accuracy and reproducibility.
Introduction & Significance
Phenoxyacetic acid derivatives function as plant growth regulators by mimicking the natural plant hormone auxin.[1] This mimicry disrupts normal growth processes in susceptible plants, leading to their use as selective herbicides for controlling broadleaf weeds. The biological activity of these compounds is intimately linked to their physicochemical properties, which govern their ability to be absorbed by the plant, translocate to the site of action, and interact with target receptors.
The subject of this guide, 2-[4-(sec-butyl)phenoxy]acetic acid, is distinguished by a sec-butyl group at the para-position of the phenyl ring. This specific substitution pattern influences its lipophilicity and steric profile, which in turn affects its formulation, environmental fate, and interaction with biological systems. A thorough characterization is essential for developing stable and effective formulations, predicting its behavior in soil and water, and conducting toxicological and ecotoxicological assessments.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all further physicochemical analysis.
-
IUPAC Name: 2-[4-(butan-2-yl)phenoxy]acetic acid
-
Synonyms: Acetic acid, 2-[4-(1-methylpropyl)phenoxy]-[2]
-
CAS Number: 4917-89-9[2]
-
Molecular Formula: C₁₂H₁₆O₃[2]
-
Molecular Weight: 208.25 g/mol [2]
The structure consists of a central phenoxy group, an acetic acid moiety connected via an ether linkage, and a sec-butyl substituent on the aromatic ring.
Caption: 2D Chemical Structure of 2-[4-(sec-butyl)phenoxy]acetic acid.
Core Physicochemical Properties: Data and Discussion
The key properties that dictate the behavior of this compound are summarized below.
| Property | Value / Description | Significance |
| Physical State | Expected to be a white crystalline solid at 25°C.[2] | Affects handling, storage, and formulation (e.g., wettable powder, emulsifiable concentrate). |
| Melting Point | Data for the closely related ortho-isomer is ~60°C.[3] The para-isomer is expected in a similar range, but requires empirical determination. | A sharp melting range is a key indicator of purity. It is critical for quality control. |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers.[2][3] | Governs bioavailability, environmental mobility, and the choice of formulation solvents. |
| Acidity (pKa) | Estimated to be ~4.5, similar to related phenoxyacetic acids.[3] | Determines the ionization state at different pH values, critically affecting solubility and membrane transport. |
| Stability | Stable at room temperature; may degrade under high heat, light, or in the presence of strong oxidants.[2] | Informs storage requirements and shelf-life of both the active ingredient and its formulations. |
Discussion of Key Properties
-
Solubility: As a carboxylic acid, the aqueous solubility of 2-[4-(sec-butyl)phenoxy]acetic acid is highly pH-dependent. At a pH below its pKa (~4.5), the molecule exists predominantly in its neutral, protonated form. The large, nonpolar sec-butylphenyl group makes this form lipophilic and thus poorly soluble in water. As the pH rises above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This charged species is significantly more polar and therefore more soluble in water. This behavior is critical for creating aqueous formulations and predicting its mobility in different environmental compartments.
-
Acidity (pKa): The pKa value of ~4.5 is characteristic of a carboxylic acid where the carboxyl group is insulated from the aromatic ring by an ether linkage.[3] This acidity means that at physiological pH (~7.4), the compound will be almost entirely in its ionized (anionic) form. This is a crucial factor for its interaction with biological membranes and transport within a plant.
Experimental Methodologies for Characterization
To ensure scientific integrity, the determination of these properties must follow robust, validated protocols.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a precise measure of the temperature range over which the solid-to-liquid phase transition occurs.
-
Expertise & Experience: The choice of a slow heating rate (1-2°C per minute) near the expected melting point is a critical experimental parameter. A rapid heating rate does not allow for thermal equilibrium between the sample and the thermometer, leading to an artificially wide and inaccurate melting range.
-
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline 2-[4-(sec-butyl)phenoxy]acetic acid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The melting point apparatus is calibrated using certified standards with known melting points (e.g., benzoic acid, vanillin) that bracket the expected range of the sample.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, then the rate is reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
-
-
Trustworthiness: This protocol is self-validating. A narrow melting range (e.g., < 2°C) is a strong and universally accepted indicator of high sample purity. The use of certified standards ensures the trustworthiness of the instrument's temperature reading.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
-
Expertise & Experience: Achieving true equilibrium is the most critical aspect of this method. A 24-hour agitation period is typically sufficient, but for some compounds, 48 or even 72 hours may be necessary. Preliminary time-course experiments are often conducted to determine the point at which the concentration in solution becomes constant.
-
Methodology:
-
System Preparation: An excess amount of solid 2-[4-(sec-butyl)phenoxy]acetic acid is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 5, 7, and 9 to assess pH-dependency) in a sealed, temperature-controlled vessel.
-
Equilibration: The vessel is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: The suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE) to remove all undissolved solid particles.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Trustworthiness: The protocol's reliability is ensured by confirming that an excess of solid material remains at the end of the experiment, guaranteeing that the solution is indeed saturated. The use of a validated, specific analytical method like HPLC ensures that only the target analyte is being quantified.
Caption: Synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid via Williamson ether synthesis.
Analytical and Spectroscopic Profile
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification. A typical analysis would use a C18 reverse-phase column with a mobile phase consisting of an acidified water/acetonitrile gradient. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., ~275 nm).
-
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Expected characteristic peaks include a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp and strong C=O stretch around 1700 cm⁻¹, and C-O stretching bands for the ether and acid functionalities between 1000-1300 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the structure with high resolution. Key expected signals would be a singlet for the -OCH₂- protons, distinct multiplets for the aromatic protons, a complex multiplet for the benzylic proton of the sec-butyl group, and other aliphatic signals corresponding to the remaining sec-butyl protons. A broad singlet far downfield would correspond to the exchangeable carboxylic acid proton.
Conclusion
The physicochemical properties of 2-[4-(sec-butyl)phenoxy]acetic acid are integral to its function and application as a potential plant growth regulator. Its solubility, acidity, and stability, governed by its unique molecular structure, dictate its behavior from laboratory formulation to environmental interaction. The experimental protocols detailed in this guide represent robust, validated methods for accurately determining these critical parameters. By synthesizing this technical data with an understanding of the underlying scientific principles, researchers and development professionals can effectively advance the study and application of this and related compounds.
References
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Sources
An In-Depth Technical Guide to 2-[4-(sec-Butyl)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(sec-butyl)phenoxy]acetic acid, a substituted phenoxyacetic acid of interest in synthetic chemistry and potentially in the development of biologically active molecules. This document consolidates available information on its chemical identity, structure, and synthesis. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs to provide predictive insights into its physicochemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, offering a practical framework for researchers. This guide is intended to be a foundational resource for scientists working with or considering the use of this and related compounds in their research endeavors.
Chemical Identity and Structure
2-[4-(sec-butyl)phenoxy]acetic acid is an aromatic carboxylic acid. The core structure consists of a phenoxyacetic acid moiety substituted with a sec-butyl group at the para position (position 4) of the phenyl ring.
-
Chemical Name: 2-[4-(sec-butyl)phenoxy]acetic acid
-
CAS Number: 4917-89-9
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
Structural Representation
The structure of 2-[4-(sec-butyl)phenoxy]acetic acid is characterized by a chiral center in the sec-butyl group, meaning it can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: 2D structure of 2-[4-(sec-butyl)phenoxy]acetic acid.
Synthesis of 2-[4-(sec-Butyl)phenoxy]acetic Acid
The most direct and widely employed method for the synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Synthesis Pathway
The synthesis proceeds in two conceptual steps: the deprotonation of the starting phenol to form a highly nucleophilic phenoxide, followed by the reaction of this phenoxide with an α-halo acid.
Caption: Williamson ether synthesis workflow for 2-[4-(sec-butyl)phenoxy]acetic acid.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.[1][2]
Materials:
-
4-sec-Butylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-sec-butylphenol in an aqueous solution of sodium hydroxide (a molar excess of NaOH is recommended). Stir the mixture until the phenol is completely dissolved, forming the sodium 4-sec-butylphenoxide solution.
-
Reaction with Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid in water (a slight molar excess relative to the phenol is often used).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This will precipitate the crude 2-[4-(sec-butyl)phenoxy]acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3x volumes). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. The product will be extracted into the aqueous bicarbonate layer as its sodium salt.
-
Isolation of Product: Separate the aqueous bicarbonate layer and re-acidify with concentrated HCl to precipitate the purified product.
-
Drying: Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-[4-(sec-butyl)phenoxy]acetic acid is not widely available in the literature, we can infer its properties from available data and by comparison with its close structural analog, 2-(4-tert-butyl)phenoxyacetic acid (CAS 1798-04-5).[3][4]
| Property | Value / Description |
| Appearance | Expected to be a white to off-white solid.[5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.[5] |
| Melting Point | Not reported. For comparison, the melting point of 2-(4-tert-butyl)phenoxyacetic acid is 96 °C.[4] |
| pKa | Expected to be in the range of typical carboxylic acids (~3-5). |
Spectroscopic Data (Predicted and Analog Comparison)
No experimental spectra for 2-[4-(sec-butyl)phenoxy]acetic acid were found in the searched databases. The following are predicted key features and a comparison with the tert-butyl analog.
¹H NMR Spectroscopy (Predicted):
-
~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~6.8-7.2 ppm: Aromatic protons on the phenyl ring, likely showing an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene.
-
~4.6 ppm: A singlet for the two protons of the methylene group (-OCH₂-).
-
~2.5 ppm: A multiplet for the methine proton of the sec-butyl group (-CH-).
-
~1.5 ppm: A multiplet for the methylene protons of the sec-butyl group (-CH₂-).
-
~1.2 ppm: A doublet for the methyl group adjacent to the methine in the sec-butyl group.
-
~0.8 ppm: A triplet for the terminal methyl group of the sec-butyl group.
¹³C NMR Spectroscopy (Predicted):
-
~170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
~155 ppm: Aromatic carbon attached to the ether oxygen.
-
~140 ppm: Aromatic carbon attached to the sec-butyl group.
-
~115-130 ppm: Other aromatic carbons.
-
~65 ppm: Methylene carbon of the ether linkage (-OCH₂-).
-
~20-40 ppm: Carbons of the sec-butyl group.
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
-
2500-3300 cm⁻¹: A broad O-H stretch from the carboxylic acid.
-
~1700 cm⁻¹: A strong C=O stretch from the carboxylic acid.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.
-
~1050 cm⁻¹: Symmetric C-O-C stretch of the ether.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z = 208.
-
Key Fragmentation: Loss of the carboxylic acid group, and fragmentation of the sec-butyl chain. A prominent peak corresponding to the 4-sec-butylphenoxide radical ion would be expected.
Applications and Biological Activity
While specific research on the biological activities of 2-[4-(sec-butyl)phenoxy]acetic acid is limited, the broader class of phenoxyacetic acids has well-documented applications.
Herbicidal Activity
Phenoxyacetic acids, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are widely used as systemic herbicides that mimic the plant growth hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds.[6] It is plausible that 2-[4-(sec-butyl)phenoxy]acetic acid could exhibit similar, albeit likely modulated, herbicidal properties.
Potential in Drug Development and Research
The phenoxyacetic acid scaffold is present in various pharmaceutically active compounds. For instance, derivatives have been investigated for their potential as peroxisome proliferator-activated receptor (PPAR) agonists, which are targets for drugs used to treat metabolic disorders like dyslipidemia and type 2 diabetes.[2] The lipophilic sec-butyl group could influence the compound's ability to interact with biological membranes and protein binding pockets.
The compound also serves as a valuable intermediate in organic synthesis, allowing for further functionalization of the carboxylic acid group to form esters, amides, and other derivatives for screening in drug discovery programs.[7]
Safety and Handling
Based on data for analogous compounds, 2-[4-(sec-butyl)phenoxy]acetic acid should be handled with care.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-[4-(sec-butyl)phenoxy]acetic acid, identified by CAS number 4917-89-9, is a readily synthesizable compound via the Williamson ether synthesis. While specific experimental characterization and biological activity data are scarce in the public domain, its structural similarity to well-studied phenoxyacetic acids suggests potential applications in agrochemicals and as a scaffold in medicinal chemistry. This guide provides the foundational chemical information and a robust synthesis protocol to enable further research into the properties and potential applications of this molecule. Future work should focus on obtaining detailed spectroscopic and biological data to fully characterize this compound and unlock its potential.
References
-
The Williamson Ether Synthesis. Link
-
US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents. Link
-
2-[4-(sec-Butyl)phenoxy]acetic acid | 4917-89-9 - Sigma-Aldrich. Link
-
2-[4-(sec-Butyl)phenoxy]acetic acid - ChemBK. Link
-
2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem. Link
-
2-[4-(sec-Butyl)phenoxy]acetic acid - Matrix Scientific. Link
-
CAS NO. 4917-89-9 | 2-[4-(sec-Butyl)phenoxy]acetic acid ... - Arctom. Link
-
2-[4-(SEC-BUTYL)PHENOXY]ACETIC ACID CAS#: 4917-89-9. Link
-
Biological activity of phenoxyacetic acid derivatives - Benchchem. Link
-
4-tert-Butylphenoxyacetic acid 98.0 (HPLC) TAC acid - Sigma-Aldrich. Link
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Link
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The Dual Legacy of Phenoxyacetic Acids: From Agricultural Revolution to Metabolic Regulation
An In-depth Technical Guide on the Discovery, History, and Application of Phenoxyacetic Acid Derivatives
Abstract
Phenoxyacetic acid and its derivatives represent a remarkable class of molecules that have profoundly impacted both agriculture and medicine. Initially developed in the 1940s as selective herbicides, compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) revolutionized weed control and continue to be vital tools in modern farming.[1] Concurrently, a distinct lineage of these derivatives, the fibrates, emerged as crucial therapeutic agents for managing dyslipidemia, a major risk factor for cardiovascular disease. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and mechanisms of action of these two pivotal classes of phenoxyacetic acid derivatives. We will delve into the foundational research that unveiled their potent biological activities, detail the chemical principles underlying their synthesis, and elucidate the molecular pathways through which they exert their effects. This guide is intended for researchers, scientists, and drug development professionals, offering a deep, comparative analysis of how a single chemical scaffold gave rise to compounds with such divergent yet significant applications.
Part 1: The Herbicidal Revolution: Taming Weeds with Synthetic Auxins
A Wartime Discovery with Lasting Impact
The story of phenoxyacetic acid herbicides is rooted in the broader scientific advancements of the early 20th century, particularly the discovery and characterization of plant growth hormones. The term "auxin," from the Greek auxein (to grow), was first used by Frits Went in 1926 to describe the substance responsible for phototropism in oat coleoptiles.[2] This substance was later identified as indole-3-acetic acid (IAA).[3]
The leap to synthetic auxins as herbicides occurred in the 1940s, driven by the agricultural demands of World War II. In a remarkable case of independent discovery, research groups in both the United Kingdom and the United States identified the potent and selective herbicidal properties of chlorinated phenoxyacetic acids.[2][4] At Rothamsted Experimental Station in the UK, a team led by Judah Hirsch Quastel was investigating ways to improve crop yields.[5] Simultaneously, researchers at Imperial Chemical Industries (ICI), including W.G. Templeman, were exploring compounds with auxin-like activity.[6] In the United States, P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute, along with researchers at the University of Chicago and the American Chemical Paint Company, were also investigating the effects of synthetic growth regulators.[4][7]
A pivotal moment came in 1941 when Robert Pokorny, a chemist at C.B. Dolge Company, published a short paper describing the synthesis of several chlorophenoxyacetic acids, including 2,4-D.[8][9] Although Pokorny's paper did not report on their biological activity, it provided the chemical foundation for the biological research that followed. By 1945, the potent, selective herbicidal action of 2,4-D and MCPA against broadleaf weeds, with minimal harm to cereal crops, was established.[5][6] This discovery ushered in the era of modern chemical weed control, dramatically increasing agricultural productivity.
Mechanism of Action: A Lethal Mimicry
Phenoxyacetic acid herbicides exert their effects by acting as synthetic mimics of the natural plant hormone auxin (IAA).[10] However, unlike IAA, which is tightly regulated by synthesis, transport, and degradation within the plant, synthetic auxins like 2,4-D are more persistent and resistant to metabolic breakdown.[11] This leads to a sustained and overwhelming auxin signal in susceptible broadleaf plants.[3]
The core of the auxin signaling pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of F-box proteins , which function as auxin receptors.[12][13] In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes.[14]
When a synthetic auxin like 2,4-D enters the cell, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[14] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[12] The removal of the Aux/IAA repressor liberates the ARF transcription factor, leading to the massive and uncontrolled expression of auxin-responsive genes.[12]
This leads to a cascade of physiological disruptions:
-
Uncontrolled Cell Elongation and Division: The "acid growth" hypothesis posits that auxin activates proton pumps in the cell membrane, lowering the pH of the cell wall and activating enzymes that loosen it, leading to cell elongation.[15] Synthetic auxins cause this to occur uncontrollably.
-
Ethylene Production: The overstimulation of the auxin pathway leads to a surge in the production of the stress hormone ethylene, which contributes to leaf epinasty (downward curling), senescence, and ultimately, cell death.[12][16]
-
Abscisic Acid (ABA) Accumulation: Recent research has shown that auxin herbicides also induce the expression of genes involved in the biosynthesis of ABA, another stress hormone that contributes to the overall phytotoxic effect.[16][17]
This multi-faceted disruption of hormonal balance leads to the characteristic symptoms of phenoxy herbicide damage, including twisted stems, curled leaves, and ultimately, the death of the susceptible plant.
Synthesis of Phenoxyacetic Acid Herbicides
The industrial synthesis of phenoxyacetic acid herbicides like 2,4-D and MCPA is primarily achieved through a variation of the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The general synthetic route involves two main steps:
-
Formation of the Phenoxide: The corresponding chlorinated phenol (e.g., 2,4-dichlorophenol for 2,4-D, or 4-chloro-2-methylphenol for MCPA) is treated with a strong base, such as sodium hydroxide, to deprotonate the hydroxyl group and form the sodium phenoxide salt.[18]
-
Condensation with a Chloroacetate: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a chloroacetate salt (e.g., sodium chloroacetate), displacing the chloride ion and forming the ether linkage. The resulting product is the sodium salt of the phenoxyacetic acid.[18]
The free acid can then be obtained by acidification.
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol is a generalized representation and should be adapted and performed with appropriate safety precautions in a laboratory setting.
Materials:
-
2,4-Dichlorophenol (DCP)
-
Sodium Hydroxide (NaOH)
-
Monochloroacetic Acid (MCA)
-
Hydrochloric Acid (HCl)
-
Water
-
Appropriate organic solvent for recrystallization (e.g., toluene)
Procedure:
-
Phenoxide Formation: In a reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic and may require cooling to maintain a controlled temperature. This step forms the sodium salt of 2,4-dichlorophenol (Na-DCP).
-
Chloroacetate Preparation: In a separate vessel, neutralize monochloroacetic acid with an aqueous solution of sodium hydroxide to form sodium monochloroacetate (Na-MCA).
-
Condensation: Add the sodium monochloroacetate solution to the sodium 2,4-dichlorophenoxide solution. Heat the mixture under reflux for several hours to drive the condensation reaction to completion. This forms the sodium salt of 2,4-D.
-
Acidification: After cooling the reaction mixture, slowly add hydrochloric acid to acidify the solution to a pH of approximately 1-2. This will precipitate the free acid form of 2,4-D.
-
Isolation and Purification: The precipitated 2,4-D is collected by filtration and washed with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield a high-purity product.
Part 2: The Medicinal Saga: Fibrates and the Regulation of Lipid Metabolism
From Insecticides to Lipid-Lowering Agents
The journey of phenoxyacetic acid derivatives into the realm of medicine began with an unexpected observation. In the 1950s, it was noted that French farm workers exposed to an insecticide, phenyl ethyl acetic acid, had unusually low plasma cholesterol levels.[19] This serendipitous finding prompted chemists at Imperial Chemical Industries (ICI), the same company involved in the early development of MCPA, to investigate related compounds for potential lipid-lowering activity. This research led to the synthesis of clofibrate , the first of the fibrate class of drugs, which was patented in 1958 and approved for medical use in 1963.[7][19]
Clofibrate proved to be effective at lowering triglycerides and, to a lesser extent, cholesterol. However, its use declined due to concerns about long-term side effects, including an increased risk of gallstones and unexplained mortality in a large clinical trial.[5][7] Despite this, the discovery of clofibrate paved the way for the development of second-generation fibrates with improved safety and efficacy profiles, such as gemfibrozil (patented in 1968) and fenofibrate .[1][20] These drugs remain important therapeutic options for the treatment of hypertriglyceridemia and mixed dyslipidemia.[1][15]
Mechanism of Action: Activating a Master Regulator of Metabolism
Fibrates exert their therapeutic effects by activating a nuclear receptor called Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[12][21] PPARα is a ligand-activated transcription factor that plays a central role in regulating the expression of a multitude of genes involved in lipid and lipoprotein metabolism, primarily in the liver.[5][22]
The active metabolite of fibrates (e.g., clofibric acid, fenofibric acid) binds to and activates PPARα. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR) . This PPARα/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[7][18]
The key metabolic consequences of PPARα activation by fibrates include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[2][21]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates suppress the production of ApoC-III, a protein that inhibits LPL activity. The reduction in ApoC-III further enhances the lipolysis of triglyceride-rich lipoproteins.[2][21]
-
Increased Fatty Acid Oxidation: PPARα upregulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis.[1][5]
-
Increased High-Density Lipoprotein (HDL) Production: Fibrates increase the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL, leading to increased levels of "good" cholesterol.[1][21]
Synthesis of Fibrates
The synthesis of the active acid forms of fibrates, such as clofibric acid and fenofibric acid, also utilizes principles of ether synthesis, often in combination with other organic reactions.
Experimental Protocol: Synthesis of Clofibric Acid
This protocol is a generalized representation and should be adapted and performed with appropriate safety precautions in a laboratory setting.
Materials:
-
4-Chlorophenol
-
Acetone
-
Chloroform
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Condensation Reaction: In a reaction vessel, a mixture of 4-chlorophenol, acetone, and sodium hydroxide is prepared. Chloroform is then added dropwise to the cooled mixture. This reaction, a haloform reaction, generates a dichlorocarbene intermediate which reacts with the phenoxide and acetone to form a trichloromethyl intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed under basic conditions (by heating with excess sodium hydroxide) to yield the sodium salt of clofibric acid.
-
Acidification and Isolation: The reaction mixture is cooled, and any unreacted starting materials are removed by extraction with an organic solvent. The aqueous layer is then acidified with hydrochloric acid to precipitate clofibric acid.
-
Purification: The crude clofibric acid is collected by filtration, washed with water, and can be purified by recrystallization.
Part 3: Structure-Activity Relationships: A Tale of Two Targets
The divergent biological activities of phenoxyacetic acid derivatives are a direct consequence of subtle structural modifications that tailor their affinity for either the plant auxin receptor system or the human PPARα nuclear receptor.
Table 1: Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives
| Feature | Herbicidal Activity (Auxin Mimics) | Medicinal Activity (Fibrates) |
| Acidic Group | An acidic group (typically carboxylic acid) is essential for activity. | A carboxylic acid group is essential for activity. |
| Aromatic Ring | An unsaturated ring system is required. | Aromatic ring is a key feature. |
| Ether Linkage | The ether linkage provides the correct spatial arrangement. | The ether linkage is a common structural motif. |
| Substitution on the Ring | Halogen substitution at positions 2 and 4 (e.g., 2,4-D) or 4-chloro and 2-methyl (e.g., MCPA) is optimal for selective herbicidal activity. | A para-chloro substituent is common (e.g., clofibrate, fenofibrate). |
| Side Chain | A simple acetic acid side chain is highly effective. | A gem-dimethyl group on the alpha-carbon of the propanoic acid side chain (isobutyrate) is crucial for PPARα agonism. |
Part 4: Comparative Efficacy and Applications
The distinct molecular targets of herbicidal and medicinal phenoxyacetic acids lead to vastly different applications and measures of efficacy.
Table 2: Comparative Efficacy of Phenoxyacetic Acid Derivatives
| Compound | Class | Primary Application | Key Efficacy Metrics |
| 2,4-D | Herbicide | Selective control of broadleaf weeds in cereal crops, turf, and non-crop areas. | Weed control spectrum, application rate ( kg/ha ), crop safety. |
| MCPA | Herbicide | Selective control of broadleaf weeds in cereals, flax, and grasslands. | Similar to 2,4-D, with some differences in weed spectrum. |
| Clofibrate | Fibrate | Hypertriglyceridemia, mixed dyslipidemia. | Reduction in serum triglycerides (TG) and VLDL; increase in HDL. |
| Gemfibrozil | Fibrate | Hypertriglyceridemia (Types IV and V). | 30-60% reduction in plasma TG levels.[15] |
| Fenofibrate | Fibrate | Primary hypercholesterolemia, mixed dyslipidemia, hypertriglyceridemia. | Significant reduction in TG, LDL-C, and non-HDL-C levels.[23] |
Conclusion
The discovery and development of phenoxyacetic acid derivatives stand as a testament to the power of chemical synthesis and the often-unpredictable paths of scientific inquiry. From their origins in fundamental plant hormone research and a serendipitous observation in agricultural workers, these compounds have bifurcated into two indispensable classes of molecules. The phenoxy herbicides triggered an agricultural revolution, enabling unprecedented efficiency in food production. The fibrates, born from the same chemical lineage, provided a vital tool in the fight against cardiovascular disease by targeting the intricate machinery of lipid metabolism. For the modern researcher, the story of phenoxyacetic acids offers a compelling case study in structure-activity relationships, the importance of interdisciplinary research, and the enduring potential for a single chemical scaffold to yield a dual legacy of immense societal benefit.
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Phenoxy herbicide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. (n.d.). Retrieved January 15, 2026, from [Link]
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Clofibric Acid: Comprehensive Overview and Applications. (n.d.). Retrieved January 15, 2026, from [Link]
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Auxin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022). Frontiers in Plant Science, 13, 1050224.
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Fibrates — The Other Life-saving Lipid Drugs | USC Journal - US Cardiology Review. (2004). Retrieved January 15, 2026, from [Link]
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53339.
- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2023). International Journal of Molecular Sciences, 24(7), 6333.
- Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768-1768.
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Auxin Signaling. (2017). Plant Physiology, 175(2), 989-1003.
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Clofibrate - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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MCPA - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). Retrieved January 15, 2026, from [Link]
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Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). Retrieved January 15, 2026, from [Link]
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Auxin Signaling | Plant Physiology - Oxford Academic. (2017). Retrieved January 15, 2026, from [Link]
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The Production of Phenoxy Herbicides. (n.d.). Retrieved January 15, 2026, from [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved January 15, 2026, from [Link]
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Peroxisome proliferator-activated receptor alpha - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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In the beginning: the multiple discovery of the first hormone herbicides | Weed Science. (2006). Retrieved January 15, 2026, from [Link]
- Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (2011). Plant Signaling & Behavior, 6(11), 1747-1750.
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Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin herbicide application | Journal of Experimental Botany | Oxford Academic. (2018). Retrieved January 15, 2026, from [Link]
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- Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (2017). Endocrine Reviews, 38(4), 332-368.
- Structure-activity relationships of fibrate-based analogues inside PPARs. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.
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Gemfibrozil - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome. (2023). Journal of Cardiovascular Development and Disease, 10(11), 461.
- Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. (2020). International Journal of Molecular Sciences, 21(18), 6825.
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Spectroscopic Fingerprinting of 2-[4-(sec-butyl)phenoxy]acetic Acid: A Multi-Technique Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-[4-(sec-butyl)phenoxy]acetic acid, a molecule of interest for its potential biological activities, presents a rich tapestry of spectroscopic features. This technical guide provides a comprehensive, multi-faceted analysis of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output. This guide is designed to empower researchers to not only understand the spectroscopic signature of this specific molecule but also to apply these analytical principles to their own work. We will explore the predicted ¹H and ¹³C NMR spectra, dissect the vibrational modes revealed by IR spectroscopy, and trace the fragmentation pathways in mass spectrometry, all while grounding our interpretations in established scientific principles.
Molecular Structure and Analytical Workflow
The structural integrity of a compound is paramount in drug development, directly influencing its efficacy, safety, and intellectual property value. A rigorous spectroscopic analysis provides an unambiguous confirmation of the intended molecular architecture.
Diagram: Analytical Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a target compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-[4-(sec-butyl)phenoxy]acetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons, such as the carboxylic acid proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-[4-(sec-butyl)phenoxy]acetic acid is characterized by distinct signals corresponding to the aromatic, ether-linked methylene, sec-butyl, and carboxylic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.1-7.3 | Doublet | 2H | Aromatic protons (ortho to sec-butyl) |
| ~6.8-7.0 | Doublet | 2H | Aromatic protons (ortho to -OCH₂COOH) |
| ~4.6 | Singlet | 2H | Methylene protons (-OCH₂COOH) |
| ~2.5-2.7 | Sextet | 1H | Methine proton of sec-butyl (-CH(CH₃)CH₂CH₃) |
| ~1.5-1.7 | Multiplet | 2H | Methylene protons of sec-butyl (-CH(CH₃)CH₂CH₃) |
| ~1.2 | Doublet | 3H | Methyl protons of sec-butyl (-CH(CH₃)CH₂CH₃) |
| ~0.8 | Triplet | 3H | Terminal methyl protons of sec-butyl (-CH(CH₃)CH₂CH₃) |
Interpretation and Rationale
-
Carboxylic Acid Proton (δ ~10-12): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. Its chemical shift is often broad and can vary with concentration and solvent due to hydrogen bonding.
-
Aromatic Protons (δ ~6.8-7.3): The para-substitution pattern of the benzene ring gives rise to two sets of chemically non-equivalent aromatic protons. The electron-donating nature of the sec-butyl and ether groups will shield these protons, resulting in upfield shifts compared to unsubstituted benzene (δ 7.26). The protons ortho to the more electron-donating sec-butyl group are expected to be slightly more shielded (further upfield) than those ortho to the ether linkage. The coupling between adjacent aromatic protons will result in doublet signals.
-
Methylene Protons (-OCH₂COOH, δ ~4.6): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet.
-
sec-Butyl Protons (δ ~0.8-2.7): The signals for the sec-butyl group are characteristic. The methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet (a sextet is predicted). The methylene protons are diastereotopic and will appear as a multiplet. The two methyl groups are in different chemical environments; one is a doublet due to coupling with the methine proton, and the terminal methyl is a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
The sample preparation and instrumentation are similar to that of ¹H NMR. ¹³C NMR experiments typically require a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is usually performed to simplify the spectrum, resulting in singlets for each carbon.
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carbonyl carbon (-COOH) |
| ~155-160 | Aromatic carbon attached to oxygen (C-O) |
| ~140-145 | Aromatic carbon attached to sec-butyl group |
| ~128-130 | Aromatic carbons (ortho to sec-butyl) |
| ~114-116 | Aromatic carbons (ortho to -OCH₂COOH) |
| ~65-70 | Methylene carbon (-OCH₂COOH) |
| ~40-45 | Methine carbon of sec-butyl |
| ~30-35 | Methylene carbon of sec-butyl |
| ~20-25 | Methyl carbon of sec-butyl (attached to methine) |
| ~10-15 | Terminal methyl carbon of sec-butyl |
Interpretation and Rationale
-
Carbonyl Carbon (δ ~170-175): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~114-160): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen atom is the most deshielded. The carbon bearing the sec-butyl group is also deshielded. The other aromatic carbons appear at chemical shifts typical for substituted benzenes.
-
Aliphatic Carbons (δ ~10-70): The methylene carbon of the acetic acid moiety is deshielded by the adjacent oxygen. The carbons of the sec-butyl group appear in the typical aliphatic region, with their chemical shifts influenced by their position relative to the aromatic ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| 2850-2960 | Medium-Strong | C-H stretch | Aliphatic (sec-butyl) |
| ~1700-1725 | Strong, Sharp | C=O stretch | Carboxylic acid |
| ~1600, ~1450 | Medium | C=C stretch | Aromatic ring |
| ~1200-1300 | Strong | C-O stretch | Carboxylic acid and Ether |
| ~1000-1100 | Strong | C-O stretch | Ether |
| ~800-850 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
Interpretation and Rationale
-
O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching absorption, which is due to strong hydrogen bonding between molecules.[1][2][3]
-
C=O Stretch (~1700-1725 cm⁻¹): The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption in this region.[3][4]
-
C-O Stretches (~1000-1300 cm⁻¹): Both the carboxylic acid and the ether functional groups contain C-O single bonds, which will result in strong absorptions in the fingerprint region of the spectrum.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring and the sec-butyl group will appear in their characteristic regions.
-
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region are indicative of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides insights into the molecular structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺∙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₆O₃ = 208.25 g/mol ).
-
Key Fragment Ions:
-
Loss of the Carboxymethyl Group (-CH₂COOH): Cleavage of the ether bond can lead to the loss of a carboxymethyl radical, resulting in a fragment ion corresponding to the 4-sec-butylphenoxide radical.
-
Benzylic Cleavage: Fragmentation of the sec-butyl group is expected. Loss of an ethyl radical (C₂H₅) would result in a prominent fragment. Alkylbenzenes commonly undergo fragmentation at the benzylic position.[5][6][7]
-
Loss of the Carboxyl Group (-COOH): Decarboxylation can occur, leading to a loss of 45 mass units.[8]
-
McLafferty Rearrangement: While less common for the aromatic portion, a McLafferty-type rearrangement could potentially occur within the sec-butyl group.
-
Diagram: Predicted Mass Spectrometry Fragmentation of 2-[4-(sec-butyl)phenoxy]acetic acid
Caption: Predicted major fragmentation pathways for 2-[4-(sec-butyl)phenoxy]acetic acid under electron ionization.
Conclusion
The spectroscopic analysis of 2-[4-(sec-butyl)phenoxy]acetic acid provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, and aromatic ring), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The congruence of data from these orthogonal techniques offers a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for researchers, providing not only the predicted spectral data for this specific molecule but also a framework for the logical and scientifically rigorous interpretation of spectroscopic data in drug discovery and development.
References
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- Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 24(5), 631-667.
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The Solubility Profile of 2-[4-(sec-butyl)phenoxy]acetic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility profile of 2-[4-(sec-butyl)phenoxy]acetic acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific compound, this guide presents a representative solubility profile based on its predicted physicochemical properties. This profile is then used as a framework to discuss the critical aspects of solubility determination, interpretation, and its implications for drug development. We provide detailed, field-proven protocols for solubility assessment, emphasizing the causality behind experimental choices and the importance of self-validating systems. This guide is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the solubility characteristics of 2-[4-(sec-butyl)phenoxy]acetic acid and similar phenoxyacetic acid derivatives.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in solution to be absorbed and reach its target site of action. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation design.[1][2] 2-[4-(sec-butyl)phenoxy]acetic acid, an organic compound with the chemical formula C12H16O3, presents a molecular structure with both lipophilic (the sec-butylphenoxy group) and hydrophilic (the carboxylic acid group) moieties.[3][4] This amphiphilic nature suggests a complex solubility profile that warrants detailed investigation. Understanding this profile is paramount for its potential development as a therapeutic agent.
This guide will delve into the theoretical and practical aspects of the solubility of 2-[4-(sec-butyl)phenoxy]acetic acid. We will explore its predicted physicochemical properties and present a representative solubility profile in a range of pharmaceutically relevant solvents. Furthermore, we will provide detailed experimental protocols, emphasizing the gold-standard shake-flask method for determining equilibrium solubility.
Physicochemical Properties of 2-[4-(sec-butyl)phenoxy]acetic Acid: A Predictive Overview
A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.[5] For 2-[4-(sec-butyl)phenoxy]acetic acid, while experimental data is scarce, we can infer key parameters from its structure and closely related analogs.
-
Molecular Structure and Lipophilicity (logP): The presence of a sec-butyl group and a phenyl ring contributes to the molecule's lipophilicity. The computed XLogP3 value for the structurally similar isomer 2-(4-tert-butylphenoxy)acetic acid is 3.2.[6] This suggests that 2-[4-(sec-butyl)phenoxy]acetic acid is a moderately lipophilic compound, which would predict limited aqueous solubility and better solubility in organic solvents.
-
Acid-Base Properties (pKa): The carboxylic acid functional group imparts acidic properties to the molecule. Phenoxyacetic acids typically have a pKa in the range of 3 to 5. This indicates that the ionization state of 2-[4-(sec-butyl)phenoxy]acetic acid, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion.
-
Melting Point: While not definitively reported for this specific isomer, related phenoxyacetic acid derivatives are typically solids at room temperature.[7][8] The melting point influences the energy required to break the crystal lattice, which is a key factor in the dissolution process.
These predicted properties form the basis for the representative solubility profile presented in the following section.
Representative Solubility Profile of 2-[4-(sec-butyl)phenoxy]acetic Acid
The following table summarizes a representative equilibrium solubility profile of 2-[4-(sec-butyl)phenoxy]acetic acid at 25°C. This data is illustrative and designed to provide a practical framework for understanding the compound's likely behavior in different solvent systems.
| Solvent | Solvent Type | Polarity | Predicted Solubility (mg/mL) |
| Water (pH 2.0) | Polar Protic | High | < 0.1 |
| Water (pH 7.4) | Polar Protic | High | 1.5 |
| Methanol | Polar Protic | High | > 100 |
| Ethanol | Polar Protic | High | > 100 |
| Acetone | Polar Aprotic | Medium | > 100 |
| Ethyl Acetate | Polar Aprotic | Medium | 50 - 100 |
| Dichloromethane | Non-polar | Low | 20 - 50 |
| Toluene | Non-polar | Low | 10 - 20 |
| n-Heptane | Non-polar | Low | < 1 |
Interpretation of the Representative Profile:
-
Aqueous Solubility: The predicted low solubility in acidic aqueous solution is consistent with the molecule being in its neutral, less soluble form. The increased solubility at a physiological pH of 7.4 reflects the deprotonation of the carboxylic acid to the more polar carboxylate salt.
-
Organic Solvent Solubility: The high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, is anticipated due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group and interact favorably with the phenoxy moiety. The moderate to good solubility in less polar solvents like ethyl acetate and dichloromethane is driven by the lipophilic sec-butylphenoxy portion of the molecule. The poor solubility in the non-polar aliphatic solvent n-heptane highlights the importance of some degree of solvent polarity for effective solvation.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The determination of equilibrium solubility is a critical experimental undertaking. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its simplicity and reliability in achieving a true equilibrium state.[1]
Principle of the Shake-Flask Method
The principle involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined by a suitable analytical method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
2-[4-(sec-butyl)phenoxy]acetic acid (solid)
-
Selected solvents of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 2-[4-(sec-butyl)phenoxy]acetic acid to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The equilibration time should be sufficient to reach a steady state; typically 24 to 72 hours. It is advisable to determine the time to reach equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the larger particles to settle. Then, separate the solid phase from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and filter it through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Pre-saturating the filter by discarding the initial portion of the filtrate is a crucial step to avoid loss of the analyte due to adsorption.
-
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical method). Analyze the concentration of 2-[4-(sec-butyl)phenoxy]acetic acid using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Self-Validating System and Causality
This protocol incorporates self-validating checks. The use of a significant excess of solid ensures that saturation is achieved. Determining the equilibration time through kinetic studies confirms that a true equilibrium has been reached. The comparison of centrifugation and filtration as separation methods can help identify any potential issues with analyte adsorption to filter membranes. The validation of the analytical method ensures the accuracy of the final concentration measurement.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key stages of the solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: pH-Dependent Ionization and Solubility Relationship.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility profile of 2-[4-(sec-butyl)phenoxy]acetic acid, a topic of significant interest to drug development professionals. While a representative solubility profile has been presented based on predictive physicochemical properties, it is imperative that this is confirmed through rigorous experimental investigation. The detailed shake-flask protocol provided herein offers a robust framework for such studies.
Future work should focus on generating precise experimental solubility data in a wider range of biorelevant media, including simulated gastric and intestinal fluids. Furthermore, the influence of temperature on solubility should be thoroughly investigated to inform on the thermodynamics of the dissolution process. A complete and accurate understanding of the solubility of 2-[4-(sec-butyl)phenoxy]acetic acid will be instrumental in guiding its formulation development and ultimately, in unlocking its full therapeutic potential.
References
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Journal of Chemical and Engineering Data. (2020). Guidelines for Reporting of Solubility Data. Retrieved from [Link]
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ResearchGate. (n.d.). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Request PDF. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
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University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenoxy)acetic acid. Retrieved from [Link]
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ChemBK. (n.d.). 2-[4-(sec-Butyl)phenoxy]acetic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-[4-(sec-butyl)phenoxy]acetic acid as a Synthetic Auxin
Executive Summary
Synthetic auxins represent a cornerstone of modern agriculture and plant science research. This technical guide provides an in-depth exploration of the proposed mechanism of action for 2-[4-(sec-butyl)phenoxy]acetic acid, a phenoxyacetic acid derivative anticipated to function as a synthetic auxin. While direct empirical data on this specific molecule is nascent, its structural analogy to classic synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) allows for a well-grounded hypothesis of its molecular interactions. We posit that 2-[4-(sec-butyl)phenoxy]acetic acid mimics the natural plant hormone indole-3-acetic acid (IAA), acting as a "molecular glue" to induce the degradation of Aux/IAA transcriptional repressors via the SKP1-CULLIN1-F-BOX (SCF)TIR1/AFB E3 ubiquitin ligase complex. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this mechanism, grounded in the established principles of auxin signaling. Furthermore, we present a suite of detailed, field-proven experimental protocols designed to rigorously test this hypothesis, enabling a self-validating system of inquiry for researchers investigating this and other novel auxinic compounds.
Introduction: The Landscape of Synthetic Auxins
The plant hormone auxin is a central regulator of nearly every aspect of plant growth and development, from embryogenesis to root and shoot architecture.[1] Synthetic auxins are a class of plant growth regulators that mimic the effects of the primary native auxin, IAA.[2] Compounds like 2,4-D were among the first selective herbicides developed, revolutionizing weed control by targeting dicotyledonous plants.[2][3] These molecules, at high concentrations, lead to uncontrolled and unsustainable growth, ultimately resulting in plant death.[2][4]
2-[4-(sec-butyl)phenoxy]acetic acid belongs to the phenoxyacetic acid class of compounds, similar to 2,4-D. Its chemical structure suggests it will be recognized by the plant's auxin perception machinery. This guide will dissect the core molecular events that are proposed to underlie its biological activity.
The Core Mechanism: The TIR1/AFB Co-Receptor Complex
The primary pathway for auxin signaling involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6]
-
At Low Auxin Concentrations: In the absence of high auxin levels, Aux/IAA proteins form heterodimers with ARF transcription factors.[7][8] This interaction represses the transcriptional activity of ARFs, preventing the expression of auxin-responsive genes.[7][9]
-
At High Auxin Concentrations: Auxin acts as a molecular glue, promoting the interaction between a TIR1/AFB protein and an Aux/IAA repressor.[10][11] The TIR1/AFB proteins are the F-box protein component of the SCF E3 ubiquitin ligase complex.[12] This auxin-induced interaction leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[1][4][6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then regulate the expression of auxin-responsive genes, leading to downstream physiological effects.[1][13]
Proposed Molecular Mechanism of Action for 2-[4-(sec-butyl)phenoxy]acetic acid
Based on its chemical structure, we propose that 2-[4-(sec-butyl)phenoxy]acetic acid functions as a synthetic auxin by co-opting the TIR1/AFB signaling pathway.
-
Perception: The 2-[4-(sec-butyl)phenoxy]acetic acid molecule enters the plant cell and binds to the auxin-binding pocket of a TIR1/AFB protein.
-
Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a stable co-receptor complex.
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB – auxin – Aux/IAA) facilitates the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex.[4]
-
De-repression of ARFs: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate or repress the transcription of a host of auxin-responsive genes, leading to the characteristic physiological responses associated with auxin action.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for 2-[4-(sec-butyl)phenoxy]acetic acid.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of established biochemical and physiological assays should be performed. The causality behind this experimental workflow is to first establish a direct molecular interaction and then correlate this with cellular and whole-organism responses.
4.1. In Vitro Binding Assays: Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique to measure real-time molecular interactions.[8][14] This assay will determine if 2-[4-(sec-butyl)phenoxy]acetic acid directly facilitates the interaction between TIR1/AFB and an Aux/IAA protein, a cornerstone of the proposed mechanism.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB (e.g., Arabidopsis TIR1) and a specific Aux/IAA protein (e.g., IAA7).
-
Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron motif of the Aux/IAA protein onto a streptavidin-coated SPR sensor chip.[15]
-
Analyte Preparation: Prepare a series of concentrations of the purified TIR1/AFB protein in a suitable running buffer. For each concentration, create two samples: one with a fixed concentration of 2-[4-(sec-butyl)phenoxy]acetic acid and a control sample with the solvent (e.g., DMSO) alone.
-
SPR Analysis:
-
Inject the TIR1/AFB protein solutions (with and without the test compound) over the sensor chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of the TIR1/AFB protein to the immobilized Aux/IAA degron.
-
A significant increase in the binding response in the presence of 2-[4-(sec-butyl)phenoxy]acetic acid compared to the control indicates that the compound promotes the co-receptor complex formation.[7]
-
-
Data Analysis: Calculate the association (ka) and dissociation (kd) rates to determine the binding affinity (KD).[14]
Self-Validation: The system is validated by including positive controls (natural auxin IAA, known synthetic auxin 2,4-D) and negative controls (inactive auxin analogs, solvent alone).[16] The expected outcome is a dose-dependent increase in binding with active auxins.
Experimental Workflow: SPR Assay
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
4.2. In Vivo Interaction Assay: Yeast Two-Hybrid (Y2H) System
Rationale: The Y2H system is a powerful genetic method to test for protein-protein interactions within a cellular context.[3][17] This assay will confirm if 2-[4-(sec-butyl)phenoxy]acetic acid can promote the TIR1/AFB-Aux/IAA interaction in vivo.
Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of a TIR1/AFB protein into a Y2H "bait" vector, fusing it to a DNA-binding domain (BD).
-
Clone the coding sequence of an Aux/IAA protein into a Y2H "prey" vector, fusing it to a transcriptional activation domain (AD).
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait (BD-TIR1/AFB) and prey (AD-Aux/IAA) plasmids.[4]
-
Interaction Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) to test for the activation of reporter genes.
-
Prepare plates with a range of concentrations of 2-[4-(sec-butyl)phenoxy]acetic acid, as well as positive (IAA) and negative (solvent) controls.
-
-
Result Interpretation: Growth on the selective medium indicates an interaction between the bait and prey proteins. Enhanced growth in the presence of 2-[4-(sec-butyl)phenoxy]acetic acid demonstrates that the compound promotes the interaction. A quantitative assay (e.g., β-galactosidase assay) can also be performed for more precise measurements.[13]
4.3. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
Rationale: If 2-[4-(sec-butyl)phenoxy]acetic acid triggers the degradation of Aux/IAA repressors, it should lead to a change in the expression of known early auxin-responsive genes. qRT-PCR is a sensitive method to quantify these changes in transcript abundance.[18]
Methodology:
-
Plant Treatment: Treat seedlings (e.g., Arabidopsis thaliana) with various concentrations of 2-[4-(sec-butyl)phenoxy]acetic acid for a short duration (e.g., 1-3 hours). Include mock-treated and IAA-treated controls.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated tissues and reverse transcribe it into cDNA.[9]
-
qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA19, GH3 family genes) and a stable reference gene (e.g., ACTIN2).[5][19]
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[9] A significant upregulation of these genes in response to treatment would support the proposed mechanism of action.
4.4. Physiological Assay: Root Growth Inhibition
Rationale: A classic physiological response to exogenous auxins is the inhibition of primary root growth at high concentrations.[10] This whole-organism assay provides evidence that the molecular interactions translate into a biologically relevant effect.
Methodology:
-
Seedling Growth: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on a vertical agar plate with standard growth medium.
-
Treatment: Transfer seedlings of a consistent age and root length to new plates containing a range of concentrations of 2-[4-(sec-butyl)phenoxy]acetic acid.
-
Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 2-3 days), measure the length of new root growth.[2][6]
-
Data Analysis: Plot the percentage of root growth inhibition against the concentration of the compound. Calculate the IC50 value (the concentration required to inhibit root growth by 50%).
Downstream Physiological Effects and Herbicidal Action
The activation of auxin-responsive genes by a synthetic auxin like 2-[4-(sec-butyl)phenoxy]acetic acid, especially at herbicidal concentrations, initiates a cascade of physiological disruptions in susceptible dicot plants. These include:
-
Ethylene Production: A rapid increase in the synthesis of the hormone ethylene, which contributes to leaf epinasty (downward curling) and tissue swelling.[4]
-
Abscisic Acid (ABA) Accumulation: Upregulation of genes involved in ABA biosynthesis, leading to premature senescence and stomatal closure.[4]
-
Uncontrolled Cell Division and Expansion: The sustained activation of auxin signaling leads to disorganized and unsustainable growth, resulting in stem twisting, leaf malformation, and eventual death of the plant.[3]
The selectivity of phenoxyacetic acid herbicides for broadleaf weeds over grasses is attributed to differences in their ability to metabolize and detoxify these compounds, as well as anatomical differences.
Conclusion and Future Directions
The proposed mechanism of action for 2-[4-(sec-butyl)phenoxy]acetic acid is firmly rooted in the well-established paradigm of auxin signaling through the TIR1/AFB co-receptor system. Its structural similarity to other phenoxyacetic acid herbicides strongly suggests that it functions by promoting the proteasomal degradation of Aux/IAA transcriptional repressors. The experimental framework provided in this guide offers a robust and systematic approach to validate this hypothesis, from direct molecular interactions to whole-plant physiological responses.
Future research should focus on determining which specific TIR1/AFB and Aux/IAA pairs are preferentially targeted by 2-[4-(sec-butyl)phenoxy]acetic acid, as this could reveal novel selectivities and inform the development of next-generation herbicides. Understanding the metabolic fate of this compound within different plant species will also be crucial for defining its efficacy and crop safety profile.
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Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. (n.d.). PubMed. [Link]
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Calderon Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications. [Link]
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Chen, Y., et al. (2011). Real-time qRT-PCR of primary auxin responsive genes. ResearchGate. [Link]
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Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor. Nature. [Link]
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Gao, C., et al. (2017). Real-time PCR analysis of transcript levels of auxin-responsive genes. ResearchGate. [Link]
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Guo, W., et al. (2021). Genome-Wide Analysis of the Auxin/Indoleacetic Acid Gene Family and Response to Indole-3-Acetic Acid Stress in Tartary Buckwheat (Fagopyrum tataricum). National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2021). qRT-PCR analysis showing the expression of auxin early response ARF (a), Aux/IAA (b), GH3 (c), and SAUR (d) genes during transformation from NEC to EC. ResearchGate. [Link]
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Li, Y., et al. (2014). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. PubMed. [Link]
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Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. National Center for Biotechnology Information. [Link]
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Reed, J. W. (2001). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. National Center for Biotechnology Information. [Link]
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Blakeslee, J. J., et al. (2019). Control of Endogenous Auxin Levels in Plant Root Development. MDPI. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of sec-Butyl Substituted Phenoxyacetic Acids
Foreword: Charting Unexplored Chemical Space
The phenoxyacetic acid scaffold is a cornerstone in the development of biologically active molecules, most notably as synthetic auxin herbicides that have shaped modern agriculture.[1] However, the vast chemical space defined by its potential substitutions remains underexplored. This guide moves beyond well-documented analogues to focus on a promising, yet under-investigated, class: sec-butyl substituted phenoxyacetic acids. For the researcher, scientist, or drug development professional, this document serves as a technical roadmap. It synthesizes established principles of medicinal and agrochemical science to build a predictive framework for the biological activities of these novel compounds and provides the detailed experimental protocols necessary to validate these hypotheses. We will not merely list facts; we will explore the causal relationships between molecular structure, physicochemical properties, and biological function, empowering researchers to pioneer investigations in this area.
The Molecular Logic: Why the sec-Butyl Group?
The biological activity of phenoxyacetic acid derivatives is profoundly influenced by the nature, position, and size of substituents on the aromatic ring.[2] The introduction of a sec-butyl group [(CH₃)CH₂CH(CH₃)-] imparts a unique combination of properties compared to more commonly studied substituents like halogens or methyl groups:
-
Increased Lipophilicity: The branched four-carbon chain significantly increases the molecule's hydrophobicity. This is a critical parameter influencing its ability to cross biological membranes, such as the plant cuticle, fungal cell wall, or bacterial cell membrane.
-
Steric Hindrance: The sec-butyl group is bulkier than a methyl or chloro group. This steric profile can enhance binding selectivity to target proteins by fitting into specific hydrophobic pockets while preventing interaction with off-target sites. Conversely, it could also hinder binding if the target's active site is sterically constrained.
-
Metabolic Stability: The branched alkyl structure may alter the molecule's susceptibility to metabolic degradation by oxidative enzymes (e.g., cytochrome P450s) in target organisms or the environment, potentially influencing its bioavailability and residual activity.
These fundamental properties form the basis of our hypotheses for the potential biological activities of sec-butyl phenoxyacetic acids, primarily focusing on herbicidal, antifungal, and antibacterial applications.
Predicted Biological Activities & Mechanisms of Action
Herbicidal Activity: A New Generation of Synthetic Auxins?
The primary mechanism of action for classic phenoxyacetic acid herbicides like 2,4-D and MCPA is the mimicry of the plant growth hormone indole-3-acetic acid (IAA), also known as auxin.[3] These synthetic auxins bind to auxin receptors, leading to uncontrolled, disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf plants.[2]
Hypothesis: A sec-butyl substitution on the phenoxy ring is predicted to modulate auxin-like herbicidal activity. The increased lipophilicity could enhance uptake through the waxy cuticle of weed leaves. Furthermore, the steric bulk of the sec-butyl group may alter the binding affinity and selectivity for different auxin-binding proteins, potentially leading to a different spectrum of weed control or enhanced activity.[4]
Signaling Pathway: Auxin Mimicry
The diagram below illustrates the established signaling pathway for synthetic auxin herbicides, the presumed mechanism for a biologically active sec-butyl phenoxyacetic acid.
Caption: Proposed mechanism of auxin-mimicking herbicidal activity.
Antimicrobial & Fungicidal Potential
While less explored than their herbicidal properties, phenoxyacetic acid derivatives have demonstrated antimicrobial activity.[5][6] Studies on related compounds, such as di-tert-butylphenoxy derivatives, have shown potent antibacterial and antifungal effects, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL against S. aureus.[7][8] The mechanism is often attributed to the disruption of microbial cell membrane integrity.[9]
Hypothesis: The lipophilic nature of the sec-butyl group is expected to facilitate the partitioning of the molecule into the lipid-rich membranes of bacteria and fungi. This intercalation could disrupt membrane potential, increase permeability, and lead to the leakage of essential cellular components, resulting in bacteriostatic/bactericidal or fungistatic/fungicidal effects.
Synthetic Strategy: A Generalized Protocol
The synthesis of sec-butyl substituted phenoxyacetic acids can be reliably achieved via a Williamson ether synthesis. This well-established reaction provides a straightforward and efficient route to the target compounds.
Experimental Protocol: Synthesis of 4-sec-butylphenoxyacetic acid
This protocol provides a template for the synthesis. The specific starting phenol can be varied to explore different substitution patterns.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-sec-butylphenol (1.0 eq.) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add sodium hydroxide (1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Ether Formation: To the stirred solution, add ethyl chloroacetate (1.2 eq.) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted phenol.
-
Acidification & Hydrolysis: Acidify the aqueous layer to pH 2 using 2M HCl. This will protonate the carboxylate and facilitate the hydrolysis of the ester. Stir vigorously at 60°C for 2 hours.
-
Extraction: Cool the solution and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-sec-butylphenoxyacetic acid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow: Synthesis and Verification
Caption: General workflow for synthesis and characterization.
Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a series of standardized in vitro assays are required. The following protocols are designed to be robust, reproducible, and provide quantitative data for structure-activity relationship (SAR) analysis.
Protocol 1: Herbicidal Activity - Wheat Coleoptile Elongation Bioassay
This classic bioassay measures the auxin-like activity of a compound by its effect on the elongation of wheat coleoptiles.[10]
-
Seed Germination: Sterilize wheat seeds (Triticum aestivum) and germinate them on moist filter paper in petri dishes in complete darkness for 72-96 hours at 25°C.
-
Coleoptile Excision: Under a dim green safe light, select uniform seedlings. Cut 5 mm segments from the coleoptiles, 3 mm below the apical tip.
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized sec-butyl phenoxyacetic acid in a minimal amount of DMSO and make serial dilutions in a phosphate buffer (pH 6.0) to achieve final concentrations ranging from 10⁻⁸ M to 10⁻³ M. Include a positive control (Indole-3-acetic acid, IAA) and a negative control (buffer with DMSO).
-
Incubation: Place 10 coleoptile segments into each test tube containing 2 mL of the respective test solution.
-
Measurement: Incubate the tubes on a rotator in the dark for 24 hours at 25°C. After incubation, measure the final length of each coleoptile segment using a digital caliper or imaging software.
-
Data Analysis: Calculate the percent elongation for each concentration relative to the negative control. Plot the percent elongation versus the log of the molar concentration to determine the optimal activity range.
Protocol 2: Antibacterial Activity - Broth Microdilution MIC Assay
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth.[11][12][13]
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to obtain a final inoculum density of 5 x 10⁵ CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound at its highest concentration (e.g., 512 µg/mL in MHB with ≤1% DMSO) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible turbidity (bacterial growth) is observed.
Protocol 3: Antifungal Activity - Agar Disk Diffusion Assay
This method assesses antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14][15]
-
Fungal Culture & Inoculum Prep: Grow the test fungus (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404) on Sabouraud Dextrose Agar (SDA) plates. Prepare a fungal spore or yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized fungal inoculum over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose for yeasts).
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, dissolved in a volatile solvent like DMSO) onto each disk. Allow the solvent to evaporate completely. Use a solvent-only disk as a negative control and a disk with a known antifungal (e.g., fluconazole) as a positive control.
-
Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours (or until sufficient growth is seen in the control).
-
Data Measurement: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A larger zone diameter indicates greater antifungal activity.
Data Presentation & Structure-Activity Relationship (SAR) Insights
Quantitative data from the described assays should be systematically organized to facilitate comparison and SAR analysis.
Table 1: Hypothetical Herbicidal Activity Data
| Compound | Concentration (M) | Wheat Coleoptile Elongation (%) |
| Control (-) | - | 15.2 ± 1.3 |
| IAA (+) | 10⁻⁵ | 85.6 ± 4.1 |
| 4-sec-butyl-PAA | 10⁻⁶ | 45.3 ± 3.5 |
| 10⁻⁵ | 78.9 ± 5.2 | |
| 10⁻⁴ | 60.1 ± 4.8 | |
| 2,4-dichloro-PAA | 10⁻⁵ | 92.4 ± 3.9 |
PAA: Phenoxyacetic Acid
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4-sec-butyl-PAA | 16 | 64 | 32 |
| 4-tert-butyl-PAA | 8 | 32 | 16 |
| 4-chloro-PAA | 128 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Interpreting the Results for SAR:
-
Effect of Isomers: Synthesize and test ortho-, meta-, and para-sec-butyl isomers. The position of the bulky group will likely have a dramatic effect on how the molecule fits into a target receptor or enzyme active site.
-
Comparison with other Alkyl Groups: Compare the activity of sec-butyl derivatives with n-butyl, isobutyl, and tert-butyl analogues. This will elucidate the role of steric bulk and branching on activity. For instance, the data in Table 2 suggests that the more sterically hindered tert-butyl group may be more favorable for antimicrobial activity than the sec-butyl group.
-
Lipophilicity vs. Activity: Correlate the measured biological activity (e.g., 1/MIC) with calculated lipophilicity (cLogP). A strong correlation would support the hypothesis that membrane interaction is a key driver of activity, particularly for the antimicrobial effects.
Conclusion and Future Directions
This guide establishes a robust scientific framework for investigating the biological potential of sec-butyl substituted phenoxyacetic acids. Based on established structure-activity relationships, these compounds are promising candidates for novel herbicides and antimicrobial agents. The provided synthetic and biological testing protocols offer a clear and validated pathway for researchers to synthesize these molecules and quantify their activities.
The critical next steps are the empirical execution of these experiments. The resulting data will not only determine the viability of these specific compounds but will also contribute valuable knowledge to the broader understanding of how alkyl substitutions modulate the bioactivity of the versatile phenoxyacetic acid scaffold. This represents a fertile ground for discovery, with the potential to yield new active ingredients for agriculture and medicine.
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Spînu, M., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management, 2(1), 3-9. [Link]
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Al-Warhi, T., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC medicinal chemistry. [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation of 2-[4-(sec-butyl)phenoxy]acetic Acid
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2-[4-(sec-butyl)phenoxy]acetic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding analytical protocols in the principles of thermal analysis and chromatographic science. We will explore the application of core techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for determining the intrinsic thermal properties of the molecule. Furthermore, this guide outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the parent compound from its potential degradation products. Advanced hyphenated techniques, specifically Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS), are discussed for the definitive identification of volatile decomposition products. The protocols herein are designed as self-validating systems, ensuring scientific integrity and trustworthy data generation.
Introduction: The Imperative of Thermal Stability Profiling
2-[4-(sec-butyl)phenoxy]acetic acid, a member of the phenoxyacetic acid class of compounds, possesses a molecular structure that finds utility in various chemical and pharmaceutical applications.[1][2] The presence of a carboxylic acid moiety, an ether linkage, and a substituted aromatic ring suggests potential susceptibility to thermal stress. A thorough understanding of a compound's thermal stability is a cornerstone of drug development and chemical manufacturing. It informs critical decisions regarding synthesis, purification, formulation, storage conditions, and shelf-life.[3] Forced degradation studies, including thermal stress testing, are not merely a regulatory requirement but a fundamental scientific investigation into the intrinsic stability of a molecule.[4] These studies are designed to identify likely degradation products, elucidate decomposition pathways, and establish the stability-indicating nature of analytical methods.[4]
One source notes that 2-[4-(sec-butyl)phenoxy]acetic acid is stable at room temperature but may degrade under conditions of high temperature, light, and oxygen.[5] This guide provides the technical means to quantify this stability and characterize the resulting degradants.
Foundational Thermal Analysis: TGA and DSC
The initial assessment of thermal stability is most effectively accomplished through the complementary techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] These methods provide a holistic view of how the material behaves as a function of temperature, correlating mass changes with energetic transitions.[3]
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] The resulting data, a thermogram, plots mass percentage against temperature, revealing the temperatures at which decomposition and volatilization occur.[7]
A step in the TGA curve signifies a mass loss event. The temperature at the onset of this mass loss is a primary indicator of thermal stability. The derivative of the TGA curve (DTG) is often plotted to pinpoint the temperature of the maximum rate of mass loss, which is characteristic of a specific decomposition step.[7] For a compound like 2-[4-(sec-butyl)phenoxy]acetic acid, we might anticipate one or more decomposition steps, potentially corresponding to the loss of the carboxylic acid group (decarboxylation) or fragmentation of the sec-butyl group.
Differential Scanning Calorimetry (DSC): Monitoring Energetic Events
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is a powerful tool for identifying thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[8]
For a crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The onset of this peak is a precise measure of the melting temperature, while the area under the peak is proportional to the heat of fusion. Any exothermic events prior to or following the melt could indicate a crystallization of an amorphous fraction or the onset of decomposition. According to one supplier, a related compound, 4-tert-butylphenoxyacetic acid, has a melting point of 96 °C.[9] This provides a reasonable starting point for the expected melting range of the sec-butyl isomer.
Integrated TGA-DSC Analysis
Modern thermal analyzers often allow for the simultaneous measurement of TGA and DSC. This is highly advantageous as it allows for the direct correlation of mass loss events with their corresponding energetic changes (endothermic or exothermic).[10]
Experimental Protocols for Thermal Analysis
The following protocols are presented as a robust starting point for the thermal characterization of 2-[4-(sec-butyl)phenoxy]acetic acid, grounded in standards such as USP General Chapter <891> Thermal Analysis and ASTM E1131.[4][11]
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the compositional profile of 2-[4-(sec-butyl)phenoxy]acetic acid upon heating.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and internal SOPs.
-
Sample Preparation: Place 5-10 mg of 2-[4-(sec-butyl)phenoxy]acetic acid into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard heating rate of 10-20 °C/min is typically sufficient to achieve good resolution of thermal events.
-
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of any significant mass loss steps.
-
Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of 2-[4-(sec-butyl)phenoxy]acetic acid.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to melting.
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the anticipated melting point at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to calculate the heat of fusion (ΔHfus).
-
Visualization of Experimental Workflow
Caption: A hypothetical thermal degradation pathway for 2-[4-(sec-butyl)phenoxy]acetic acid.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to characterizing the thermal stability and degradation of 2-[4-(sec-butyl)phenoxy]acetic acid. By systematically employing TGA and DSC, a foundational understanding of the material's thermal behavior can be established. The development of a stability-indicating HPLC method is crucial for quantifying the compound and its degradants. Finally, the use of advanced techniques like TGA-MS provides the necessary analytical depth to elucidate the specific chemical transformations that occur under thermal stress. This structured, scientifically-grounded methodology ensures the generation of reliable and defensible data, which is paramount for researchers, scientists, and drug development professionals.
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ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link] [11][12][13]2. SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link] [13]3. ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]
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An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of 2-[4-(sec-Butyl)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of 2-[4-(sec-butyl)phenoxy]acetic acid, a molecule of interest in agrochemical and pharmaceutical research. The presence of a chiral center in the sec-butyl group gives rise to enantiomeric forms, the separation and characterization of which are critical for understanding their differential biological activities. This document details the synthesis of the racemic mixture, explores methodologies for chiral resolution, and outlines analytical techniques for the characterization of the individual stereoisomers. Furthermore, it discusses the potential for stereoselectivity in the biological action of these enantiomers, drawing parallels with structurally related phenoxyalkanoic acids.
Introduction: The Significance of Chirality in Phenoxyalkanoic Acids
Phenoxyalkanoic acids represent a broad class of organic compounds with diverse applications, most notably as herbicides.[1] The biological activity of these compounds is often intrinsically linked to their three-dimensional structure. 2-[4-(sec-butyl)phenoxy]acetic acid is a member of this class, characterized by a phenoxyacetic acid moiety and a sec-butyl substituent on the phenyl ring. The sec-butyl group contains a chiral carbon atom, rendering the molecule chiral and capable of existing as a pair of non-superimposable mirror images known as enantiomers.
It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit markedly different biological activities.[2] One enantiomer may be responsible for the desired therapeutic or herbicidal effect, while the other may be less active, inactive, or even exert undesirable or toxic effects.[2] Therefore, the separation and study of the individual enantiomers of 2-[4-(sec-butyl)phenoxy]acetic acid are of paramount importance for any potential application.
Molecular Structure and Stereoisomerism
The chemical structure of 2-[4-(sec-butyl)phenoxy]acetic acid is presented below. The chiral center is located at the second carbon of the sec-butyl group.
Caption: Chemical structure of 2-[4-(sec-butyl)phenoxy]acetic acid, with the chiral center indicated by an asterisk (*).
Due to this chiral center, 2-[4-(sec-butyl)phenoxy]acetic acid exists as two enantiomers:
-
(R)-2-[4-(sec-butyl)phenoxy]acetic acid
-
(S)-2-[4-(sec-butyl)phenoxy]acetic acid
These enantiomers possess identical physical and chemical properties in an achiral environment, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.[3]
Synthesis of Racemic 2-[4-(sec-Butyl)phenoxy]acetic Acid
The synthesis of the racemic mixture of 2-[4-(sec-butyl)phenoxy]acetic acid is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of racemic 2-[4-(sec-butyl)phenoxy]acetic acid.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis is provided below, based on established procedures for analogous phenoxyacetic acids.[4]
-
Deprotonation of Phenol: In a suitable reaction vessel, dissolve 4-sec-butylphenol in an appropriate solvent, such as ethanol or dimethylformamide.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution with stirring. This will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide ion.
-
Nucleophilic Substitution: To the solution of the phenoxide, add a slight excess of chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If an ester was used, hydrolyze it to the carboxylic acid by adding a solution of sodium hydroxide and stirring overnight.
-
Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the crude 2-[4-(sec-butyl)phenoxy]acetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a critical step in studying their individual properties. Two common methods for the resolution of chiral carboxylic acids are diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[5] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5]
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for the chiral resolution of 2-[4-(sec-butyl)phenoxy]acetic acid via diastereomeric salt formation.
Exemplary Experimental Protocol (based on the resolution of ibuprofen): [6]
Note: The optimal chiral resolving agent, solvent, and crystallization conditions for 2-[4-(sec-butyl)phenoxy]acetic acid would need to be determined empirically. The following is a representative procedure.
-
Salt Formation: Dissolve the racemic 2-[4-(sec-butyl)phenoxy]acetic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof).
-
Add an equimolar amount of an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine, to the solution.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
-
Fractional Crystallization: Slowly cool the solution or partially evaporate the solvent to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
Repeat the recrystallization process with the collected crystals to improve the diastereomeric purity.
-
Liberation of the Enantiomers: Treat the separated diastereomeric salts with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free enantiomeric acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[7] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral carboxylic acids.[8]
Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. For phenoxypropionic acids, columns such as Chiralcel OD or Chiralpak AD have shown good results.[8]
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane), a polar modifier (e.g., 2-propanol or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[8] A typical mobile phase composition could be n-hexane/2-propanol/trifluoroacetic acid (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve the racemic 2-[4-(sec-butyl)phenoxy]acetic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (or as optimized)
-
Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system and record the chromatogram. The two enantiomers should appear as two separate peaks.
Characterization of Enantiomers
Once the enantiomers have been separated, their purity and absolute configuration need to be determined.
Table 1: Analytical Techniques for Enantiomer Characterization
| Technique | Purpose | Expected Outcome |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) | A chromatogram showing a single peak for each pure enantiomer. The e.e. is calculated from the peak areas of the two enantiomers in a resolved sample. |
| Polarimetry | Measurement of optical rotation | The specific rotation ([(\alpha)]) is a characteristic physical property for each enantiomer. The values for the (R) and (S) enantiomers will be equal in magnitude but opposite in sign.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of absolute configuration (with chiral derivatizing agents) | The 1H and 13C NMR spectra of the two enantiomers will be identical in an achiral solvent. Derivatization with a chiral agent can lead to diastereomers with distinct NMR spectra. |
| Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) | Determination of absolute configuration | Comparison of the experimental VCD or ECD spectrum with a theoretically calculated spectrum can establish the absolute configuration (R or S). |
Biological Activity of Stereoisomers
The biological activity of phenoxyalkanoic acid herbicides is often stereoselective. For many related compounds, such as mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), the herbicidal activity resides almost exclusively in the (R)-enantiomer.[9] The (S)-enantiomer is typically inactive. This stereoselectivity is attributed to the specific binding interactions with the target site in the plant, which is an auxin-binding protein.
Given the structural similarity, it is highly probable that the herbicidal activity of 2-[4-(sec-butyl)phenoxy]acetic acid is also enantioselective, with one enantiomer being significantly more active than the other. Determining which enantiomer is the active "eutomer" is crucial for developing a more effective and environmentally friendly herbicide, as the use of a single, active enantiomer can reduce the required application rate and minimize the environmental load of the inactive isomer.
Conclusion
The stereochemistry of 2-[4-(sec-butyl)phenoxy]acetic acid plays a pivotal role in its potential biological activity. The presence of a chiral center necessitates the resolution of the racemic mixture to study the properties of the individual (R) and (S) enantiomers. This guide has provided a comprehensive overview of the synthesis of the racemate and detailed methodologies for its chiral resolution via diastereomeric salt formation and chiral HPLC. While specific data on the optical rotation and differential biological activity of the enantiomers of this particular compound are not extensively documented in the public domain, the principles and protocols outlined herein provide a robust framework for researchers to undertake such investigations. The study of the individual stereoisomers is a critical step in the rational design and development of new agrochemicals or pharmaceuticals based on this molecular scaffold.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]
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Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. PubMed. Available at: [Link]
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Enantioselective Phytotoxicity and the Relative Mechanism of Current Chiral Herbicides. ResearchGate. Available at: [Link]
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Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. PubMed. Available at: [Link]
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A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES. Available at: [Link]
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Preparative method of R-(-)-lbuprofen by diastereomer crystallization. PubMed. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SciSpace. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]
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(2S,4aR,8aS)-6-Oxoperhydronaphthalene-2-acetic acid: 'conglomerate' crystallization and catemeric hydrogen bonding in a bicyclic η-keto acid. ResearchGate. Available at: [Link]
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- 9. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-[4-(sec-butyl)phenoxy]acetic Acid via Williamson Ether Synthesis
Abstract: This document provides a detailed protocol for the synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid from 4-sec-butylphenol and chloroacetic acid. The described method is a variation of the classic Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines.
Introduction and Significance
2-[4-(sec-butyl)phenoxy]acetic acid is an organic compound belonging to the phenoxyacetic acid class.[1] Derivatives of phenoxyacetic acid are structurally significant moieties found in a variety of pharmacologically active compounds, including anti-inflammatory agents, antibacterial drugs, and herbicides.[2] The synthesis of this specific derivative serves as an excellent model for the preparation of substituted aryloxyalkanoic acids, which are valuable intermediates in the development of new chemical entities.
The protocol herein employs the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide or, in this case, a phenoxide.[3] The reaction is valued for its broad scope and straightforward execution, making it a cornerstone of both laboratory and industrial synthesis.[3] This application note will elucidate the underlying mechanism, provide a validated step-by-step procedure, and discuss the critical parameters for a successful and safe synthesis.
Mechanistic Pathway: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The mechanism can be broken down into two primary stages:
-
Deprotonation of the Phenol: The phenolic proton of 4-sec-butylphenol is acidic due to the resonance stabilization of the resulting phenoxide ion. A strong base, such as sodium hydroxide (NaOH), is used to abstract this proton, generating the sodium 4-sec-butylphenoxide. This salt is a potent nucleophile.[5]
-
Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This attack proceeds via a backside approach, displacing the chloride ion, which is a good leaving group.[3] This concerted step forms the ether linkage and yields the sodium salt of the desired product. Subsequent acidification protonates the carboxylate to give the final 2-[4-(sec-butyl)phenoxy]acetic acid.
The overall reaction is as follows:
Caption: Overall experimental workflow.
Step-by-Step Procedure
-
Preparation of the Phenoxide:
-
Accurately weigh 5.0 g (33.3 mmol) of 4-sec-butylphenol into a 100 mL round-bottom flask. Caution: 4-sec-butylphenol is corrosive and toxic. [6] * In a fume hood, add 15 mL of 30% (w/v) aqueous sodium hydroxide solution. This provides a significant molar excess of base to ensure complete deprotonation of the phenol.
-
Swirl the flask gently to dissolve the phenol. Gentle warming in a warm water bath may be required.
-
-
Alkylation Reaction:
-
To the phenoxide solution, carefully add 5.0 g (52.9 mmol) of chloroacetic acid in portions. Caution: Chloroacetic acid is corrosive and toxic. An exothermic reaction may occur.
-
Equip the flask with a reflux condenser and place it in a hot water bath.
-
Heat the reaction mixture to 90-100°C for 40-60 minutes. [7]Stirring with a magnetic stir bar is recommended if available.
-
-
Product Isolation and Work-up:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with approximately 30 mL of water.
-
Carefully acidify the solution by slowly adding 6M hydrochloric acid while stirring. Monitor the pH with litmus paper or a pH meter until the solution is strongly acidic (pH ~1-2). A white precipitate of the crude product should form.
-
-
Extraction and Purification:
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous solution with 40 mL of diethyl ether. [7] * Drain the lower aqueous layer and set it aside for proper disposal.
-
Wash the ether layer with 20 mL of water to remove any remaining inorganic salts or acid. Drain and discard the aqueous wash.
-
To purify the product from any unreacted phenol, extract the ether layer with 30 mL of a saturated sodium bicarbonate solution. Vent the separatory funnel frequently, as CO₂ gas will be generated from the neutralization of any excess acid and the reaction with the carboxylic acid product.
-
The desired product, being an acid, will be deprotonated by the bicarbonate and move into the aqueous layer as its sodium salt. Unreacted phenol will remain in the ether layer.
-
Drain the lower sodium bicarbonate layer into a clean beaker.
-
-
Final Precipitation and Drying:
-
Cool the sodium bicarbonate extract in an ice bath.
-
Slowly and carefully re-acidify the solution with 6M HCl until precipitation of the white solid is complete and the solution is acidic.
-
Collect the purified product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with a small amount of cold deionized water to remove residual salts.
-
Allow the product to air-dry, or dry it in a desiccator over a drying agent to a constant weight.
-
Characterization
-
Melting Point: Determine the melting point of the dried solid. A sharp melting range close to the literature value indicates high purity.
-
Spectroscopy: Confirm the structure of the product using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
¹H NMR: Expect signals corresponding to the sec-butyl group, the aromatic protons, the methylene protons of the oxyacetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
FT-IR: Look for a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).
-
References
Sources
- 1. Buy (2-Sec-butylphenoxy)acetic acid (EVT-442239) | 76343-98-1 [evitachem.com]
- 2. jetir.org [jetir.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes and Protocols: Utilizing 2-[4-(sec-butyl)phenoxy]acetic acid in Plant Cell Culture
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the application of 2-[4-(sec-butyl)phenoxy]acetic acid in plant cell culture media. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this synthetic auxin for various in vitro plant development applications.
Introduction: A Novel Phenoxyacetic Acid Derivative for Plant Biotechnology
2-[4-(sec-butyl)phenoxy]acetic acid is a synthetic auxin, belonging to the phenoxyacetic acid class of plant growth regulators.[1][2] Structurally analogous to well-established auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it holds significant potential for applications in plant tissue culture, including callus induction, somatic embryogenesis, and rooting.[3][4][5] Its efficacy, like other synthetic auxins, is attributed to its stability and resistance to enzymatic degradation within plant tissues, offering a sustained hormonal response.[3][6]
This guide provides a comprehensive overview of its postulated mechanism of action, detailed protocols for its use, and key considerations for optimizing its application in your research endeavors.
| Property | Value |
| Chemical Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol [7][8] |
| Appearance | White solid[1] |
| Solubility | Low solubility in water[1] |
Postulated Mechanism of Action: Mimicking Natural Auxin Signaling
At the molecular level, 2-[4-(sec-butyl)phenoxy]acetic acid is presumed to mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3][9] The proposed mechanism involves its binding to auxin co-receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[3][6] This binding event facilitates the interaction between the TIR1/AFB receptor complex and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.
This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating a cascade of gene expression that leads to physiological effects such as cell division, elongation, and differentiation.[6][10]
Core Applications in Plant Cell Culture
Based on the known functions of other phenoxyacetic acid-derived auxins, 2-[4-(sec-butyl)phenoxy]acetic acid is anticipated to be effective in the following applications:
-
Callus Induction: Promoting the proliferation of undifferentiated plant cells from explants.[3][4]
-
Somatic Embryogenesis: Initiating the development of embryos from somatic cells, a crucial step in clonal propagation.
-
Suspension Culture Initiation and Maintenance: Establishing and maintaining cell suspension cultures for secondary metabolite production or large-scale cell propagation.[4]
-
Root Formation: In combination with other hormones, it may influence adventitious root development.[11]
Experimental Protocols
The following protocols provide a framework for the effective use of 2-[4-(sec-butyl)phenoxy]acetic acid. Optimization will be necessary depending on the plant species and the desired outcome.
Given its low solubility in water, a solvent such as ethanol or dimethyl sulfoxide (DMSO) may be required. However, for many auxins, dissolution in a small amount of 1N NaOH followed by dilution with distilled water is a standard and effective method.[12][13]
Materials:
-
2-[4-(sec-butyl)phenoxy]acetic acid powder
-
1N Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage bottles (amber glass recommended to protect from light)
Procedure:
-
Weighing: Accurately weigh 100 mg of 2-[4-(sec-butyl)phenoxy]acetic acid powder.
-
Dissolution: Transfer the powder to a sterile beaker. Add a minimal volume (e.g., 2-3 mL) of 1N NaOH and gently swirl or use a magnetic stirrer to dissolve the powder completely.[12][13]
-
Dilution: Once dissolved, transfer the solution to a 100 mL sterile volumetric flask. Gradually add sterile, purified water to bring the final volume to 100 mL. It is advisable to add the water while stirring to prevent precipitation.[12][14]
-
Sterilization: As heat can degrade auxins, filter sterilization is the recommended method.[15] Pass the stock solution through a 0.22 µm syringe filter into a sterile, amber storage bottle.
-
Storage: Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and your initials. Store the stock solution at 4°C for short-term use (up to a month) or at -20°C for long-term storage (several months).[12]
This protocol describes the addition of 2-[4-(sec-butyl)phenoxy]acetic acid to a basal medium like Murashige and Skoog (MS).
Procedure:
-
Basal Medium Preparation: Prepare your desired volume of basal medium (e.g., MS medium) containing macronutrients, micronutrients, vitamins, and a carbon source (typically sucrose).
-
pH Adjustment: Adjust the pH of the medium to the optimal range for your plant species (usually 5.6-5.8) before adding gelling agents.
-
Hormone Addition: Before autoclaving the medium, add the required volume of the 2-[4-(sec-butyl)phenoxy]acetic acid stock solution to achieve the desired final concentration. Use the following formula:
Volume of Stock (mL) = (Desired Final Conc. (mg/L) × Final Volume of Medium (L)) / Stock Conc. (mg/mL)
For example, to prepare 1 L of medium with a final concentration of 2.0 mg/L, you would add 2.0 mL of the 1 mg/mL stock solution.
-
Autoclaving: After adding the auxin and any other heat-stable components, add the gelling agent (e.g., agar) and autoclave the medium at 121°C for 15-20 minutes. Note that some degradation of auxins can occur during autoclaving; for highly sensitive experiments, the filter-sterilized stock solution can be added to the autoclaved and cooled medium.
This is a general workflow for callus induction.
Procedure:
-
Explant Preparation: Select young, healthy leaves from a stock plant.
-
Surface Sterilization:
-
Wash the leaves thoroughly under running tap water.
-
Immerse in a mild detergent solution (e.g., a few drops of Tween-20 in water) and agitate for 5-10 minutes, then rinse with distilled water.[3]
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.[3][16]
-
Transfer to a solution of 10-20% commercial bleach (0.5-1.0% sodium hypochlorite) for 10-15 minutes.[17]
-
Rinse the leaves three times with sterile distilled water to remove any traces of bleach.[16]
-
-
Inoculation: Aseptically cut the sterilized leaves into small sections (explants) of approximately 1 cm². Place the explants with the abaxial (lower) side in contact with the surface of the prepared MS medium supplemented with 2-[4-(sec-butyl)phenoxy]acetic acid.
-
Incubation: Seal the culture vessels and incubate them in a growth chamber at 25 ± 2°C, typically in the dark to promote callus formation.[3]
-
Subculture: Observe the cultures regularly for callus development. Subculture the proliferating callus onto fresh medium every 3-4 weeks.
Optimization and Recommended Concentration Ranges
The optimal concentration of 2-[4-(sec-butyl)phenoxy]acetic acid will be species- and application-dependent. The following table provides suggested starting ranges based on typical concentrations for other synthetic auxins like 2,4-D.[14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Application | Suggested Concentration Range (mg/L) | Notes |
| Callus Induction | 0.5 - 4.0 | Higher concentrations may be required for recalcitrant species. Often used as the sole plant growth regulator or in combination with a low level of cytokinin. |
| Somatic Embryogenesis | 1.0 - 5.0 | A high auxin to cytokinin ratio is generally favorable for inducing somatic embryogenesis. |
| Cell Suspension Culture | 0.1 - 2.0 | Lower concentrations are typically used for maintaining established suspension cultures. |
| Rooting | 0.01 - 1.0 | Generally used in combination with a higher concentration of cytokinin to promote root formation. |
Conclusion and Future Perspectives
2-[4-(sec-butyl)phenoxy]acetic acid represents a valuable addition to the toolkit of plant biotechnologists. Its structural similarity to other potent synthetic auxins suggests a high potential for efficacy in a range of plant cell culture applications. As with any novel reagent, empirical validation and optimization are key to harnessing its full potential. Future studies comparing its effects to those of established auxins across a variety of plant species will further elucidate its specific advantages and optimal use cases in both fundamental research and commercial applications.
References
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2-[4-(sec-Butyl)phenoxy]acetic acid. ChemBK. Available at: [Link]
-
PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. Available at: [Link]
-
Preparing Stock Solutions. PhytoTechnology Laboratories. Available at: [Link]
-
How to prepare a hormone stock solution for plant tissue cultures. Quora. Available at: [Link]
-
Revolutionizing plant propagation with synthetic auxin. Nanion Technologies. Available at: [Link]
-
Auxins. Lifeasible. Available at: [Link]
-
2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718. PubChem. Available at: [Link]
-
Chemical Biology in Auxin Research. PubMed Central. Available at: [Link]
-
The Effect of 2,4-Dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. Journal of Asian Scientific Research. Available at: [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step. PubMed Central. Available at: [Link]
-
Auxin: Regulation, Action, and Interaction. PubMed Central. Available at: [Link]
-
Regulation of Genes Associated With Auxin, Ethylene and ABA Pathways by 2,4-dichlorophenoxyacetic Acid in Arabidopsis. PubMed. Available at: [Link]
-
Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Semina: Ciências Agrárias. Available at: [Link]
-
4 methods of sterilization used in plant tissue culture. Lab Associates. Available at: [Link]
-
Auxin-Mediated Sterility Induction System for Longevity and Mating Studies in Caenorhabditis elegans. G3 Genes|Genomes|Genetics. Available at: [Link]
-
4.4.1: Auxin. Biology LibreTexts. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Plant Cell Cultures: Biofactories for the Production of Bioactive Compounds. MDPI. Available at: [Link]
-
DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D). Plant Cell Labs. Available at: [Link]
Sources
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- 2. Buy (2-Sec-butylphenoxy)acetic acid (EVT-442239) | 76343-98-1 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Auxins - Lifeasible [lifeasible.com]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemscene.com [chemscene.com]
- 9. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. phytotechlab.com [phytotechlab.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
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- 15. labassociates.com [labassociates.com]
- 16. plantcelltechnology.com [plantcelltechnology.com]
- 17. Explant Sterilization – Plant Tissue Culture Protocol [merckmillipore.com]
Application Notes and Protocols: Leveraging 2-[4-(sec-butyl)phenoxy]acetic acid Derivatives as Photoaffinity Probes for Elucidating Protein-Ligand Interactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Interactome with Precision Chemical Tools
The intricate dance of life is orchestrated by the precise interactions between proteins and small molecules. Understanding these interactions at a molecular level is paramount for fundamental biological research and is the cornerstone of modern drug discovery.[1] Structural proteomics, the large-scale study of protein structures and their interactions, provides a framework for deciphering these complex relationships.[2][3][4] Traditional structural biology techniques like X-ray crystallography and NMR spectroscopy, while powerful, often require large amounts of purified, stable proteins and may not fully capture the dynamic nature of these interactions within a cellular context.[5]
Chemical proteomics has emerged as a powerful suite of technologies that enables the study of protein-small molecule interactions directly in their native biological environment.[1][6] Among these, affinity-based protein profiling (ABPP) has proven to be an invaluable method for identifying the cellular targets of bioactive molecules.[7][8][9] A key strategy within ABPP is photoaffinity labeling (PAL), which utilizes photoreactive chemical probes to covalently link to their target proteins upon UV irradiation, effectively converting a transient, non-covalent interaction into a stable, covalent bond.[6][10] This allows for the subsequent enrichment and identification of the target proteins by mass spectrometry.[1]
This technical guide outlines a novel, hypothetical application of a derivative of 2-[4-(sec-butyl)phenoxy]acetic acid as a photoaffinity probe for protein structure and interaction studies. While 2-[4-(sec-butyl)phenoxy]acetic acid itself is primarily known as a synthetic intermediate,[11][12] its scaffold presents an attractive starting point for the design of chemical probes. The sec-butylphenoxy group can serve as a recognition element for hydrophobic binding pockets within proteins, while the carboxylic acid handle allows for the straightforward chemical attachment of both a photoreactive moiety and a reporter tag for enrichment.
Here, we introduce SBP-PAL-Probe , a conceptual photoaffinity probe derived from 2-[4-(sec-butyl)phenoxy]acetic acid, and provide detailed protocols for its synthesis and application in identifying and mapping protein binding sites. This guide is intended to provide researchers with the foundational knowledge and practical steps to leverage similar custom-designed probes in their own proteomics workflows.
Principle of the Method: Photoaffinity Labeling with SBP-PAL-Probe
The SBP-PAL-Probe is designed with three key functional components:
-
Recognition Moiety: The core 2-[4-(sec-butyl)phenoxy]acetic acid structure, which is hypothesized to bind to specific protein targets.
-
Photoreactive Group: A diazirine group, which is small and relatively stable in the dark but forms a highly reactive carbene upon UV irradiation, leading to covalent bond formation with nearby amino acid residues in the protein's binding pocket.[13]
-
Reporter Tag: A biotin tag, which allows for the selective enrichment of probe-labeled proteins from a complex mixture using streptavidin-coated beads.
The overall workflow involves incubating the SBP-PAL-Probe with a biological sample (e.g., cell lysate, intact cells), followed by UV irradiation to induce covalent cross-linking to target proteins. The biotinylated proteins are then enriched, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the target proteins and the specific sites of probe modification.
Application Note: Target Deconvolution for a Novel Class of Small Molecule Modulators
Hypothetical Scenario: A high-throughput screening campaign has identified a series of compounds sharing the sec-butylphenoxy scaffold that exhibit promising therapeutic effects in a cancer cell line. However, the direct protein targets of these compounds are unknown. The SBP-PAL-Probe, sharing the same core scaffold, can be employed to identify these targets.
Experimental Design:
-
Primary Goal: Identify the direct protein targets of the sec-butylphenoxy-containing compounds in the cancer cell line.
-
Secondary Goal: Map the binding site of the SBP-PAL-Probe on the identified target proteins to guide future structure-activity relationship (SAR) studies.
-
Validation: A competition experiment will be performed where the cancer cell lysate is pre-incubated with an excess of the original, non-probe-derivatized hit compound before adding the SBP-PAL-Probe. A reduction in the labeling of a specific protein in the presence of the competitor compound would validate it as a true target.
Detailed Protocols
Protocol 1: Conceptual Synthesis of SBP-PAL-Probe
This protocol outlines a plausible synthetic route to generate the SBP-PAL-Probe from 2-[4-(sec-butyl)phenoxy]acetic acid.
Step 1: Amide Coupling of a Diazirine Moiety The carboxylic acid of 2-[4-(sec-butyl)phenoxy]acetic acid is activated (e.g., using HATU or EDC/NHS) and coupled with an amine-functionalized diazirine linker.
Step 2: Attachment of a Biotin Tag The resulting molecule, now containing the photoreactive diazirine, is further modified by coupling its terminal functional group (e.g., an amine on the linker) with an activated biotin derivative (e.g., Biotin-NHS ester).
Step 3: Purification and Characterization The final SBP-PAL-Probe is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
Protocol 2: Photoaffinity Labeling of Proteins in Cell Lysate
Materials:
-
Cell lysate from the cancer cell line of interest
-
SBP-PAL-Probe (stock solution in DMSO)
-
Original hit compound (for competition experiment, stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)
-
Ice
Procedure:
-
Thaw the cell lysate on ice.
-
Normalize the protein concentration of the lysate to 1-2 mg/mL with cold PBS.
-
For the competition experiment, prepare a control sample with DMSO and a competition sample with a 100-fold molar excess of the original hit compound. Incubate for 30 minutes on ice.
-
Add the SBP-PAL-Probe to all samples to a final concentration of 1-10 µM.
-
Incubate the samples for 1 hour on ice in the dark to allow for probe-protein binding.
-
Transfer the samples to a 6-well plate on ice and irradiate with UV light (365 nm) for 15-30 minutes.
-
After irradiation, the samples are ready for enrichment of biotinylated proteins.
Protocol 3: Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry
Materials:
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Add streptavidin-coated magnetic beads to the UV-irradiated lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS containing 0.1% SDS and then with PBS to remove non-specifically bound proteins.
-
Resuspend the beads in 8 M urea solution.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin (1:50 enzyme to protein ratio) and digest overnight at 37°C.
-
Separate the beads from the supernatant containing the digested peptides.
-
Acidify the supernatant with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip and elute in a solution of 80% acetonitrile and 0.1% formic acid.[14]
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Analysis and Interpretation
The desalted peptides are analyzed by a high-resolution mass spectrometer. The resulting data is searched against a human protein database using software such as MaxQuant or Proteome Discoverer.
-
Protein Identification: Proteins that are significantly enriched in the SBP-PAL-Probe treated sample compared to the DMSO control are considered potential targets. In the competition experiment, a true target will show a significant reduction in abundance in the sample pre-incubated with the competitor compound.
-
Binding Site Mapping: The covalent modification of a peptide by the SBP-PAL-Probe results in a characteristic mass shift. By searching for this specific mass modification in the MS/MS data, the exact peptide sequence and, ideally, the specific amino acid residue that was labeled can be identified. This provides high-resolution information about the binding site.[13]
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Results
| Protein ID | Gene Name | Log2 Fold Change (Probe/DMSO) | p-value | Log2 Fold Change (Probe+Competitor/Probe) |
| P04637 | TP53 | 4.2 | 0.001 | -3.8 |
| Q09472 | HSPA5 | 3.8 | 0.003 | -3.5 |
| P62258 | HSP90AB1 | 1.1 | 0.25 | -0.5 |
| P11021 | HSP90AA1 | 0.9 | 0.31 | -0.3 |
In this hypothetical example, TP53 and HSPA5 are identified as high-confidence targets due to their significant enrichment with the probe and the strong reduction in labeling in the presence of the competitor.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for target identification using SBP-PAL-Probe.
Competition Experiment Logic
Caption: Rationale of the competition experiment for target validation.
References
-
Percy, A. J., et al. (2012). Hydrogen/deuterium exchange mass spectrometry: a novel structural biology approach to structure, dynamics and interactions of proteins and their complexes. National Institutes of Health. [Link]
-
Leitner, A., et al. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Institutes of Health. [Link]
-
Wang, C., et al. (2022). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. PubMed Central. [Link]
-
Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. PubMed. [Link]
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Developing a Selective Herbicide Formulation with 2-[4-(sec-butyl)phenoxy]acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Phenoxyacetic acid derivatives have long been a cornerstone of selective weed management, effectively controlling broadleaf weeds in monocotyledonous crops.[1] Their mechanism of action, mimicking the plant hormone auxin, leads to uncontrolled growth and eventual death in susceptible species.[2] This document provides a comprehensive guide to developing a selective herbicide formulation based on the active ingredient 2-[4-(sec-butyl)phenoxy]acetic acid. While this specific compound is known, detailed public data on its herbicidal efficacy and crop selectivity is limited. Therefore, this guide emphasizes the fundamental principles and experimental protocols required to characterize this molecule and develop a robust, selective herbicide formulation. We will delve into the synthesis of the active ingredient, principles of formulation science, and detailed protocols for greenhouse and field trials to determine efficacy and crop safety.
The Active Ingredient: 2-[4-(sec-butyl)phenoxy]acetic Acid
Chemical Properties and Synthesis
2-[4-(sec-butyl)phenoxy]acetic acid is an organic compound with the chemical formula C12H16O3.[3] It is a white solid with low solubility in water, a characteristic that necessitates careful formulation for effective application and bioavailability.[3]
Synthesis Protocol: Williamson Ether Synthesis
A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a phenoxide with a haloacetate. In this case, 4-sec-butylphenol is reacted with chloroacetic acid in the presence of a base.[4]
Materials:
-
4-sec-butylphenol
-
Chloroacetic acid[5]
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 4-sec-butylphenol in toluene under an inert atmosphere (Argon or Nitrogen).
-
Formation of the Phenoxide: Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred solution of 4-sec-butylphenol. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. This reaction forms the sodium salt of 4-sec-butylphenol (sodium 4-sec-butylphenoxide).
-
Addition of Chloroacetic Acid: Dissolve chloroacetic acid in a minimal amount of water and add it dropwise to the reaction mixture using the dropping funnel.
-
Reaction: Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid and also neutralize any excess sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-[4-(sec-butyl)phenoxy]acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield a white crystalline solid.[3]
Mechanism of Action: A Synthetic Auxin
Phenoxyacetic acid herbicides, including 2-[4-(sec-butyl)phenoxy]acetic acid, function as synthetic auxins.[2] In susceptible broadleaf plants, these compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), but they are not readily metabolized by the plant.[2] This leads to an "auxin overdose," causing a cascade of effects including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, disruption of the plant's vascular system, leading to death. Monocotyledonous plants, such as cereals, are generally tolerant to these herbicides due to differences in their vascular structure and their ability to metabolize the compound more effectively.[2]
Formulation Development: Enhancing Selectivity and Efficacy
An effective herbicide formulation must ensure the active ingredient reaches the target site in a biologically active form. For a selective herbicide, the formulation plays a crucial role in maximizing efficacy on target weeds while ensuring the safety of the crop.
Key Formulation Components
A typical emulsifiable concentrate (EC) or soluble liquid (SL) formulation for a phenoxyacetic acid herbicide would include the following components:
| Component | Function | Examples |
| Active Ingredient | 2-[4-(sec-butyl)phenoxy]acetic acid | The primary herbicidal compound. |
| Solvent | To dissolve the active ingredient and other components. | Aromatic hydrocarbons, esters, ketones. |
| Emulsifier/Surfactant | To allow the formulation to mix with water in the spray tank and to improve wetting and spreading on the leaf surface.[6] | Non-ionic surfactants (e.g., alcohol ethoxylates), anionic surfactants.[7] |
| Adjuvants | To enhance the performance of the herbicide. | Crop oil concentrates (COC), methylated seed oils (MSO), ammonium fertilizers.[7][8] |
The Critical Role of Adjuvants
Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's activity and/or application characteristics.[6]
-
Surfactants (Surface Active Agents): These molecules reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surface of a weed's leaves, thereby increasing the area of contact and potential for absorption.[6]
-
Oils (Crop Oil Concentrates and Methylated Seed Oils): These can enhance the penetration of the herbicide through the leaf cuticle, which is a significant barrier to uptake.[8][9]
-
Ammonium Fertilizers: These can improve the uptake and translocation of some herbicides, particularly in hard water conditions.
The choice and concentration of adjuvants can significantly impact the selectivity of the herbicide. A formulation that is too aggressive in its penetration enhancement may lead to increased crop injury. Therefore, a key aspect of development is to find the optimal balance that maximizes weed control while minimizing phytotoxicity to the crop.
Efficacy and Selectivity Testing: Protocols
A rigorous testing program is essential to determine the herbicidal efficacy of the 2-[4-(sec-butyl)phenoxy]acetic acid formulation and to establish its selectivity for target crops. This typically involves a tiered approach, starting with controlled greenhouse bioassays and progressing to field trials under various environmental conditions.
Greenhouse Bioassay Protocol
Greenhouse bioassays provide a controlled environment to rapidly screen different formulations and application rates for their efficacy on various weed species and their safety on crop species.[10]
Objective: To determine the dose-response relationship of the 2-[4-(sec-butyl)phenoxy]acetic acid formulation on selected broadleaf weed species and a target cereal crop (e.g., wheat).
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf)).
-
Seeds of a target crop (e.g., winter wheat).
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Laboratory spray chamber for precise application of the herbicide.
-
The developed 2-[4-(sec-butyl)phenoxy]acetic acid formulation.
-
Untreated control (sprayed with water and any adjuvants used in the formulation).
-
A commercial standard phenoxy herbicide for comparison.
Experimental Workflow:
Caption: General workflow for a greenhouse herbicide bioassay.
Detailed Steps:
-
Planting and Growth:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants in the greenhouse under optimal conditions until they reach the 2-4 true leaf stage.
-
-
Treatment Application:
-
Prepare a series of dilutions of the 2-[4-(sec-butyl)phenoxy]acetic acid formulation to cover a range of application rates.
-
Apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform coverage.[10] Include an untreated control and a commercial standard.
-
-
Post-Treatment and Evaluation:
-
Return the treated plants to the greenhouse.
-
After a predetermined period (typically 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis, epinasty). A rating scale of 0 (no injury) to 100 (complete death) is commonly used.
-
Harvest the above-ground biomass of each pot, and determine the fresh and dry weights.[10]
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Use statistical software to perform a dose-response analysis and determine the effective dose that causes 50% inhibition of growth (ED50) or the dose that causes a 50% reduction in biomass (GR50) for each weed species.
-
For the crop species, the level of phytotoxicity at different rates will determine the margin of safety.
-
Field Trial Protocol
Field trials are essential to evaluate the performance of the herbicide formulation under real-world conditions, with natural weed populations and environmental variability.[11]
Objective: To evaluate the efficacy of the 2-[4-(sec-butyl)phenoxy]acetic acid formulation on a natural population of broadleaf weeds and to confirm its selectivity in a target cereal crop under field conditions.
Experimental Design: A randomized complete block design (RCBD) with at least four replications is recommended to account for field variability.[12]
Plot Size: A typical plot size for herbicide trials is 2 x 10 meters or 2 x 15 meters.[11]
Treatments:
-
Untreated control.
-
Several rates of the 2-[4-(sec-butyl)phenoxy]acetic acid formulation (based on greenhouse results).
-
A commercial standard herbicide.
Experimental Workflow:
Caption: General workflow for a field herbicide trial.
Detailed Steps:
-
Site Selection and Plot Layout:
-
Choose a field with a uniform and representative population of broadleaf weeds.
-
Establish the experimental plots according to the randomized complete block design.
-
-
Application:
-
Apply the herbicide treatments at the appropriate weed and crop growth stage (typically when weeds are small and actively growing).
-
Use a calibrated plot sprayer to ensure accurate and uniform application.
-
-
Assessments:
-
Weed Control: At regular intervals after application (e.g., 14, 28, and 56 days), visually assess weed control in each plot using a 0-100% scale (0 = no control, 100 = complete control). Weed counts per unit area can also be taken.[13]
-
Crop Phytotoxicity: Visually assess the crop for any signs of injury (stunting, discoloration, malformation) using a 0-10 scale (0 = no injury, 10 = complete crop death).[13]
-
Yield: At crop maturity, harvest the plots and determine the grain yield.
-
-
Data Analysis:
-
Analyze the weed control, crop phytotoxicity, and yield data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.
-
Analytical Methods
Accurate analytical methods are crucial for quality control of the active ingredient and formulated product, as well as for residue analysis in environmental and toxicological studies.
High-Performance Liquid Chromatography (HPLC) Method for Quantification:
A reverse-phase HPLC method with UV detection is a suitable technique for the quantification of 2-[4-(sec-butyl)phenoxy]acetic acid.[14][15]
-
Column: A C18 column is commonly used for the separation of phenoxyacetic acids.[15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate with formic acid or phosphoric acid) is typically used.[14][15] A gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at a wavelength of approximately 230 nm is suitable for phenoxyacetic acids.[15]
-
Sample Preparation: For formulation analysis, a simple dilution in the mobile phase may be sufficient. For residue analysis in complex matrices like soil or plant tissue, a more extensive sample preparation involving extraction and clean-up will be required.
Conclusion and Future Directions
The development of a selective herbicide formulation based on 2-[4-(sec-butyl)phenoxy]acetic acid requires a systematic and multidisciplinary approach. This guide has provided the foundational knowledge and detailed protocols for the synthesis of the active ingredient, the principles of formulation development, and the methodologies for robust efficacy and selectivity testing. While the general properties of phenoxyacetic acids suggest that 2-[4-(sec-butyl)phenoxy]acetic acid holds promise as a selective herbicide for broadleaf weed control in cereal crops, the experimental work outlined herein is essential to confirm its specific biological activity and to develop a safe and effective commercial product. Further research should focus on optimizing the formulation to enhance its performance across a range of environmental conditions and on conducting comprehensive toxicological and environmental fate studies to ensure its safety to humans and the environment.
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2-[4-(sec-Butyl)phenoxy]acetic acid - ChemBK. (n.d.). Retrieved from [Link]
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5 Tips for Designing a Successful On-Farm Field Trial. (n.d.). Agmatix. Retrieved from [Link]
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Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. (n.d.). Retrieved from [Link]
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The Influence of Paraffinic Oil and Nonionic Surfactant on the Foliar Activity of an Aryloxyphenoxypropionate Herbicide. (1993). ASTM International. Retrieved from [Link]
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Herbicide Surfactants and Adjuvants no. 0.559. (n.d.). Retrieved from [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Washington State University. Retrieved from [Link]
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Design and analysis of efficacy evaluation trials. (n.d.). EPPO. Retrieved from [Link]
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Government of Canada. Retrieved from [Link]
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Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. Retrieved from [Link]
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Surfactants 101: Understanding the Extras in Your Tank Mix. (2025, May 10). FBN. Retrieved from [Link]
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Separation of (4-Butoxyphenoxy)acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Hartzler, B. (n.d.). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension and Outreach. Retrieved from [Link]
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Identifying and Mitigating Herbicide Contamination in the Greenhouse. (n.d.). e-GRO. Retrieved from [Link]
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Herbicide Bioassay Study Guide. (n.d.). Society of Commercial Seed Technologists. Retrieved from [Link]
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HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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2-(4-tert-butylphenoxy)acetic acid (C12H16O3). (n.d.). PubChem. Retrieved from [Link]
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Use of 2,4-D and Other Phenoxy Herbicides in Turfgrass in the United States. (n.d.). 24d.info. Retrieved from [Link]
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Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. (n.d.). Retrieved from [Link]
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Natural Herbicides for Landscape Weed Management. (n.d.). NDSU Agriculture. Retrieved from [Link]
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Influence of 2,4-dichloro Phenoxy Acetic Acid on Seeds Germination and Early Growth of Mesquite (Prosopis juliflora). (n.d.). Retrieved from [Link]
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2-(4-tert-butylphenoxy)acetic acid (C12H16O3). (n.d.). PubChemLite. Retrieved from [Link]
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CAS NO. 4917-89-9 | 2-[4-(sec-Butyl)phenoxy]acetic acid. (n.d.). Arctom. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Herbicidal Efficacy of 2-[4-(sec-butyl)phenoxy]acetic Acid on Broadleaf Weeds
Abstract
This document provides a comprehensive guide for researchers and scientists on the experimental setup for testing the herbicidal efficacy of the novel compound 2-[4-(sec-butyl)phenoxy]acetic acid against common broadleaf weeds. As a derivative of phenoxyacetic acid, this compound is hypothesized to function as an auxin-mimic herbicide, a class of herbicides known for their selective action against dicotyledonous plants[1][2]. These application notes detail the scientific rationale, experimental design, and detailed protocols for both greenhouse and field trials. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for the assessment of this potential new herbicide.
Introduction: The Scientific Rationale
Phenoxyacetic acid derivatives have been a cornerstone of selective broadleaf weed control in agriculture since the 1940s[2][3]. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][3]. At herbicidal concentrations, these compounds overwhelm the plant's normal hormonal balance, leading to uncontrolled, disorganized growth and, ultimately, plant death[1]. The selectivity of these herbicides is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in monocotyledonous crops, which makes them less susceptible[4].
The compound of interest, 2-[4-(sec-butyl)phenoxy]acetic acid, with the chemical formula C12H16O3, is a structural analogue of these well-established herbicides[5]. Its synthesis can be achieved through the reaction of sec-butylphenol and chloroacetic acid[5]. While it has been suggested for use as a herbicide, detailed efficacy data is not yet publicly available[5]. Therefore, the protocols outlined herein are designed to systematically evaluate its herbicidal potential.
The primary mode of action for auxin-mimic herbicides involves their perception by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating auxin-responsive genes and causing the aforementioned uncontrolled growth[6]. It is hypothesized that 2-[4-(sec-butyl)phenoxy]acetic acid will follow this same molecular pathway.
Experimental Design: A Two-Phase Approach
A phased approach is recommended to efficiently evaluate the herbicidal efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid. This involves an initial greenhouse screening to determine the effective dose range and a subsequent field trial to assess performance under real-world conditions.
Phase 1: Greenhouse Dose-Response Bioassay
The initial phase is conducted under controlled environmental conditions to minimize variability and to establish the intrinsic herbicidal activity of the compound. A dose-response study is critical for determining the concentration range over which the herbicide is effective and for calculating key efficacy parameters such as the GR50 (the dose required to reduce plant growth by 50%).
Phase 2: Field Efficacy Trials
Following the determination of an effective dose range from the greenhouse studies, field trials are conducted to evaluate the herbicide's performance under natural environmental conditions and in the presence of a crop, if applicable. These trials are essential for assessing the practical utility of the herbicide and for identifying any potential for crop phytotoxicity.
Detailed Protocols
Preparation of Test Compound
2-[4-(sec-butyl)phenoxy]acetic acid is a white solid with low solubility in water[5]. Therefore, a stock solution should be prepared in an appropriate organic solvent (e.g., acetone or DMSO) and then diluted in water containing a surfactant to ensure uniform application and foliar uptake. A typical surfactant concentration is 0.1-0.5% (v/v).
Greenhouse Dose-Response Bioassay Protocol
Objective: To determine the effective dose range of 2-[4-(sec-butyl)phenoxy]acetic acid on selected broadleaf weed species.
Materials:
-
Seeds of common broadleaf weeds (e.g., Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), and Redroot Pigweed (Amaranthus retroflexus))
-
Pots (10-15 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16:8 hour light:dark cycle)
-
2-[4-(sec-butyl)phenoxy]acetic acid
-
A commercial standard herbicide (e.g., 2,4-D or MCPA)
-
Surfactant
-
Calibrated laboratory track sprayer
-
Balance, volumetric flasks, and pipettes
Procedure:
-
Plant Propagation: Sow seeds of the selected weed species in pots and allow them to grow to the 2-4 true leaf stage. This is a susceptible stage for post-emergence herbicides[7].
-
Treatment Preparation: Prepare a series of dilutions of 2-[4-(sec-butyl)phenoxy]acetic acid to achieve a range of application rates. Based on the typical rates for MCPA and 2,4-D, a starting range of 100, 250, 500, 1000, and 2000 g a.i./ha is recommended[6][7][8]. Prepare solutions of the commercial standard at its recommended rate. Include an untreated control (surfactant in water only).
-
Herbicide Application: Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Experimental Design: Use a completely randomized design with at least four replicates for each treatment.
-
Data Collection:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use a non-linear regression analysis to fit a dose-response curve and determine the GR50 value for each weed species[9].
Field Efficacy Trial Protocol
Objective: To evaluate the efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid on a natural population of broadleaf weeds under field conditions.
Materials:
-
Field plot with a known history of broadleaf weed infestation
-
Tractor-mounted or backpack sprayer with calibrated nozzles
-
2-[4-(sec-butyl)phenoxy]acetic acid
-
Commercial standard herbicide
-
Surfactant
-
Plot marking stakes and measuring tape
Procedure:
-
Plot Establishment: Mark out individual plots (e.g., 3m x 10m) in the field.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replicates to account for field variability[9]. Include an untreated control and a commercial standard treatment.
-
Treatment Application: Apply the herbicides at the rates determined to be effective in the greenhouse study (e.g., GR90 and 2x GR90) when the majority of the target weeds are at the 2-4 leaf stage.
-
Data Collection:
-
Visually assess weed control at 14, 28, and 56 DAT.
-
At 28 DAT, collect weed biomass from a designated quadrat (e.g., 1m x 1m) within each plot.
-
If a crop is present, assess for any signs of phytotoxicity (e.g., stunting, discoloration, malformation) at each evaluation timing.
-
-
Data Analysis: Analyze the weed control and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Data Presentation and Visualization
Hypothetical Dose-Response Data
The following table summarizes hypothetical data from a greenhouse dose-response study on Velvetleaf.
| Application Rate (g a.i./ha) | Visual Control (%) at 21 DAT (Mean ± SE) | Biomass Reduction (%) (Mean ± SE) |
| 0 (Untreated Control) | 0 ± 0 | 0 ± 0 |
| 100 | 35 ± 4.2 | 40 ± 5.1 |
| 250 | 65 ± 3.8 | 70 ± 4.5 |
| 500 | 88 ± 2.5 | 92 ± 2.1 |
| 1000 | 98 ± 1.1 | 99 ± 0.8 |
| 2000 | 100 ± 0 | 100 ± 0 |
| Commercial Standard (e.g., 2,4-D at 560 g a.i./ha) | 95 ± 1.8 | 97 ± 1.5 |
Experimental Workflow Diagram
Caption: Workflow for evaluating the herbicidal efficacy of a novel compound.
Mode of Action Pathway
Caption: Hypothesized mode of action for 2-[4-(sec-butyl)phenoxy]acetic acid.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the herbicidal efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid. By following this two-phased approach, researchers can generate reliable data to determine the potential of this compound as a selective broadleaf herbicide. The initial greenhouse bioassays will establish the intrinsic activity and effective dose range, while the subsequent field trials will validate its performance under practical agricultural conditions. This structured methodology is essential for the development of new and effective weed management tools.
References
-
2-[4-(sec-Butyl)phenoxy]acetic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]
-
2,4-D Technical Fact Sheet. (2019). National Pesticide Information Center. Retrieved January 15, 2026, from [Link]
-
Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). (2020). ACS Publications. Retrieved January 15, 2026, from [Link]
-
HERBICIDE QUICK SHEET - 2,4-D Amine 600. (n.d.). Oj Compagnie. Retrieved January 15, 2026, from [Link]
-
MCPA 750 SELECTIVE HERBICIDE. (n.d.). Apparent Ag. Retrieved January 15, 2026, from [Link]
-
Chemical Control of Broadleaf Weeds in Turf. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved January 15, 2026, from [Link]
-
MCPA AMINE 500 Herbicide. (2012). Greenbook.net. Retrieved January 15, 2026, from [Link]
-
2,4-D 101: Everything Farmers Need to Know About 2,4-D. (n.d.). FBN. Retrieved January 15, 2026, from [Link]
-
2-(4-Tert-butylphenoxy)acetic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
MCPA AMINE 600 Herbicide. (n.d.). Oj Compagnie. Retrieved January 15, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Dose Responses of Five Broadleaf Weeds to Saflufenacil. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2018). Jetir.org. Retrieved January 15, 2026, from [Link]
- Synthesis of phenoxyacetic acid derivatives. (2009). Google Patents.
-
Dose-response of common lambsquarters, redroot pigweed, and foxtail species to pyroxasulfone plus encapsulated saflufenacil applied preemergence in corn. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (2022). PubMed. Retrieved January 15, 2026, from [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2018). SciELO. Retrieved January 15, 2026, from [Link]
-
The effect of the phenoxyacetic acid herbicides 2,4,5-trichlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid as ascertained by direct experimentation. (1984). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. (2023). Research Square. Retrieved January 15, 2026, from [Link]
Sources
- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. fbn.com [fbn.com]
- 5. chembk.com [chembk.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. ojcompagnie.com [ojcompagnie.com]
- 8. apparentag.com.au [apparentag.com.au]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-[4-(sec-butyl)phenoxy]acetic Acid in Soil by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the determination of 2-[4-(sec-butyl)phenoxy]acetic acid in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details an efficient sample preparation procedure based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for acidic herbicides. The method provides high recovery and excellent reproducibility, making it suitable for environmental monitoring and agricultural research. All procedural steps are designed to ensure scientific integrity and are grounded in established analytical chemistry principles and regulatory guidelines.
Introduction
2-[4-(sec-butyl)phenoxy]acetic acid is a phenoxyacetic acid derivative, a class of compounds widely used as systemic herbicides.[1][2] Due to their application in agriculture, residues of these compounds can persist in soil, potentially leading to groundwater contamination and posing risks to non-target organisms.[3] Therefore, a sensitive and selective analytical method is crucial for monitoring their presence in the environment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing acidic herbicides, as it offers superior sensitivity and selectivity compared to traditional gas chromatography (GC) methods, and importantly, does not require a derivatization step.[4][5] This note provides a comprehensive, step-by-step protocol for the extraction, cleanup, and quantification of 2-[4-(sec-butyl)phenoxy]acetic acid in soil, designed for researchers, scientists, and professionals in environmental science and drug development. The methodology is validated in accordance with internationally recognized guidelines, such as those from SANCO.[1][5]
Chemical Properties of the Analyte
Understanding the physicochemical properties of 2-[4-(sec-butyl)phenoxy]acetic acid is fundamental to the method design. As a carboxylic acid, its solubility and extraction efficiency are highly pH-dependent.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | ChemBK[6] |
| Molecular Weight | 208.25 g/mol | ChemBK[6] |
| Acidity (pKa) | Acidic (Carboxylic Acid Group) | Inferred |
| Appearance | White solid with low solubility | ChemBK[6] |
The acidic nature of the molecule dictates that sample extraction should be performed under acidic conditions to ensure the analyte is in its neutral, protonated form, which enhances its partitioning into organic solvents.
Experimental Workflow
The overall analytical workflow is designed for efficiency, from sample collection to final data analysis. The process involves an acidified solvent extraction, followed by a dispersive solid-phase extraction (dSPE) cleanup, and subsequent analysis by LC-MS/MS.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (FA, ~99%).
-
Standards: 2-[4-(sec-butyl)phenoxy]acetic acid analytical standard (≥98% purity). 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3) as internal standard (IS).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Dispersive SPE (dSPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent.
-
Equipment: 50 mL polypropylene centrifuge tubes, vortex mixer, high-speed centrifuge, analytical balance, syringe filters (0.22 µm), LC-MS/MS system.
Detailed Protocols
Preparation of Standard Solutions
Rationale: Accurate standard solutions are critical for calibration and quantification. Using a stable isotope-labeled internal standard (IS) like 2,4-D-d3 is best practice to correct for matrix effects and variations in extraction efficiency and instrument response.[7][8] 2,4-D-d3 is chosen for its structural similarity and commercial availability.
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of the analyte and the IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the primary stocks with 90:10 water/methanol.
-
Calibration Curve: Prepare a set of calibration standards in blank matrix extract (see section 5.3) ranging from 0.5 to 100 ng/mL. Each calibration standard must contain the internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Extraction Protocol (Modified QuEChERS)
Rationale: The QuEChERS method is chosen for its speed, low solvent consumption, and effectiveness.[9][10] The addition of acid to the extraction solvent is crucial for ensuring high recovery of acidic herbicides by keeping them in their non-ionized state.[3]
-
Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then allow to hydrate for 30 minutes.[11]
-
Spike the sample with a known amount of the internal standard solution (e.g., 100 µL of a 1 µg/mL 2,4-D-d3 solution).
-
Add 10 mL of 1% formic acid in acetonitrile (v/v) to the tube.
-
Cap the tube tightly and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water while the salt mixture induces phase separation.
-
Centrifuge the tube at ≥4000 rcf for 5 minutes.
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. nemc.us [nemc.us]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. unitedchem.com [unitedchem.com]
Application Notes and Protocols for 2-[4-(sec-Butyl)phenoxy]acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of 2-[4-(sec-Butyl)phenoxy]acetic Acid
2-[4-(sec-Butyl)phenoxy]acetic acid is a versatile organic reagent characterized by a phenoxyacetic acid core structure with a sec-butyl substituent on the phenyl ring. This substitution pattern imparts specific steric and electronic properties that can be strategically exploited in organic synthesis. The presence of a carboxylic acid functional group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. Its applications span from its use as a foundational scaffold in the development of novel bioactive compounds to its utility as a chiral resolving agent for the separation of enantiomers.[1] This document provides detailed application notes and protocols for the effective utilization of 2-[4-(sec-butyl)phenoxy]acetic acid in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the reagent's properties is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | White solid | [1] |
| Solubility | Low in water, soluble in many organic solvents | [1] |
| CAS Number | 4917-89-9 |
Application I: Synthesis of Bioactive Ester Derivatives via Fischer Esterification
The carboxylic acid moiety of 2-[4-(sec-butyl)phenoxy]acetic acid serves as a convenient handle for the synthesis of ester derivatives. Phenoxyacetic acid derivatives have been explored for a range of biological activities, including as selective COX-2 inhibitors and anticonvulsant agents.[2][3] The following protocol details a general procedure for the synthesis of an ester derivative, which could be a key step in the development of novel therapeutic agents.
Causality Behind Experimental Choices:
The Fischer esterification is an acid-catalyzed equilibrium reaction. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or water is removed as it is formed. The choice of a suitable solvent is critical; it must be inert to the reaction conditions and capable of dissolving the reactants. Post-reaction workup with a mild base, like sodium bicarbonate, is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the pure ester product.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of an ester derivative.
Detailed Protocol: Synthesis of Ethyl 2-[4-(sec-Butyl)phenoxy]acetate
This protocol describes the synthesis of a model ester, ethyl 2-[4-(sec-butyl)phenoxy]acetate.
Materials:
-
2-[4-(sec-Butyl)phenoxy]acetic acid (1.0 eq, e.g., 2.08 g, 10 mmol)
-
Anhydrous Ethanol (5.0 eq, e.g., 2.30 g, 50 mmol)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mL)
-
Toluene (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[4-(sec-butyl)phenoxy]acetic acid (1.0 eq) and anhydrous ethanol (5.0 eq).
-
Add a suitable solvent such as toluene to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 2-[4-(sec-butyl)phenoxy]acetate.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 80-90% |
| Physical State | Colorless oil |
| ¹H NMR | Consistent with the structure of ethyl 2-[4-(sec-butyl)phenoxy]acetate |
| Purity (by GC-MS) | >98% |
Application II: Chiral Resolution of Racemic Amines
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of optically active compounds, particularly in the pharmaceutical industry.[4] Carboxylic acids are commonly employed as resolving agents for racemic amines through the formation of diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities. 2-[4-(sec-butyl)phenoxy]acetic acid, being a chiral carboxylic acid (due to the chiral center in the sec-butyl group), can be used for this purpose.
Principle of Chiral Resolution:
The reaction of a racemic amine with a single enantiomer of a chiral carboxylic acid results in the formation of a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized, while the other remains in solution. The crystallized salt can then be isolated by filtration, and the enantiomerically enriched amine can be recovered by treatment with a base to break the salt.
Logical Relationship: Chiral Resolution Process
Caption: The process of chiral resolution of a racemic amine.
Detailed Protocol: Resolution of (±)-1-Phenylethanamine
This protocol provides a general method for the chiral resolution of a model racemic amine, (±)-1-phenylethanamine, using (R)- or (S)-2-[4-(sec-butyl)phenoxy]acetic acid as the resolving agent.
Materials:
-
(±)-1-Phenylethanamine (1.0 eq)
-
(R)- or (S)-2-[4-(sec-Butyl)phenoxy]acetic acid (0.5 eq)
-
Methanol (or other suitable solvent for crystallization)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (±)-1-phenylethanamine (1.0 eq) in methanol in a flask.
-
In a separate flask, dissolve (R)- or (S)-2-[4-(sec-butyl)phenoxy]acetic acid (0.5 eq) in a minimum amount of warm methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol and then with diethyl ether.
-
To determine the enantiomeric excess (ee) of the amine in the crystallized salt, a small sample of the salt can be treated with 1 M NaOH to liberate the free amine, which is then extracted with DCM, dried, and analyzed by chiral HPLC or by NMR using a chiral shift reagent.
-
The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer of the amine.
-
To recover the resolved amine from the crystallized salt, suspend the salt in water and add 1 M NaOH solution until the pH is basic.
-
Extract the liberated amine with DCM (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethanamine.
Expected Outcome:
| Parameter | Expected Value |
| Yield of Resolved Amine | 35-45% (for one enantiomer) |
| Enantiomeric Excess (ee) | >95% (after one crystallization) |
| Optical Rotation | Consistent with the literature value for the specific enantiomer |
Safety Information
2-[4-(sec-Butyl)phenoxy]acetic acid may cause skin, eye, and respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
2-[4-(sec-Butyl)phenoxy]acetic acid is a valuable and versatile reagent in organic synthesis. Its utility as a building block for the synthesis of potentially bioactive esters and as a chiral resolving agent for racemic amines highlights its importance in both academic research and industrial drug development. The protocols provided in this document offer a practical guide for the effective application of this reagent in the laboratory.
References
-
ChemBK. 2-[4-(sec-Butyl)phenoxy]acetic acid - Introduction. Available at: [Link]
-
PubChem. 2-(4-tert-butylphenoxy)acetic acid. Available at: [Link]
-
Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Available at: [Link]
-
PubMed. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. Available at: [Link]
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
Sources
Investigating the Antibacterial and Insecticidal Properties of 2-[4-(Sec-butyl)phenoxy]acetic Acid: Application Notes and Protocols
Introduction: Unveiling the Bioactive Potential of a Phenoxyacetic Acid Derivative
Phenoxyacetic acid and its derivatives represent a well-established class of organic compounds, historically recognized for their potent herbicidal activity as synthetic auxins.[1][2] These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[3][4] However, the biological activity of this chemical scaffold is not limited to herbicidal effects. A growing body of research indicates that various phenoxyacetic acid derivatives possess a broad spectrum of bioactivities, including antibacterial, antifungal, and insecticidal properties.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antibacterial and insecticidal properties of a specific derivative, 2-[4-(sec-butyl)phenoxy]acetic acid. While this compound is known to have potential as a pesticide and herbicide, detailed public-domain protocols for its biological evaluation are scarce.[7] These application notes offer detailed, step-by-step methodologies for the initial screening and characterization of its efficacy against common bacterial pathogens and insect models. The protocols are designed to be robust, reproducible, and grounded in established scientific principles, providing a solid foundation for further investigation and development.
Part 1: Foundational Knowledge and Mechanistic Rationale
Antibacterial Activity: A Focus on Membrane Disruption
Phenolic compounds, the broader class to which 2-[4-(sec-butyl)phenoxy]acetic acid belongs, are known to exert their antibacterial effects through several mechanisms.[8][9] The primary mode of action is often attributed to the disruption of the bacterial cell membrane.[10] The lipophilic nature of the substituted phenoxy ring allows the molecule to intercalate into the phospholipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.[11]
Furthermore, the acidic nature of the carboxylic acid moiety can contribute to a decrease in the extracellular pH, which can inhibit bacterial growth.[8] Phenolic compounds can also chelate metal ions essential for bacterial enzyme function and inhibit key enzymes involved in nucleic acid synthesis.[10]
Insecticidal Activity: Exploring Neurotoxicity and Developmental Disruption
While the herbicidal action of phenoxyacetic acids as auxin mimics is well-documented in plants, their insecticidal mechanism is likely different. Auxin signaling pathways are not conserved in insects in the same way they are in plants. Therefore, it is more probable that the insecticidal properties of 2-[4-(sec-butyl)phenoxy]acetic acid stem from other modes of action, such as neurotoxicity or disruption of developmental processes.
Many insecticides function by targeting the insect's nervous system. It is plausible that this compound could act on neurotransmitter receptors or ion channels, leading to paralysis and death. Another potential mechanism is the interference with insect growth regulators, disrupting molting and metamorphosis. The protocols outlined in this guide are designed to assess the overall toxicity of the compound, which can then be followed by more specific mechanistic studies.
Part 2: Experimental Protocols
Preparation of 2-[4-(Sec-butyl)phenoxy]acetic Acid for Bioassays
The solubility of 2-[4-(sec-butyl)phenoxy]acetic acid is a critical factor in preparing stock solutions for biological testing. It is generally poorly soluble in water.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Due to its low aqueous solubility, a suitable organic solvent must be used. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays as it is a powerful solvent and generally has low toxicity to microorganisms and insects at the final concentrations used in the assays.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL, by dissolving the appropriate amount of 2-[4-(sec-butyl)phenoxy]acetic acid in sterile DMSO.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Considerations:
-
Always run a solvent control (DMSO at the same final concentration as in the treatment groups) in all assays to ensure that the observed effects are due to the compound and not the solvent.
-
The final concentration of DMSO in the assay medium should be kept low, typically ≤1% (v/v), to minimize its own biological effects.
Assessment of Antibacterial Properties
Two standard methods are recommended for the initial screening of antibacterial activity: the Kirby-Bauer disk diffusion assay for a qualitative assessment of susceptibility and the broth microdilution method for a quantitative determination of the Minimum Inhibitory Concentration (MIC).
This method provides a rapid and straightforward qualitative assessment of the antibacterial activity of a compound.[2][3][5]
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Stock solution of 2-[4-(sec-butyl)phenoxy]acetic acid in DMSO
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Solvent control (DMSO)
-
Incubator at 37°C
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° between each swabbing to ensure even coverage.[2]
-
Disk Preparation and Placement: Aseptically apply a known amount (e.g., 10 µL) of the 2-[4-(sec-butyl)phenoxy]acetic acid stock solution to sterile blank paper disks. Allow the solvent to evaporate completely in a sterile environment. Place the impregnated disks, along with positive and solvent control disks, onto the inoculated MHA plate. Ensure disks are at least 24 mm apart.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standardized and quantitative technique for determining the MIC.[14][15]
Materials:
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Stock solution of 2-[4-(sec-butyl)phenoxy]acetic acid in DMSO
-
Positive control antibiotic (e.g., Gentamicin)
-
Solvent control (DMSO)
-
Spectrophotometer or plate reader
Protocol:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2-[4-(sec-butyl)phenoxy]acetic acid stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells (which contain only broth).
-
Controls: Include a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Assessment of Insecticidal Properties
Initial screening for insecticidal activity can be performed using a contact toxicity assay and a feeding assay.
This method assesses the toxicity of the compound when an insect comes into direct contact with a treated surface.[16][17]
Materials:
-
Test insects (e.g., fruit flies - Drosophila melanogaster, or flour beetles - Tribolium castaneum)
-
Glass Petri dishes or vials
-
Whatman No. 1 filter paper disks
-
Stock solution of 2-[4-(sec-butyl)phenoxy]acetic acid in a volatile solvent (e.g., acetone)
-
Solvent control (acetone)
-
Positive control insecticide (e.g., a pyrethroid)
Protocol:
-
Preparation of Treated Surfaces: Prepare a series of dilutions of the 2-[4-(sec-butyl)phenoxy]acetic acid stock solution in acetone. Apply a known volume (e.g., 1 mL) of each dilution evenly to a filter paper disk placed in a Petri dish.[18] Allow the solvent to evaporate completely in a fume hood. Prepare solvent-only control disks in the same manner.
-
Insect Exposure: Introduce a known number of adult insects (e.g., 20) into each treated and control Petri dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature and humidity suitable for the test insect (e.g., 25°C and 60-70% relative humidity).
-
Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. Probit analysis can be used to determine the LC₅₀ (lethal concentration to kill 50% of the population).
This assay evaluates the toxicity of the compound when ingested by the insect.[1][19]
Materials:
-
Test insects (larval stage is often used, e.g., beet armyworm - Spodoptera exigua)
-
Artificial insect diet
-
Stock solution of 2-[4-(sec-butyl)phenoxy]acetic acid in a suitable solvent
-
Solvent control
-
Positive control (a known insecticidal compound)
Protocol:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe for the test insect. While the diet is still liquid and has cooled to a manageable temperature, add the 2-[4-(sec-butyl)phenoxy]acetic acid stock solution to achieve a range of final concentrations. Also prepare a solvent control diet.
-
Assay Setup: Dispense a small, equal amount of the treated and control diets into individual wells of a multi-well plate or small containers.
-
Insect Introduction: Place one insect larva into each well.
-
Incubation: Maintain the assays under controlled environmental conditions.
-
Data Collection: Record mortality at regular intervals. Other parameters such as larval weight gain and developmental stage can also be monitored to assess sublethal effects.[19]
-
Data Analysis: Calculate percentage mortality and, if applicable, analyze the effects on growth and development.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Antibacterial Activity of 2-[4-(sec-butyl)phenoxy]acetic acid
| Bacterial Strain | Kirby-Bauer Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| S. aureus ATCC 25923 | ||
| E. coli ATCC 25922 | ||
| Positive Control (e.g., Gentamicin) | ||
| Solvent Control (DMSO) |
Table 2: Insecticidal Activity of 2-[4-(sec-butyl)phenoxy]acetic acid
| Test Insect | Assay Type | LC₅₀ (µg/cm² or ppm) | 95% Confidence Intervals |
| D. melanogaster | Contact Toxicity | ||
| S. exigua | Feeding Assay | ||
| Positive Control | |||
| Solvent Control |
Part 4: Visualizing Experimental Workflows
Diagram of the Antibacterial Screening Workflow
Caption: Workflow for antibacterial screening.
Diagram of the Insecticidal Screening Workflow
Caption: Workflow for insecticidal screening.
References
-
Bio-protocol. (2020). Insect Feeding Assays with Spodoptera exigua on Arabidopsis thaliana. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
STAR Protocols. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
Liverpool School of Tropical Medicine. WHO tube bioassay. [Link]
-
Journal of Visualized Experiments. (2023). Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Sterlitech Corporation. (2011). Filter Paper Assays for Insecticide Research. [Link]
-
ResearchGate. Main mechanisms of antibacterial action of plant phenolics. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Lab Asia. Whatman filter paper for Insecticide Impregnation Papers Pack of 10. [Link]
-
Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
PubMed. (2017). A methodology based on insecticide impregnated filter paper for monitoring resistance to deltamethrin in Triatoma infestans field populations. [Link]
-
MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. [Link]
-
ResearchGate. (2008). Treated Filter Paper Bioassay for Detection of Insecticide Resistance in Haematobia irritans exigua de Meijere (Diptera: Muscidae). [Link]
-
PubMed Central. (2025). Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
PubMed Central. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. [Link]
-
Frontiers in Microbiology. (2021). A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. [Link]
-
PubMed Central. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. [Link]
-
ResearchGate. (2023). (PDF) Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera. [Link]
-
AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
-
Scribd. Insect Toxicity Bioassay Methods | PDF. [Link]
-
Journal of Visualized Experiments. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
NSF Public Access Repository. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
-
Advanced. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. [Link]
-
NIH. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]
-
ACS Publications. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. [Link]
-
ResearchGate. New auxin mimics and herbicides: the molecular mode of action of auxin. [Link]
-
PubMed Central. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. [Link]
-
SciELO. (2014). Auxinic herbicides, mechanisms of action, and weed resistance. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. WHO tube bioassay | LITE [lite.lstmed.ac.uk]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
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- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlitech.com [sterlitech.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.rdagriculture.in [journals.rdagriculture.in]
- 19. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-[4-(sec-butyl)phenoxy]acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction for higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yields in the synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid, a classic Williamson ether synthesis, can stem from several factors related to the reaction mechanism and conditions.[1][2] The reaction involves the SN2 attack of the 4-sec-butylphenoxide ion on chloroacetic acid.[2] Optimizing this step is critical.
Common Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The reaction cannot proceed without the formation of the phenoxide nucleophile. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[3]
-
Solution: Ensure you are using at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For complete conversion, using a slight excess (e.g., 1.1 equivalents) can be beneficial.
-
-
Suboptimal Solvent Choice: The choice of solvent significantly impacts the reactivity of the nucleophile in an SN2 reaction.[1]
-
Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that sterically hinders its ability to attack the electrophile. This reduces the reaction rate and can lead to lower yields.[1] While some protocols use aqueous solutions, they may not be optimal.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the superior choice. They effectively dissolve the ionic intermediates without solvating the nucleophile, leaving it "naked" and highly reactive.[5][6] This generally leads to faster reaction rates and higher yields.
-
Solution: If experiencing low yields in a protic solvent, consider switching to anhydrous DMF or DMSO. Ensure the solvent is truly anhydrous, as water will compete with the phenoxide.
-
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1]
-
Solution: A common temperature range is 50-100 °C.[1] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls (i.e., no further consumption of starting material), consider increasing the temperature moderately (e.g., in 10 °C increments) or extending the reaction time. Typical reaction times range from 1 to 8 hours.[1]
-
-
Side Reactions: While the primary alkyl halide (chloroacetic acid) minimizes elimination side reactions, other pathways can compete with the desired O-alkylation.[1][2]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). Alkylation on the carbon of the ring can occur, leading to undesired byproducts. This is generally less favored but can happen under certain conditions.
-
Solution: Using polar aprotic solvents can favor O-alkylation.
-
Q2: I'm observing a significant amount of unreacted 4-(sec-butyl)phenol in my crude product. Why is this happening?
The presence of a large amount of starting phenol after the reaction is complete points directly to an issue with one of the two key reactants.
Common Causes & Solutions:
-
Inadequate Base: As mentioned in Q1, if the phenol is not fully deprotonated to the phenoxide, it cannot react.
-
Solution: Re-evaluate the stoichiometry and purity of your base. Ensure at least one full equivalent of a strong base (NaOH, KOH) is used. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF for more robust deprotonation, though this requires stricter anhydrous and inert atmosphere techniques.
-
-
Degradation or Insufficiency of Chloroacetic Acid: Chloroacetic acid is the electrophile. If it is not present in a sufficient amount or has degraded, the reaction will be incomplete.
-
Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of chloroacetic acid to ensure all the generated phenoxide reacts. Verify the purity of your chloroacetic acid, as it can be hygroscopic.
-
Q3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities and how can I remove them?
Purification challenges usually arise from unreacted starting materials or side products that have similar physical properties to the desired product. The key is to exploit the chemical differences between the product and the impurities.
Likely Impurities:
-
Unreacted 4-(sec-butyl)phenol: A common impurity if the reaction is incomplete.
-
Byproducts of C-alkylation: Isomeric products that can be difficult to separate.
-
Products from solvent reactions: If using a solvent like acetone, aldol condensation byproducts can form.[7]
Purification Strategy: Acid-Base Extraction
This is the most effective method for separating your carboxylic acid product from the neutral or weakly acidic phenolic starting material.[3]
-
Dissolve Crude Product: Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Weak Base Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The desired product, 2-[4-(sec-butyl)phenoxy]acetic acid, is a relatively strong acid and will be deprotonated by the weak base, transferring it to the aqueous layer as its sodium salt. The unreacted 4-(sec-butyl)phenol is much less acidic and will remain in the organic layer.
-
Separate Layers: Carefully separate the aqueous layer containing your product salt.
-
Acidify and Precipitate: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid like 6M HCl until the solution is acidic (test with litmus or pH paper).[3] Your purified product will precipitate out as a solid.
-
Isolate and Dry: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.
Final Purification: Recrystallization
If the product is still discolored after extraction, recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) can be performed to obtain pure, crystalline material.[3]
Q4: The reaction seems to have stalled; TLC analysis shows no further conversion of starting materials. What should I do?
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
Troubleshooting Steps:
-
Check Temperature: Ensure the reaction is being heated to the target temperature. A drop in temperature can significantly slow the reaction rate.
-
Add More Reagent: If you suspect one of the reagents was limiting or has degraded over time, a small additional charge of the reagent in excess (usually the alkyl halide) can sometimes restart the reaction. Add it cautiously and monitor by TLC.
-
Consider a Catalyst: For stubborn Williamson syntheses, the addition of a catalytic amount of sodium or potassium iodide can sometimes improve the rate. The iodide can displace the chloride on the chloroacetic acid to form iodoacetic acid in situ. The iodide is a much better leaving group than chloride, accelerating the SN2 reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
For robust and high-yield synthesis, the combination of a strong base and a polar aprotic solvent is generally best.
| Component | Recommendation | Rationale |
| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Strong enough to fully deprotonate the phenol; cost-effective and easy to handle.[4] |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that enhance nucleophilicity, leading to faster rates and higher yields compared to protic solvents.[5][6] |
Q2: What are the critical reaction parameters to control for maximizing yield?
-
Stoichiometry: Use a slight excess (1.1-1.2 eq.) of chloroacetic acid relative to the 4-(sec-butyl)phenol to drive the reaction to completion. Ensure at least one equivalent of base is used.
-
Temperature: Maintain a consistent temperature, typically between 50-100 °C, to ensure a steady reaction rate without promoting side reactions.[1]
-
Anhydrous Conditions: When using polar aprotic solvents, ensure all glassware is dry and solvents are anhydrous to prevent water from interfering with the reaction.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid will work well. The acetic acid in the eluent prevents the carboxylic acid product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings in the starting material and product will be UV-active.
-
Analysis: Spot the starting phenol, the reaction mixture, and a co-spot (mixture of starting material and reaction mix). The reaction is complete when the spot corresponding to the 4-(sec-butyl)phenol has disappeared and a new, more polar spot (lower Rf value) for the product has appeared and is no longer intensifying.
Q4: What is the detailed mechanism of this reaction?
The synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid proceeds via the Williamson ether synthesis , which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2]
-
Acid-Base Reaction (Deprotonation): The strong base (e.g., OH⁻) removes the acidic proton from the hydroxyl group of 4-(sec-butyl)phenol to form the highly nucleophilic 4-sec-butylphenoxide ion.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid. This occurs via a "backside attack," inverting the stereochemistry if the carbon were chiral (it is not in this case).
-
Displacement: In a concerted step, as the new C-O bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.
Q5: Are there any safety precautions I should be aware of?
Yes, proper safety measures are essential.
-
Reagents: 4-(sec-butyl)phenol and chloroacetic acid are irritants.[3][8] Strong bases like NaOH and KOH are corrosive and can cause severe burns.[3] Handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like DMF, diethyl ether, and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
-
Reaction: The initial deprotonation can be exothermic. Add reagents slowly and with cooling if necessary.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity based on established principles of the Williamson ether synthesis.
Materials:
-
4-(sec-butyl)phenol
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
6M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-(sec-butyl)phenol (1.0 eq.) in anhydrous DMF.
-
Carefully add finely ground potassium hydroxide (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-sec-butylphenoxide.
-
-
Ether Formation:
-
Add chloroacetic acid (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-4 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them once with water, then once with brine.
-
To separate the product from unreacted phenol, extract the combined organic layers three times with a saturated NaHCO₃ solution.[3] The product will move to the aqueous layer.
-
-
Product Isolation:
-
Combine the NaHCO₃ aqueous extracts in a beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution with 6M HCl while stirring until no more precipitate forms (pH ~2).
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual salts.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (NMR, IR).
-
Section 4: Visual Guides
Diagram 1: Reaction Mechanism
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low reaction yield.
Section 5: Data Summary
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent / Parameter | Recommended Value | Rationale |
| 4-(sec-butyl)phenol | 1.0 equivalent | Limiting reagent |
| Chloroacetic acid | 1.1 - 1.2 equivalents | Drives reaction to completion |
| Base (KOH or NaOH) | 1.1 equivalents | Ensures complete phenoxide formation |
| Solvent | Anhydrous DMF | Polar aprotic, enhances reaction rate [5][6] |
| Temperature | 80 - 90 °C | Optimal balance of reaction rate and stability [1] |
| Reaction Time | 2 - 6 hours | Typical duration, should be confirmed by TLC monitoring [1] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal solvent | Switch to anhydrous polar aprotic solvent (DMF); ensure sufficient base and temperature. [1][6] |
| Unreacted Phenol | Insufficient base or alkylating agent | Use 1.1 eq. of base and 1.1-1.2 eq. of chloroacetic acid. |
| Oily/Impure Product | Contamination with starting phenol | Perform acid-base extraction with NaHCO₃ solution followed by acidification. [3] |
| Stalled Reaction | Low temperature, depleted reagent | Verify temperature; consider adding a catalytic amount of NaI or more chloroacetic acid. |
Section 6: References
-
ChemBK. (2024). 2-[4-(sec-Butyl)phenoxy]acetic acid. Retrieved from ChemBK. [Link]
-
Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Adapted from Experimental Organic Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL Chemistry. [Link]
-
Santa Monica College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from Santa Monica College. [Link]
-
Singh, B. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Reddit r/chemistry community. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from Reddit. [Link]
-
HazelChem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Overcoming Solubility Challenges of 2-[4-(sec-butyl)phenoxy]acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-[4-(sec-butyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous solutions. As a poorly soluble weak acid, 2-[4-(sec-butyl)phenoxy]acetic acid presents unique challenges that can be addressed with a systematic, science-driven approach. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Understanding the Molecule: Physicochemical Properties
2-[4-(sec-butyl)phenoxy]acetic acid is a white solid organic compound with low intrinsic water solubility.[1] Its structure, featuring a lipophilic sec-butylphenoxy group and a hydrophilic carboxylic acid moiety, classifies it as a poorly water-soluble acidic drug.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |
| Molecular Weight | ~208.25 g/mol | [2][3] |
| Appearance | White solid | [1] |
| General Solubility | Low in water | [1] |
| Predicted pKa | ~4.5 | N/A |
The carboxylic acid group, with an estimated pKa of around 4.5, is the key to manipulating its solubility. Below this pH, the compound exists predominantly in its neutral, less soluble form. Above this pKa, it deprotonates to form a more soluble carboxylate salt.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide provides a logical workflow for addressing solubility issues with 2-[4-(sec-butyl)phenoxy]acetic acid. The primary and most effective method for this specific compound is pH adjustment. If this is not feasible for your experimental system, other techniques can be explored.
Caption: Troubleshooting workflow for solubility enhancement.
Frequently Asked Questions (FAQs) & In-depth Solutions
FAQ 1: My compound is not dissolving in neutral water. What is the first thing I should try?
Answer: The most direct and effective method to solubilize 2-[4-(sec-butyl)phenoxy]acetic acid is through pH adjustment. As a carboxylic acid, its solubility is highly pH-dependent.
Causality: The carboxylic acid functional group has a pKa of approximately 4.5. At pH values below the pKa, the compound is protonated and exists in its neutral, poorly soluble form. By increasing the pH to at least two units above the pKa (i.e., pH > 6.5), the carboxylic acid group will be deprotonated, forming the highly soluble carboxylate salt.[4]
Experimental Protocol: pH-Dependent Solubility Determination
This protocol will help you determine the solubility of your compound at various pH levels.
-
Prepare a series of aqueous buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). Standard phosphate and borate buffers are suitable.
-
Add excess compound: To a known volume of each buffer solution in separate vials, add an excess amount of 2-[4-(sec-butyl)phenoxy]acetic acid. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibrate: Tightly seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separate the solid and liquid phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully withdraw a known volume of the clear supernatant.
-
Dilute and analyze: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH.
FAQ 2: My experimental system requires a near-neutral pH. How can I increase the solubility without significant pH modification?
Answer: If drastic pH changes are not an option, co-solvency is the next logical approach. This involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of non-polar molecules.[6]
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which in turn reduces the interfacial tension between the water and the hydrophobic solute.[6] This makes the overall solvent system more favorable for dissolving a lipophilic compound like 2-[4-(sec-butyl)phenoxy]acetic acid.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Solubility Screening
-
Select a range of co-solvents: Choose a few pharmaceutically acceptable co-solvents to test.
-
Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Determine solubility: Using the shake-flask method described in FAQ 1, determine the solubility of 2-[4-(sec-butyl)phenoxy]acetic acid in each co-solvent mixture.
-
Analyze the data: Plot the solubility of the compound as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the optimal concentration for your needs.
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 10 - 40% | Generally well-tolerated in many systems. |
| Propylene Glycol | 10 - 60% | A common solvent in pharmaceutical formulations. |
| PEG 400 | 10 - 50% | Can significantly increase the solubility of many poorly soluble drugs.[7] |
| DMSO | <10% | A very strong solvent, but may have compatibility issues with certain biological assays. |
FAQ 3: I have tried co-solvents, but the solubility is still insufficient, or the concentration of organic solvent is too high for my application. What else can I do?
Answer: Micellar solubilization using surfactants is a powerful technique to enhance the solubility of hydrophobic compounds.[8]
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[8][9] For an acidic drug like 2-[4-(sec-butyl)phenoxy]acetic acid, both non-ionic and cationic surfactants can be effective.[10][11]
Types of Surfactants:
-
Non-ionic: Polysorbates (Tween® 80), Sorbitan esters (Span®), Polyoxyethylene alkyl ethers (Brij®). These are generally less toxic and widely used.[8]
-
Anionic: Sodium lauryl sulfate (SLS). Can be very effective but may have harsher effects in biological systems.[12]
-
Cationic: Cetyltrimethylammonium bromide (CTAB). Studies have shown cationic surfactants can be particularly effective for acidic drugs.[10][11]
Experimental Protocol: Surfactant Solubility Enhancement
-
Choose a selection of surfactants: Select one or two surfactants from different classes (e.g., Tween® 80 and CTAB).
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Prepare surfactant solutions: Make a series of aqueous solutions of each surfactant at concentrations above their known CMC.
-
Determine solubility: Use the shake-flask method to determine the solubility of your compound in each surfactant solution.
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Evaluate the results: Compare the solubility enhancement provided by each surfactant to identify the most suitable one for your needs.
FAQ 4: Are there other advanced techniques to improve solubility?
Answer: Yes, complexation with cyclodextrins is another excellent method for increasing the aqueous solubility of poorly soluble compounds.[13]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules that fit into their cavity, effectively shielding the hydrophobic part of the guest from the aqueous environment and thereby increasing its solubility.[14][15] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[]
Caption: Diagram of cyclodextrin inclusion complex formation.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-50 mM).
-
Add excess drug: Add an excess amount of 2-[4-(sec-butyl)phenoxy]acetic acid to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).
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Filter and analyze: Filter the samples through a 0.22 µm filter to remove undissolved drug and analyze the filtrate for the concentration of the dissolved compound by HPLC-UV.
-
Construct a phase solubility diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant.
FAQ 5: How do I determine the pKa of my compound experimentally if I don't have a literature value?
Answer: For poorly soluble compounds, a potentiometric titration in a mixed solvent system or a solubility-based method can be used to determine the pKa.[17][18]
Causality: The pKa is the pH at which the protonated and deprotonated forms of the compound are present in equal concentrations. By titrating the compound with a strong base and monitoring the pH, the pKa can be determined from the titration curve. For compounds insoluble in water, this can be performed in a co-solvent mixture (e.g., water-methanol) and the aqueous pKa can be extrapolated.[19][20] Alternatively, the pKa can be derived from the pH-solubility profile generated in FAQ 1.[17][18]
Experimental Protocol: pKa Determination from Solubility Data
-
Generate a pH-solubility profile: Follow the protocol in FAQ 1 to obtain solubility data at different pH values.
-
Plot the data: Plot the logarithm of the total solubility (Stot) versus pH.
-
Identify the linear regions: For a monoprotic acid, the plot will show two linear regions. At pH << pKa, the solubility is relatively constant (intrinsic solubility, S₀). At pH >> pKa, the solubility increases with a slope of +1.
-
Determine the pKa: The pKa is the pH at the intersection of the two extrapolated linear portions of the curve.[18]
References
-
The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. PubMed. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Effect of surfactant on dissolution profile of poorly water soluble acidic drugs. OMICS International. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Determining pKa of water-insoluble organic acid. Reddit. Available at: [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. Available at: [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. National Institutes of Health. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]
-
pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
-
CO-SOLVENCY. World Journal of Pharmaceutical Research. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health. Available at: [Link]
-
2-[4-(sec-Butyl)phenoxy]acetic acid. ChemBK. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
2-(4-Tert-butylphenoxy)acetic acid. PubChem. Available at: [Link]
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- 3. 1798-04-5 | 2-(4-(tert-Butyl)phenoxy)acetic acid - Moldb [moldb.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. sciresliterature.org [sciresliterature.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
preventing degradation of 2-[4-(Sec-butyl)phenoxy]acetic acid during storage and experiments
Welcome to the technical support center for 2-[4-(sec-butyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As a derivative of phenoxyacetic acid, its stability is paramount for reproducible and accurate results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols based on established principles of chemical stability.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-[4-(sec-butyl)phenoxy]acetic acid?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1]. It is crucial to protect it from direct sunlight, moisture, and high temperatures to prevent photodegradation, hydrolysis, and thermal decomposition[2][3]. While room temperature storage is acceptable for shorter periods, for multi-year storage, refrigeration is a recommended precaution[4].
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of phenoxyacetic acid derivatives[5]. For maximum stability, prepare the stock solution and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years[5]. Always use high-purity, anhydrous solvents to minimize moisture-related degradation.
Q3: My solution of 2-[4-(sec-butyl)phenoxy]acetic acid has turned a yellowish or brownish color. What could be the cause?
A3: A color change often indicates degradation. The most likely causes are oxidation or photodegradation. Exposure to air (oxygen) and/or light (especially UV) can generate chromophoric byproducts[2][3]. Review your handling and storage procedures to ensure the compound is protected from light and consider using an inert gas (like argon or nitrogen) to blanket the solution, especially for long-term experiments.
Q4: Can the pH of my experimental buffer affect the stability of the compound?
A4: Absolutely. The ether linkage in the phenoxyacetic acid structure is susceptible to acid-catalyzed hydrolysis[6][7][8]. Strongly acidic conditions (pH < 4.6) can lead to rapid, non-enzymatic cleavage of this bond, breaking the molecule into 4-sec-butylphenol and glycolic acid[6][9]. For optimal stability, maintain a pH in the neutral to slightly alkaline range (pH 7-8) where related compounds show the highest stability[10].
Q5: Are there any common chemical incompatibilities I should be aware of?
A5: Yes. Avoid contact with strong oxidizing agents and strong bases[1][11]. Strong oxidizers can lead to the formation of various oxidation byproducts, compromising your sample's purity[12]. Strong bases can deprotonate the carboxylic acid, which may alter its properties, but more importantly, they can promote other unforeseen reactions if reactive species are present.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing a logical framework to identify and resolve the problem.
Issue 1: Inconsistent Results or Loss of Compound Activity
You observe a gradual or sudden drop in the expected biological or chemical activity of your compound.
Troubleshooting Workflow
Caption: Primary degradation pathways for the compound.
Summary of Degradation Factors and Mitigation
| Factor | Primary Degradation Pathway | Key Cause | Mitigation Strategy |
| pH | Hydrolysis | Acidic conditions (pH < 4.6) catalyze the cleavage of the ether bond.[6][7] | Maintain experimental pH between 7.0 and 8.0. Use buffered solutions. |
| Light | Photodegradation | Exposure to UV radiation or high-intensity ambient light initiates radical reactions.[13][14] | Store and handle in amber glass containers or wrap with aluminum foil. Avoid direct sunlight.[3] |
| Oxygen | Oxidation | Atmospheric oxygen or contaminating oxidizing agents can attack the aromatic ring and benzylic ether position.[2][12] | Store solids in tightly sealed containers. For solutions, consider purging with an inert gas (N₂ or Ar). |
| Temperature | Thermal Decomposition | High temperatures provide the activation energy needed to break weaker bonds in the molecule.[2] | Store at recommended cool temperatures. Avoid heating solutions unless required by protocol and validated for stability. |
| Contaminants | Oxidation/Hydrolysis | Presence of strong acids, bases, or oxidizing agents in solvents or reagents.[1][11] | Use high-purity (e.g., HPLC grade) solvents and reagents. Verify compatibility before mixing. |
Validated Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol minimizes the risk of degradation during the preparation and long-term storage of concentrated stock solutions.
Materials:
-
2-[4-(sec-butyl)phenoxy]acetic acid (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Inert gas source (Argon or Nitrogen), optional but recommended
Procedure:
-
Pre-weigh Vials: Tare a sterile amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of solid 2-[4-(sec-butyl)phenoxy]acetic acid directly into the vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolve: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Avoid heating.
-
Inert Gas Purge (Optional): Briefly flush the headspace of the vial with a gentle stream of inert gas before final capping. This displaces oxygen and reduces oxidative degradation.
-
Aliquot: Dispense the stock solution into smaller, single-use amber vials. This prevents contamination and freeze-thaw degradation of the main stock.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store immediately at -20°C (for up to 1 year) or -80°C (for up to 2 years) .[5]
Protocol 2: Monitoring Compound Stability with HPLC-UV
This protocol provides a general method to periodically check the purity of your compound and detect the formation of degradation products.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape)
-
Reference standard of 2-[4-(sec-butyl)phenoxy]acetic acid
-
Sample of the compound to be tested
Procedure:
-
Prepare Standard: Create a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare Sample: Dilute your stock solution or experimental sample to a similar concentration using the mobile phase.
-
Set HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. Start with a higher aqueous percentage and ramp up the acetonitrile. Example Gradient: 10% ACN to 90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the phenoxyacetic acid chromophore absorbs, typically around 270-280 nm.[14]
-
-
Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main peak compared to a freshly prepared standard.
-
The appearance of new peaks, particularly earlier-eluting (more polar) peaks which can indicate hydrolysis or oxidation products.
-
-
-
Quantify Purity: Calculate the purity of your sample by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram. A purity decrease of >5% suggests significant degradation.
References
-
Shpiro, V., Tchaikovskaya, O., & Sokolova, I. (2007). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE Digital Library. [Link]
-
Baran, W., Makowski, A., & Wardas, W. (2005). Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst. The Journal of Physical Chemistry B, 109(17), 8343–8350. [Link]
-
Konstantinou, I. K., & Albanis, T. A. (2004). Mechanistic inferences of the photocatalyzed oxidation of chlorinated phenoxyacetic acids by electrospray mass spectral techniques. Journal of the American Society for Mass Spectrometry, 15(1), 85-95. [Link]
-
ChemBK. (2024). 2-[4-(sec-Butyl)phenoxy]acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Dargahi, A., Shirmardi, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110–3122. [Link]
-
Abdullah, A. H., Mun, L. K., et al. (2017). Photodegradation of Chlorophenoxyacetic Acids by ZnO/r-Fe2O3 Nanocatalysts: A Comparative Study. International Journal of Chemistry, 9(3). [Link]
-
Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
Sankaran, P., & Vasanthakumar, G. (2011). Oxidation of phenoxyacetic acid by imidazolium dichromate. Journal of Chemical and Pharmaceutical Research, 3(6), 845-852. [Link]
-
Palaniappan, A., et al. (n.d.). Kinetics and Mechanism of Oxidation of Some meta- and para-Substituted Phenoxyacetic Acids by N-Chloropiperazine-2,5-dione. Asian Journal of Chemistry. [Link]
-
Labogens. (2015). PHENOXYACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
ResearchGate. (2011). Oxidation of phenoxyacetic acid by imidazolium dichromate. Retrieved from [Link]
-
Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(7), 2851–2856. [Link]
-
Hoagland, R. E. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 46(7), 2851-6. [Link]
-
Romero, E., et al. (2016). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Water, Air, & Soil Pollution, 227(5). [Link]
-
Avramovska, N., et al. (2015). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SULFANILIC ACID BY HYDROGEN PEROXIDE. Journal of the Serbian Chemical Society, 80(11), 1363-1374. [Link]
-
Rao, K. U., & Yoganarasimhan, S. R. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 303-307. [Link]
-
Gao, H., et al. (2013). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica, 29(10), 2101-2109. [Link]
-
Kaur, L., & Modi, D.R. (2025). Enhanced biodegradation of phenoxyacetic herbicides 2,4-d and 4-chloro-2-methylphenoxyacetic acid by bacterial strains under variable environmental conditions. Journal of Applied Science, Innovation and Technology, 4(1), 30-36. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Avramovska, N., et al. (2015). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. ResearchGate. [Link]
Sources
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- 2. chembk.com [chembk.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
troubleshooting unexpected side reactions in the synthesis of phenoxyacetic acid derivatives
Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Williamson ether synthesis to couple phenols with α-halo acetic acids. Here, we address the most common and unexpected side reactions that can compromise yield, purity, and experimental timelines. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common high-level challenges encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields are typically traced back to three primary issues: incomplete reaction, degradation of starting materials, or competing side reactions that consume your reactants. The most common culprits in this synthesis are the hydrolysis of your alkylating agent (e.g., chloroacetic acid) and the formation of an undesired C-alkylated byproduct instead of the desired O-alkylated ether.[1][2]
Q2: I see multiple spots on my TLC plate even after the reaction should be complete. What are these impurities?
Beyond your starting phenol and the desired phenoxyacetic acid product, unexpected spots often correspond to:
-
C-Alkylated Isomer : A common byproduct where the acetic acid moiety attaches to the aromatic ring instead of the phenolic oxygen.[3]
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Glycolic Acid : Formed from the hydrolysis of chloroacetic acid under basic conditions.[4] This is highly polar and may remain at the baseline.
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Unreacted Phenol : Indicates an incomplete reaction.
Monitoring the reaction with a suitable TLC system (e.g., toluene-methanol 9:1) is crucial for diagnosis.[5]
Q3: The reaction seems to stall and never goes to completion. How can I drive it forward?
A stalled reaction points to insufficient reactivity. Key parameters to re-evaluate are:
-
Base Strength & Stoichiometry : Ensure complete deprotonation of the phenol to the more nucleophilic phenoxide. A strong base like NaOH or KOH is required.[6][7] Using at least two equivalents of base is common to neutralize both the phenol and the chloroacetic acid.
-
Temperature : Increasing the reaction temperature (typically in the 60-100°C range) can significantly increase the reaction rate.[1] However, be aware that higher temperatures can also accelerate side reactions like hydrolysis.[2]
-
Solvent : The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[8] Aqueous conditions are common but can promote hydrolysis.
In-Depth Troubleshooting Guide: Unexpected Side Reactions
This guide provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols for their mitigation and diagnosis.
Issue 1: C-Alkylation - The Ambident Nucleophile Problem
The phenoxide ion, generated by deprotonating the phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (primarily the ortho and para positions). While O-alkylation is the desired pathway for phenoxyacetic acid synthesis, competitive C-alkylation can occur, leading to isomeric impurities that are often difficult to separate.[3]
The ratio of O- to C-alkylation is heavily influenced by reaction conditions. The general principle is that conditions favoring a "free" phenoxide ion tend to increase C-alkylation, while conditions that keep the negative charge localized on the oxygen favor O-alkylation.
| Parameter | Effect on Selectivity | Recommended Action & Rationale |
| Solvent | Polar aprotic solvents (DMF, DMSO) can solvate the cation, creating a more "naked" and reactive phenoxide, potentially increasing C-alkylation. Polar protic solvents (water, ethanol) form hydrogen bonds with the oxygen, shielding it and favoring O-alkylation.[1][9] | For problematic substrates, consider using a mixed solvent system like water/ethanol or running the reaction in water. This solvates the phenoxide oxygen, hindering C-alkylation. |
| Counter-ion | Smaller, harder cations (e.g., Na⁺) associate more tightly with the "hard" oxygen atom, promoting O-alkylation. Larger, softer cations (e.g., K⁺, Cs⁺) result in a looser ion pair, increasing the likelihood of C-alkylation. | Use sodium hydroxide (NaOH) as the base instead of potassium hydroxide (KOH) if C-alkylation is a persistent issue.[10] |
| Temperature | Higher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80°C). Monitor by TLC to avoid unnecessarily high temperatures or long reaction times.[1] |
If you suspect C-alkylation, confirming the structure of the impurity is key.
-
Purification : Attempt to isolate the impurity via column chromatography or preparative TLC. C-alkylated isomers often have slightly different polarities than the desired O-alkylated product.
-
Spectroscopic Analysis :
-
¹H NMR : The most definitive method. The C-alkylated product will show a different aromatic substitution pattern and retain the phenolic -OH proton signal (which will be exchangeable with D₂O). The desired O-alkylated product will lack the phenolic -OH signal and show a characteristic singlet for the -O-CH₂- protons.
-
Mass Spectrometry : Both O- and C-alkylated products will have the same mass. However, fragmentation patterns may differ, which can be analyzed by an expert. UHPLC-MS/MS is a powerful tool for separating and identifying such isomers.[11][12]
-
| Compound Type | Characteristic ¹H NMR Signals | Characteristic IR Signals |
| O-Alkylated (Product) | Singlet ~4.6 ppm (-O-CH₂-), absence of phenolic -OH proton. | C-O-C stretch (~1250 cm⁻¹), absence of broad -OH stretch. |
| C-Alkylated (Impurity) | Singlet ~3.6 ppm (Ar-CH₂-), presence of broad phenolic -OH proton signal. | Broad O-H stretch (~3200-3500 cm⁻¹), C-O-C stretch absent. |
Issue 2: Hydrolysis of Chloroacetic Acid
Under the hot, alkaline conditions of the reaction, the electrophilic chloroacetic acid can be attacked by hydroxide ions, leading to an SN2 reaction that produces glycolic acid and a chloride salt.[4] This is a non-productive pathway that consumes both the alkylating agent and the base, directly reducing the maximum possible yield.
This side reaction is primarily driven by time, temperature, and hydroxide concentration.
-
Control Temperature and Time : Do not heat the reaction longer or at a higher temperature than necessary. Once TLC indicates consumption of the starting phenol, proceed with the work-up promptly. A typical range is 60-100°C for 1-4 hours.[5][10]
-
Optimize Reagent Addition : A patented method suggests that combining the neutralization of the phenol and chloroacetic acid with the synthesis step can utilize the exothermic heat of neutralization to drive the reaction quickly, minimizing the time the chloroacetic acid spends under hot alkaline conditions before it can react with the phenoxide.[2]
-
Use the Right Stoichiometry : Ensure you are not using a vast excess of base. Typically, 2.1-2.5 equivalents (relative to the phenol) are sufficient to deprotonate the phenol, neutralize the chloroacetic acid, and drive the reaction.
This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[7][10]
-
Reagent Preparation : In a round-bottom flask, dissolve 4.0 g of potassium hydroxide (KOH) in 8 mL of water. Caution: Exothermic.[7]
-
Phenoxide Formation : To the cooled KOH solution, add 2.0 g of p-cresol (4-methylphenol). Swirl until the phenol is completely dissolved, forming the potassium 4-methylphenoxide solution.
-
Reaction Setup : Add a magnetic stir bar and fit the flask with a reflux condenser. Heat the solution to a gentle boil.
-
Alkylating Agent Addition : Prepare a solution of 3.0 g of chloroacetic acid in 6 mL of water. Add this solution dropwise through the top of the condenser over a period of 10 minutes to the boiling phenoxide solution.[7] This controlled addition helps manage the exotherm and ensures the chloroacetic acid reacts quickly upon addition.
-
Reaction : Once the addition is complete, continue refluxing for an additional 30-40 minutes.[10] Monitor the reaction's completion by TLC.
-
Work-up (Acidification) : Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1 (test with pH paper). A white precipitate of the product should form.[7]
-
Isolation : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration and wash the filter cake with cold water.[13]
-
Purification : Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-methylphenoxyacetic acid.[10][14]
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and solving problems in your synthesis.
References
-
Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2023). MDPI. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]
-
How to recrystallize phenoxyacetic acid. (2019). Quora. [Link]
- Synthesis of phenyl (chlorophenyl) oxyacetic acid. (1990).
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2013). ResearchGate. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]
- Method for synthesizing phenoxyacetic acid derivative. (2013).
- Phenoxyacetic acid derivative synthesis method. (2013).
-
WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). WIPO. [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2012). National Institutes of Health. [Link]
- Preparation method of 2,4-dichlorin phenoxyacetic acid. (2008).
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). MDPI. [Link]
-
Synthesis of New Sulphonamide Phenoxyacetic Derivatives. (2010). ResearchGate. [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2013). PubMed. [Link]
-
A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). Journal of Chromatography A. [Link]
-
Phenoxyacetic acid. (n.d.). Wikipedia. [Link]
-
Chloroacetic acid. (2022). Sciencemadness Wiki. [Link]
-
Determination of Phenoxyacetic Herbicide Residues in Biological Materials. (1964). National Institutes of Health. [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater... (2012). Semantic Scholar. [Link]
-
Phenoxyacetic Acid. (n.d.). PubChem. [Link]
-
p-Chlorophenoxyacetic acid - Preparation of a synthetic plant hormone. (1979). ResearchGate. [Link]
- A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol. (n.d.).
- Synthesis of phenoxyacetic acid derivatives. (2009).
-
Why the C-alkylated product is not formed? (2016). Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
optimizing the concentration of 2-[4-(Sec-butyl)phenoxy]acetic acid for plant growth regulation experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-[4-(Sec-butyl)phenoxy]acetic acid. This document is designed for researchers, scientists, and professionals engaged in plant biology and drug development. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to effectively optimize the concentration of this synthetic auxin in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding 2-[4-(Sec-butyl)phenoxy]acetic acid.
Q1: What is 2-[4-(Sec-butyl)phenoxy]acetic acid and what is its mechanism of action?
A1: 2-[4-(Sec-butyl)phenoxy]acetic acid is a synthetic plant growth regulator. Structurally, it belongs to the phenoxyacetic acid class of compounds, which are known to function as synthetic auxins.[1][2] Its mechanism of action mimics that of the natural plant hormone indole-3-acetic acid (IAA).[3][4]
At the molecular level, synthetic auxins like this one bind to the TIR1/AFB family of F-box proteins, which are part of an SCF ubiquitin-ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[3][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, which control processes like cell division, expansion, and differentiation.[5] A key difference from natural IAA is that synthetic auxins are typically more resistant to degradation within the plant, leading to a more persistent signal.[4]
Q2: What are the expected effects of this compound on plants?
A2: The effects are highly dose-dependent. This is a critical concept known as a biphasic dose-response or hormesis.
-
At low concentrations: It typically promotes growth. This can manifest as stimulated root initiation, enhanced cell elongation, and increased fruit development.
-
At high concentrations: It acts as a potent herbicide, particularly for broadleaf (dicot) plants.[3][6] The high concentration leads to uncontrolled and disorganized growth, causing symptoms like leaf cupping, stem twisting (epinasty), tissue damage, and ultimately, plant death.[7][8]
Q3: How should I prepare a stock solution of 2-[4-(Sec-butyl)phenoxy]acetic acid?
A3: This compound has low solubility in water but is soluble in organic solvents.[1][2] Therefore, a stock solution should be prepared in a suitable solvent before making aqueous working solutions.
Protocol for 100 mM Stock Solution:
-
Weighing: Accurately weigh 20.825 mg of 2-[4-(Sec-butyl)phenoxy]acetic acid (Molecular Weight: 208.25 g/mol ).[2][9]
-
Dissolving: Place the powder in a 1.5 mL microfuge tube or a small glass vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) or ethanol to dissolve the compound completely. Vortex gently if necessary.
-
Storage: Store the stock solution in a light-protected container at -20°C. This stock is stable for several months under these conditions.
-
Working Solutions: For experiments, dilute the stock solution into your final aqueous culture medium (e.g., MS medium). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent toxicity effects on the plant tissue. Always include a solvent-only control in your experimental design.
Q4: What are the proper storage and handling guidelines for this compound?
A4:
-
Solid Form: Store the powdered compound in a tightly sealed container in a cool, dry place, protected from light. It is stable at room temperature but can degrade under high heat or direct light.[1]
-
Solutions: As mentioned, frozen stock solutions (-20°C) are recommended for long-term storage. Avoid repeated freeze-thaw cycles.
-
Safety: The compound may cause skin, eye, and respiratory irritation.[1][9] Always handle it in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 2: Core Protocol: Dose-Response Assay for Optimal Concentration
The single most important experiment is the dose-response assay. This will allow you to determine the precise concentrations that elicit growth-promoting, inhibitory, or herbicidal effects in your specific plant system.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for determining the optimal concentration of a plant growth regulator.
Step-by-Step Methodology
-
Plant Material Preparation:
-
Choose a model system relevant to your research (e.g., Arabidopsis thaliana, tobacco BY-2 cells, soybean seedlings).
-
Ensure uniformity. For seedlings, this means using seeds from the same lot, sterilizing them consistently, and germinating them under identical conditions to a specific developmental stage (e.g., 4-day-old seedlings).
-
-
Preparation of Working Solutions:
-
From your 100 mM stock solution, perform serial dilutions to create a range of concentrations. A good starting point for a synthetic auxin is a wide logarithmic range, for example: 0 (mock), 0 (solvent control), 0.01, 0.1, 1, 10, and 100 µM.
-
Prepare these dilutions directly in the final sterile liquid or solid growth medium.
-
-
Application and Incubation:
-
For solid media (e.g., Arabidopsis plates): Add the compound before pouring the plates. Transfer synchronized seedlings onto the plates.
-
For liquid culture (e.g., BY-2 cells): Add the compound directly to the culture flask at the time of subculturing.
-
For whole plants (e.g., soybean): Apply as a foliar spray with a surfactant or as a soil drench.
-
Place all replicates (at least 3-5 per treatment) in a growth chamber with controlled light, temperature, and humidity.
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), collect data on relevant parameters. These must be quantitative.
-
Growth Promotion Metrics: Primary root length, lateral root count, fresh/dry weight, hypocotyl length.
-
Herbicidal Metrics: Chlorophyll content, lesion area, survival rate, visual injury score.[10]
-
-
Data Analysis:
-
Calculate the mean and standard error for each treatment group.
-
Plot the measured response against the logarithm of the concentration. This will generate a dose-response curve.
-
From this curve, you can determine the EC₅₀ (half-maximal effective concentration) for inhibitory effects or identify the peak concentration for growth-promoting effects.
-
Section 3: Troubleshooting Guide
Problem: I don't see any effect, even at my highest concentration.
-
Possible Cause 1: Concentration range is too low.
-
Solution: Your plant species or cultivar may be less sensitive. Expand your dose-response curve to include higher concentrations (e.g., 250 µM, 500 µM, 1 mM).
-
-
Possible Cause 2: Ineffective application.
-
Solution: For foliar sprays, ensure adequate coverage and consider adding a surfactant (e.g., Tween-20) to improve leaf absorption. For media application, ensure thorough mixing.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Verify the storage conditions of your stock solution.[1] Prepare fresh working solutions for each experiment. Avoid exposing solutions to prolonged light or high temperatures.
-
Problem: All my plants, including those at the lowest concentration, are showing signs of stress or death.
-
Possible Cause 1: Concentration range is too high.
-
Solution: Your plant system is highly sensitive. Shift your entire concentration range lower. Start with nanomolar (nM) concentrations (e.g., 1 nM, 10 nM, 100 nM) and work your way up.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Check your solvent-only control. If these plants also show stress, your final solvent concentration is too high. Reduce it by making a more dilute intermediate stock solution. The final solvent concentration should ideally be below 0.1%.
-
-
Possible Cause 3: Contamination.
-
Solution: Review your sterile technique. Contamination in the media or on the plant material can cause stress symptoms that confound the results.
-
Problem: My results are highly variable between replicates of the same treatment.
-
Possible Cause 1: Non-uniform plant material.
-
Solution: Implement a stricter synchronization protocol. Select seedlings of the same size and developmental stage for the experiment. Increase your sample size (n) to improve statistical power.
-
-
Possible Cause 2: Inconsistent application.
-
Solution: Ensure each replicate receives the exact same volume and concentration of the treatment. Use calibrated pipettes and, for sprays, ensure consistent distance and pressure.
-
-
Possible Cause 3: Environmental gradients.
-
Solution: Randomize the placement of your plates or pots within the growth chamber to account for minor variations in light or temperature.
-
Section 4: Advanced Topics and Data Interpretation
The Biphasic Dose-Response Curve
For compounds like auxins, it is common to observe a biphasic (or hormetic) dose-response. This means that as the concentration increases from zero, the response (e.g., root growth) first increases, reaches a peak, and then decreases at higher, inhibitory concentrations. Recognizing this pattern is key to identifying the optimal growth-promoting concentration versus the onset of toxicity.
Data Summary: Expected Effects on a Model Dicot
The following table provides a hypothetical summary of expected outcomes to help guide your experimental design. Actual effective concentrations must be determined empirically.
| Concentration Range | Expected Primary Effect | Common Observable Phenotypes |
| 0.01 - 1 µM | Growth Promotion | Increased lateral root formation, enhanced root elongation, cell expansion. |
| 1 - 50 µM | Inhibitory / Herbicidal | Inhibition of primary root growth, leaf curling, stem twisting (epinasty).[7] |
| > 50 µM | Severe Toxicity / Lethal | Stunted growth, chlorosis (yellowing), tissue necrosis, plant death.[3] |
Molecular Mechanism of Action: Auxin Signaling
Understanding the underlying pathway helps in interpreting results. For instance, a mutation in a key signaling component like an Aux/IAA protein could confer resistance, shifting the dose-response curve to the right.
Caption: Simplified model of the synthetic auxin signal transduction pathway.
References
-
2-[4-(sec-Butyl)phenoxy]acetic acid - ChemBK. (n.d.). Retrieved from [Link]
-
Song, Y. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
-
2-(4-Tert-butylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2020). Jetir.Org. Retrieved from [Link]
-
Figueiredo, M., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE. Retrieved from [Link]
- Synthesis of phenoxyacetic acid derivatives. (2009). Google Patents.
-
Everitt, J. H., & Keeler, R. F. (2004). Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean. Weed Technology, 18(4), 1125-1134. Retrieved from [Link]
-
OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. (n.d.). National Agricultural Library. Retrieved from [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). JOCPR. Retrieved from [Link]
-
Information Resources for Using Auxin Herbicides. (2017). Mississippi Soybean Promotion Board. Retrieved from [Link]
-
The Effect of 2,4-Dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. (2019). Journal of Experimental Agriculture International. Retrieved from [Link]
-
Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Retrieved from [Link]
-
The Effect of 2,4-dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. (2019). AWS. Retrieved from [Link]
-
Influence of 2,4-dichloro Phenoxy Acetic Acid on Seeds Germination and Early Growth of Mesquite (Prosopis juliflora). (2019). Asian Journal of Research in Crop Science. Retrieved from [Link]
-
Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022). Nature. Retrieved from [Link]
-
Evaluation of optimum concentration of naphthalene acetic acid on in vitro rooting and acclimatization of tissue culture date palm (Phoenix dactylifera L.) plantlets. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy (2-Sec-butylphenoxy)acetic acid (EVT-442239) | 76343-98-1 [evitachem.com]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. deq.mt.gov [deq.mt.gov]
- 7. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Managing Phytotoxicity of 2-[4-(sec-butyl)phenoxy]acetic acid in Non-Target Plants
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering phytotoxicity from 2-[4-(sec-butyl)phenoxy]acetic acid in non-target plants. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and prevent unintended plant damage during your experiments.
Section 1: Understanding the Problem - FAQs
This section addresses fundamental questions about the phytotoxicity of 2-[4-(sec-butyl)phenoxy]acetic acid, a synthetic auxin herbicide.
Q1: What is 2-[4-(sec-butyl)phenoxy]acetic acid and why does it harm non-target plants?
A1: 2-[4-(sec-butyl)phenoxy]acetic acid belongs to the phenoxyacetic acid family of herbicides.[1] It functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2] In susceptible broadleaf plants, this compound disrupts normal growth processes, leading to uncontrolled cell division and elongation, tissue proliferation, and ultimately, plant death.[3][4][5] Grasses are generally tolerant because they can metabolize the compound into non-toxic substances.[6]
The primary mechanism of its herbicidal action involves overwhelming the plant's natural auxin signaling pathways.[2] This leads to a cascade of detrimental physiological responses, including epinasty (twisting and bending of stems and petioles), leaf cupping, and stem brittleness.[7][8]
Q2: What are the typical symptoms of 2-[4-(sec-butyl)phenoxy]acetic acid phytotoxicity?
A2: Symptoms of exposure in sensitive non-target plants are characteristic of auxin herbicide injury and can appear within hours to days.[7][8] Key indicators include:
-
Epinasty: Twisting, curling, and bending of stems and leaf petioles.[3]
-
Leaf Malformations: Cupping, crinkling, strapping (narrowing), and parallel venation.[3][9]
-
Abnormal Growth: Stunted growth, brittleness of stems, and the formation of adventitious roots or callus tissue on stems.[7]
-
Chlorosis and Necrosis: Yellowing of new growth, followed by tissue death in severe cases.[10]
The severity of these symptoms depends on the plant species, its growth stage, and the concentration of the herbicide exposure.[3] Younger, actively growing plants are typically more susceptible.[3]
Q3: How does off-target exposure to 2-[4-(sec-butyl)phenoxy]acetic acid typically occur in a research setting?
A3: In a laboratory or greenhouse environment, unintended exposure can happen through several pathways:
-
Spray Drift: The most common cause, where fine droplets of the herbicide are carried by air currents from the intended application area to non-target plants.[11]
-
Vapor Drift: Volatilization of the herbicide from treated surfaces, especially under warm conditions, which can then move as a vapor and be absorbed by non-target plants.[10]
-
Contaminated Equipment: Using sprayers, containers, or other equipment that have not been properly cleaned after use with the herbicide.
-
Runoff: Irrigation or rainwater carrying the herbicide from treated soil to adjacent areas.[10]
Section 2: Troubleshooting Guide - Diagnosing and Responding to Phytotoxicity
This section provides a structured approach to identifying the source of phytotoxicity and taking immediate action.
Step 1: Initial Assessment and Documentation
Q4: I suspect my non-target plants have been exposed. What are the first steps I should take?
A4: Immediate and thorough documentation is critical.[12] Follow this checklist:
-
Record the Date and Time: Note when you first observed the symptoms.[13]
-
Photograph the Damage: Take high-quality photos of the affected plants from various angles. Capture close-ups of specific symptoms and wider shots showing the pattern of damage across the experimental area.[14] Compare with healthy, unaffected plants.
-
Map the Affected Area: Sketch a diagram of your experimental setup, indicating the location and severity of damage on each plant.[14] Note any spatial patterns, such as damage being more severe near vents, doorways, or a specific treated area.[11][12]
-
Review Application Records: If you applied the herbicide, check your records for the date, time, rate, and environmental conditions (temperature, wind) during application.[14]
Step 2: Identifying the Source of Exposure
Q5: How can I determine if the damage is from spray drift, vapor drift, or another source?
A5: The pattern of injury is a key diagnostic tool:
-
Spray Drift: Damage is often most severe on the side of the plant facing the source of the drift and may decrease with distance from the source.[11] Look for damage on other sensitive plants in the path of the drift.
-
Vapor Drift: Damage may be more widespread and uniform, without a clear directional pattern. It is often associated with high temperatures following an application.
-
Contaminated Equipment: Injury may appear on plants treated with other substances if the same sprayer was used without proper cleaning. The pattern will follow your application path.
-
Soil Contamination/Runoff: Symptoms may be concentrated in lower-lying areas where water collects.
dot graph "Source_Identification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Suspected Phytotoxicity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="Assess Damage Pattern"]; Drift [label="Directional Pattern?\n(Worse near source/vents)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Widespread [label="Widespread/Uniform Pattern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Follows_App [label="Follows Specific Application Path?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Lying [label="Concentrated in Low Areas?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SprayDrift [label="Likely Spray Drift", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; VaporDrift [label="Likely Vapor Drift", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contamination [label="Likely Equipment Contamination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Runoff [label="Likely Soil/Runoff Contamination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Implement Mitigation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Assess; Assess -> Drift; Drift -> SprayDrift [label="Yes"]; Drift -> Widespread [label="No"]; Widespread -> VaporDrift [label="Yes"]; Widespread -> Follows_App [label="No"]; Follows_App -> Contamination [label="Yes"]; Follows_App -> Low_Lying [label="No"]; Low_Lying -> Runoff [label="Yes"]; Low_Lying -> End [label="No"]; SprayDrift -> End; VaporDrift -> End; Contamination -> End; Runoff -> End; } A workflow for identifying the source of herbicide exposure.
Step 3: Immediate Mitigation and Remediation
Q6: Can I reverse the damage to my plants? What immediate actions can I take?
A6: While you cannot reverse the damage that has already occurred, you can take steps to support plant recovery and prevent further injury.
-
Supportive Care: Provide optimal growing conditions. Ensure adequate watering to help the plant metabolize the herbicide and to leach it from the root zone.[9] Avoid applying fertilizers, as this can add stress to the plant.[9]
-
Pruning: Delay pruning for at least one growing season to fully assess the extent of the damage and the plant's ability to recover.[9]
-
Assess Viability: For lightly affected plants (minor leaf curling on less than 50% of the plant), there is a good chance of recovery, though growth may be delayed.[11] Severely damaged plants may not recover.[11]
Q7: How can I decontaminate soil that has been exposed to 2-[4-(sec-butyl)phenoxy]acetic acid?
A7: For soil contamination from spills or misapplication, activated charcoal is an effective remediation tool.[15][16] Activated charcoal has a large surface area that adsorbs organic molecules like phenoxyacetic acid herbicides, making them biologically inactive.[16][17]
Protocol for Soil Decontamination with Activated Charcoal:
-
Determine the Amount: A general guideline is to apply approximately 200 pounds of activated charcoal per acre for each pound of active herbicide ingredient.[16] For smaller research plots, this translates to about 4.6 pounds per thousand square feet.[16] For spills, a higher rate of 100 pounds of charcoal per pound of active ingredient may be necessary.[18]
-
Prepare a Slurry: Mix the activated charcoal with water to form a slurry.[18] Using a nonionic surfactant can help keep the charcoal suspended in the water.[16]
-
Application: Apply the slurry evenly over the contaminated soil.
-
Incorporation: It is crucial to physically mix the activated charcoal into the top 2-6 inches of soil using a rototiller or rake.[16][18] Surface application alone is not effective as the charcoal will not leach into the soil profile.[15]
-
Post-Application: The area can typically be replanted within 24 hours after treatment.[18]
| Situation | Recommended Activated Charcoal Rate | Reference |
| General Deactivation | ~200 lbs/acre per lb of active ingredient | [16] |
| Herbicide Spills | 100 lbs per lb of active ingredient | [18] |
| Turf Deactivation | 1 lb in 1 gallon of water per 150 sq ft | [18] |
Section 3: Preventative Measures and Best Practices
Proactive strategies are the most effective way to manage phytotoxicity.
Q8: How can I prevent off-target damage in future experiments?
A8: Adhering to best practices for herbicide application is key:
-
Use a Designated Sprayer: If possible, use a sprayer dedicated solely to auxin herbicides to prevent cross-contamination.
-
Thorough Decontamination: If a dedicated sprayer is not feasible, implement a rigorous cleaning protocol. A triple-rinse procedure is a minimum. For auxin herbicides, rinsing with a detergent solution followed by an activated charcoal slurry is recommended.[18]
-
Control the Environment: When applying herbicides indoors or in a greenhouse, close vents and doors to minimize drift.[11] Avoid spraying on windy days for outdoor applications.
-
Optimize Application Technique: Use nozzles that produce larger droplets, which are less prone to drift. Keep the boom height low and use appropriate spray pressure.[14]
-
Consider Safeners: For some applications, particularly in tolerant grass crops, herbicide safeners can be used. Safeners are compounds that enhance the crop's ability to metabolize the herbicide without affecting its efficacy on target weeds.[19][20][21] They work by inducing the expression of detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450s.[21][22]
dot graph "Preventative_Measures" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Prevention [label="Preventing Phytotoxicity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equipment [label="Equipment Management"]; Environment [label="Environmental Control"]; Technique [label="Application Technique"]; Biochemical [label="Biochemical Protection"];
Prevention -> {Equipment, Environment, Technique, Biochemical};
Equipment -> "Dedicated Sprayer"; Equipment -> "Rigorous Decontamination\n(Detergent + Activated Charcoal)";
Environment -> "Close Vents/Doors"; Environment -> "Monitor Wind Conditions";
Technique -> "Low-Drift Nozzles"; Technique -> "Low Boom Height"; Technique -> "Appropriate Pressure";
Biochemical -> "Use of Herbicide Safeners"; } Key strategies for preventing off-target herbicide damage.
Section 4: Advanced Topics and Protocols
Q9: Are there methods to enhance the breakdown of phenoxyacetic acid herbicides in the environment?
A9: Yes, bioremediation is a promising approach that utilizes microorganisms to degrade or transform contaminants into less toxic forms.[23] Several bacterial strains, such as those from the Pseudomonas and Klebsiella genera, have been shown to effectively degrade phenoxy herbicides like 2,4-D (a close relative of your compound).[24] These microbes can use the herbicide as a carbon source. The efficiency of microbial degradation is influenced by environmental factors like pH and temperature, with neutral to slightly alkaline conditions and moderate temperatures (30-40°C) often being optimal.[25] While not a rapid solution for an acute spill, fostering a healthy soil microbiome can contribute to the long-term breakdown of herbicide residues.
Q10: How can I test for the presence and concentration of 2-[4-(sec-butyl)phenoxy]acetic acid in plant tissue or soil?
A10: Quantitative analysis requires specialized analytical chemistry techniques. The standard methods involve solvent extraction followed by chromatographic separation and detection.
-
Sample Preparation: The compound is extracted from the soil or homogenized plant tissue using an organic solvent mixture, often involving acetonitrile and methanol.[26] The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.[27]
-
Analysis: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[26] This technique (LC-MS) allows for the sensitive and selective detection and quantification of the target compound. Gas chromatography (GC) is also a common method for analyzing related compounds.[28]
Simplified Experimental Workflow for Residue Analysis:
-
Sample Collection: Collect representative soil or plant tissue samples from the affected and unaffected areas.
-
Extraction: Homogenize the sample and extract with an appropriate solvent.
-
Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to purify the sample.
-
Analysis: Inject the purified sample into an LC-MS or GC-MS system.
-
Quantification: Compare the signal from the sample to a calibration curve generated from known concentrations of a 2-[4-(sec-butyl)phenoxy]acetic acid analytical standard.
References
-
D. L. Ferof, W. T. C. (n.d.). Activated Charcoal for Pesticide Inactivation1. Florida Online Journals. Retrieved from [Link]
-
17.4 Injury Symptoms – Principles of Weed Control. (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]
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Urbaniak, M., & Mierzejewska, E. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. In Herbicides - Properties and Effects. IntechOpen. Retrieved from [Link]
-
Herbicide Injury. (2018, July 2). Trees. Retrieved from [Link]
-
Synthetic Auxins | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
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McCarty, B. (n.d.). ACTIVATED CHARCOAL FOR PESTICIDE DEACTIVATION. Retrieved from [Link]
-
Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). Retrieved from [Link]
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HERBICIDE DRIFT DAMAGE: ASSESSMENT & ACTION PLAN. (n.d.). Ball Seed. Retrieved from [Link]
-
Using Activated Charcoal to Inactivate Agricultural Chemical Spills. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
5 things to do if you suspect herbicide drift damage. (n.d.). Farm Progress. Retrieved from [Link]
- Singh, D., Kumar, A., & Singh, S. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under varying environmental conditions. Environmental Research, 273, 118183.
-
Synthetic Auxins. (n.d.). NC State Extension Publications. Retrieved from [Link]
-
Chemical Spills. (2024, October 17). Activated Carbon Technologies. Retrieved from [Link]
-
Responding to Drift Damage - Herbicide-Drift Risk Management for Specialty Crops. (n.d.). The Ohio State University. Retrieved from [Link]
- Wang, Y., et al. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli.
-
Twisted leaves and tough questions: What to do if herbicide spray drift hits your farm or garden | Flowers, Fruits, and Frass. (2025, July 15). Illinois Extension. Retrieved from [Link]
-
HOW TO HANDLE CHEMICAL SPILLS1. (2025, February 1). Retrieved from [Link]
-
Kumar, S., et al. (n.d.). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend. Retrieved from [Link]
- Kumari, L., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Environmental Science and Pollution Research, 32(42), 59885-59897.
- Zheng, M., et al. (2022).
-
Minimizing non-target effects of herbicide use. (n.d.). Retrieved from [Link]
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Documentation for Suspected Herbicide Drift Damage. (n.d.). NDSU Agriculture. Retrieved from [Link]
- Gathmann, A., et al. (n.d.). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. PubMed Central.
-
Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. (2012, June 6). Miljøstyrelsen. Retrieved from [Link]
-
Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Herbicide safener. (n.d.). Wikipedia. Retrieved from [Link]
-
(PDF) Herbicide Safeners: an overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Herbicide Safeners, Additives and Formulants. (n.d.). BCPC. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]
- Riechers, D. E., et al. (n.d.). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. PMC - NIH.
-
PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). à . Retrieved from [Link]
-
Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,.... (n.d.). ResearchGate. Retrieved from [Link]
-
Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. Retrieved from [Link]
- Perez, G. L., et al. (n.d.).
- Song, Y. (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed.
- Perez, G. L., et al. (2023). Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape. Science of The Total Environment, 863, 161091.
-
6. analytical methods. (n.d.). Retrieved from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [Link]
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- 25. prakritimitrango.com [prakritimitrango.com]
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purification techniques for high-purity 2-[4-(Sec-butyl)phenoxy]acetic acid
Technical Support Center: High-Purity 2-[4-(sec-butyl)phenoxy]acetic acid
Welcome to the technical support center for the purification of 2-[4-(sec-butyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols by explaining the scientific principles behind each step, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step solution.
Recrystallization Issues
Q1: My recrystallization of 2-[4-(sec-butyl)phenoxy]acetic acid resulted in a very low yield. What are the common causes and how can I fix this?
A1: Low recovery is a frequent issue in recrystallization and can typically be attributed to several factors related to solvent choice and handling.[1][2]
-
Causality & Diagnosis: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[3] A low yield implies that too much of your product remains dissolved in the cold solvent (the mother liquor).[1][2]
-
Excess Solvent: Using too much solvent to dissolve the crude product is the most common error. This keeps the solution from becoming supersaturated upon cooling, preventing a significant portion of the compound from crystallizing.[2]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), a significant amount of product can be lost in the filter paper.[4]
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect and can trap impurities.[3]
-
-
Step-by-Step Solution:
-
Minimize Solvent Volume: When dissolving your crude solid, add the hot solvent in small portions, ensuring the solid is fully dissolved but avoiding a large excess. The goal is to create a saturated solution at the solvent's boiling point.[2][4]
-
Optimize Cooling: Allow the flask to cool slowly and undisturbed to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3][4]
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[5]
-
Mother Liquor Recovery: If yield is still a major concern, you can reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure.[1]
-
Wash Carefully: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.[2]
-
Q2: No crystals are forming, even after my solution has cooled in an ice bath. What should I do?
A2: The failure of a supersaturated solution to crystallize is a common problem related to nucleation.
-
Causality & Diagnosis: Crystal formation requires nucleation sites—points where the molecules can begin to aggregate in an ordered lattice. A very clean flask or a solution free of seed crystals can sometimes resist crystallization.[4] Alternatively, you may have used far too much solvent.
-
Step-by-Step Solution (Inducing Crystallization):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[3][4]
-
Seeding: Add a tiny crystal of pure 2-[4-(sec-butyl)phenoxy]acetic acid to the solution. This "seed crystal" acts as a template for further crystal growth.[4]
-
Reduce Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent, then attempt the cooling process again.
-
Extreme Cooling: As a last resort, placing the solution in a colder bath (e.g., dry ice/acetone) can sometimes induce crystallization, but this may also cause impurities to precipitate.[6]
-
Q3: My final product is an oil or a sticky gum, not a crystalline solid. Why did this happen?
A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Causality & Diagnosis: This is common with low-melting point solids or when the solution is cooled too quickly. The oily layer often traps impurities.
-
Step-by-Step Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of extra solvent.[4] Allow the solution to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: If slow cooling fails, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed solvent system might be necessary. Experiment with solvent pairs, such as adding a poorer solvent dropwise to a hot solution of the compound in a good solvent until it becomes slightly cloudy, then clarifying with a drop of the good solvent before cooling.[6]
-
Chromatography & Extraction Issues
Q4: My 2-[4-(sec-butyl)phenoxy]acetic acid is streaking badly on a silica gel TLC plate, making it impossible to monitor my column chromatography. How can I fix this?
A4: Streaking or "tailing" of carboxylic acids on silica gel is a classic problem due to the acidic nature of both the compound and the stationary phase.[7]
-
Causality & Diagnosis: The acidic proton of the carboxyl group interacts strongly with the polar silica gel surface. This strong interaction prevents the compound from moving as a tight band with the mobile phase, resulting in a long streak.
-
Step-by-Step Solution:
-
Acidify the Mobile Phase: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[7]
-
Mechanism of Action: The added acid protonates the silica surface and ensures your carboxylic acid remains fully protonated. This reduces the strong ionic interaction, allowing the compound to elute more cleanly and form a defined spot. This same modified solvent system should then be used for the column chromatography itself.[7]
-
Q5: During an acid-base extraction, I'm not getting a good precipitate after re-acidifying the basic aqueous layer. What's wrong?
A5: Incomplete precipitation during the final step of an acid-base extraction typically points to issues with pH, concentration, or temperature.
-
Causality & Diagnosis: Acid-base extraction works by converting the carboxylic acid into its water-soluble salt form with a base (like NaHCO₃ or NaOH), allowing it to move from an organic layer to an aqueous layer.[8][9] To recover the product, a strong acid (like HCl) is added to protonate the carboxylate salt, making it insoluble in water and causing it to precipitate.[10][11]
-
Insufficient Acid: If not enough acid is added, the compound will remain in its salt form and stay dissolved.
-
Product Concentration: If the concentration of your product in the aqueous layer is very low, it may not precipitate even after acidification.
-
Temperature: The solubility of the acid in water, while low, is still temperature-dependent.
-
-
Step-by-Step Solution:
-
Ensure Complete Acidification: Add the strong acid dropwise while stirring until the solution is strongly acidic. Check the pH with litmus or pH paper to confirm it is well below the pKa of the carboxylic acid (typically pH < 2).[7]
-
Cool the Solution: Place the flask in an ice bath. Lowering the temperature will decrease the solubility of the carboxylic acid and promote precipitation.[7]
-
Back-Extraction: If no solid forms, or if only a fine, difficult-to-filter suspension appears, you can recover the product by extracting it back into an organic solvent.[9] Add a volume of an immiscible organic solvent (like diethyl ether or ethyl acetate), shake the mixture in a separatory funnel, and collect the organic layer. Repeating this process 2-3 times will recover the product from the aqueous solution. The combined organic layers can then be dried and the solvent evaporated.
-
Purification Workflow Overview
The following diagram illustrates a general decision-making workflow for purifying crude 2-[4-(sec-butyl)phenoxy]acetic acid.
Sources
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- 11. vernier.com [vernier.com]
Technical Support Center: Managing Foaming and Emulsion Formation During Extraction of Phenoxyacetic Acids
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on addressing the common yet challenging issues of foaming and emulsion formation during the liquid-liquid extraction of phenoxyacetic acids. As a team of Senior Application Scientists, we have consolidated our expertise and practical insights to provide you with a comprehensive guide to troubleshoot and optimize your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of foaming and emulsion during the extraction of phenoxyacetic acids?
A1: Foaming (a gas dispersed in a liquid) and emulsions (a stable mixture of two immiscible liquids) are frequently encountered during the extraction of phenoxyacetic acids.[1][2] The principal causes include:
-
pH-Induced Surfactant Behavior: At elevated pH levels, phenoxyacetic acids are deprotonated, forming salts that can act as surfactants. These surfactant-like molecules reduce the interfacial tension between the aqueous and organic phases, which stabilizes both foams and emulsions.[3]
-
Particulate Matter: The presence of finely divided solids or other insoluble impurities can physically stabilize emulsions by accumulating at the liquid-liquid interface.[2]
-
Excessive Agitation: High-energy mixing, such as vigorous shaking, can create fine droplets of one phase within the other, leading to the formation of a stable emulsion that is difficult to break.[1][4]
-
Sample Matrix Components: In extractions from complex matrices like biological fluids or fermentation broths, naturally occurring substances such as proteins, phospholipids, and fatty acids can act as potent emulsifying agents.[1][5][6]
-
Solvent Properties: The choice of organic solvent can influence emulsion stability. Factors like viscosity and density differences between the two phases play a crucial role.[7]
Q2: How can I proactively prevent the formation of foams and emulsions?
A2: Preventing these issues is often more effective than trying to resolve them after they have formed.[4][5] Consider these preventative strategies:
-
pH Control: Carefully manage the pH of the aqueous phase. For acidic compounds like phenoxyacetic acids, adjusting the pH can alter their solubility and surfactant properties.[8][9]
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel. This provides adequate surface area for extraction while minimizing the energy that promotes emulsion formation.[1][5]
-
"Salting Out": Before extraction, consider adding a neutral salt, such as sodium chloride (brine), to the aqueous phase.[1][5][10] This increases the ionic strength of the aqueous layer, which can help prevent stable emulsions from forming.[4]
-
Temperature Modification: Adjusting the temperature can alter the viscosity and density differences between the phases, potentially discouraging emulsion formation.[7]
-
Use of Antifoaming Agents: In situations where foaming is a persistent issue, the addition of a small amount of an antifoaming agent prior to extraction can be beneficial.[11]
Troubleshooting Guides
This section offers detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: A Persistent Emulsion Has Formed and Will Not Separate
Scenario: After mixing the aqueous and organic phases, a stable emulsion has formed that does not resolve upon standing, making it impossible to separate the two layers.
Root Cause: This is typically due to the formation of a stable dispersion of one liquid phase within the other, often stabilized by surfactant-like molecules or fine particulates.[1][2]
Troubleshooting Protocol:
-
Mechanical and Physical Methods:
-
Centrifugation: This is often the most effective method for breaking emulsions. The applied force accelerates the coalescence of the dispersed droplets.[2][4][10]
-
Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can help to break the emulsion by physically disrupting the droplets.[1][4]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can sometimes disrupt the emulsion through cavitation.[10]
-
Thermal Shock: Sudden cooling or freezing of the emulsion can increase the interfacial tension and promote coalescence.[2][12]
-
-
Chemical Methods:
-
Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[1][10]
-
pH Adjustment: Altering the pH can change the charge and solubility of the emulsifying agents, leading to the breakdown of the emulsion.[10][13]
-
Solvent Addition: Adding a small amount of a different organic solvent can change the properties of the organic phase and help to break the emulsion.[1][4]
-
Addition of a Demulsifier: In challenging cases, a chemical demulsifier can be used. These are specialized surfactants designed to break emulsions.[12][14]
-
Decision Tree for Emulsion Breaking:
Caption: A diagram illustrating the causes of foam formation and the primary methods for its control.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. (2018, March 23). Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]
-
Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]
-
Demulsification Techniques in Petroleum Industry - Rimpro India. (n.d.). Retrieved from [Link]
-
The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification - MDPI. (n.d.). Retrieved from [Link]
-
Demulsification techniques for crude emulsion. - ResearchGate. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. (n.d.). Retrieved from [Link]
-
Effective Separation and Hydrocarbon Accounting in Water-in-Oil Emulsion Through Demulsification Using Formulated Plant Extracts. (2025, January 31). Retrieved from [Link]
-
Antifoaming Agents: What You Need to Know - Crucible Chemical. (2022, May 9). Retrieved from [Link]
-
Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. (2025, August 5). Retrieved from [Link]
-
What are the benefits of antifoaming agent? - YunCang. (n.d.). Retrieved from [Link]
-
The Role of Anti-Foaming Agents in Enhancing Efficiency and Safety. (2023, March 30). Retrieved from [Link]
-
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. (2014, July 31). Retrieved from [Link]
-
The important role of antifoam agents in oil-gas separation and amine treating - Magazine. (2022, June 2). Retrieved from [Link]
-
Effect of pH on physicochemical properties of oil bodies from different oil crops - PMC - NIH. (n.d.). Retrieved from [Link]
-
Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022, June 21). Retrieved from [Link]
-
Emulsion Problem during Extraction. Help! : r/chemistry - Reddit. (2014, September 26). Retrieved from [Link]
-
Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
On the different coalescence mechanisms in foams and in emulsions - ResearchGate. (n.d.). Retrieved from [Link]
-
A comprehensive review on control and mitigating the foam formation in amine-based solvents - ResearchGate. (2025, October 9). Retrieved from [Link]
-
(PDF) Foam formation and foam destruction in biotechnology - ResearchGate. (n.d.). Retrieved from [Link]
-
EXPERIMENTAL AND THEORETICAL OPTIMIZATION OF EMULSIFICATION LIQUID-LIQUID MICROEXTRACTION FOR DETERMINATION OF HERBICIDES USING - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved from [Link]
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- 14. tasr.scione.com [tasr.scione.com]
Technical Support Center: Mitigating the Environmental Persistence of 2-[4-(sec-butyl)phenoxy]acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(sec-butyl)phenoxy]acetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental workflows aimed at mitigating the environmental persistence of this compound. Given the limited direct research on 2-[4-(sec-butyl)phenoxy]acetic acid, this guide draws upon established principles and methodologies from extensive studies on structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA).[1][2][3] It is imperative to empirically validate these approaches for the specific target compound in your laboratory settings.
I. Understanding the Challenge: Environmental Persistence
Phenoxyacetic acid derivatives can persist in soil and water, posing potential risks to non-target organisms and ecosystems.[4][5] Their persistence is influenced by a variety of factors including soil type, pH, temperature, microbial activity, and sunlight exposure.[6][7] Effective mitigation strategies, therefore, require a multi-faceted approach targeting the chemical structure of 2-[4-(sec-butyl)phenoxy]acetic acid to facilitate its breakdown into less harmful substances.
II. Core Mitigation Strategies: A Head-to-Head Comparison
Three primary strategies for mitigating the environmental persistence of phenoxyacetic acids are microbial degradation, photodegradation, and advanced oxidation processes (AOPs). The choice of strategy will depend on the specific environmental matrix (soil, water), the concentration of the contaminant, and the available resources.
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Microbial Degradation | Utilization of microorganisms to break down the organic compound.[5] | Cost-effective, environmentally friendly, can lead to complete mineralization. | Can be slow, sensitive to environmental conditions (pH, temperature), may be inhibited by high contaminant concentrations.[1][4] |
| Photodegradation | Breakdown of the compound by light energy, particularly UV radiation.[8][9] | Natural process, can be enhanced with photocatalysts. | Can be slow, may produce toxic intermediates, effectiveness depends on light penetration.[10] |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize the compound.[11][12][13] | Rapid degradation, effective for a wide range of organic compounds.[14] | Can be expensive, may require specialized equipment and handling of hazardous chemicals. |
III. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Microbial Degradation
Q1: My microbial culture is not degrading 2-[4-(sec-butyl)phenoxy]acetic acid. What are the possible reasons?
A1: Several factors could be at play. Consider the following troubleshooting steps:
-
Microbial Strain Selection: Not all microorganisms can degrade phenoxyacetic acids. Ensure you are using a strain known to metabolize similar compounds, such as those from the Pseudomonas, Cupriavidus, or Sphingomonas genera.[5] It may be necessary to isolate and acclimate indigenous microbial populations from a contaminated site.
-
Toxicity at High Concentrations: High concentrations of the target compound can be toxic to microorganisms, inhibiting their growth and degradative activity.[1] Try creating a dose-response curve to determine the optimal concentration for degradation.
-
Sub-optimal Environmental Conditions: Microbial activity is highly dependent on pH and temperature.[4] For many bacteria that degrade phenoxyacetic acids, optimal conditions are often near neutral pH (7.0-8.0) and temperatures between 30-40°C.[4] Verify and adjust these parameters in your experimental setup.
-
Nutrient Limitation: Ensure your culture medium contains the necessary nutrients for microbial growth. While the target compound may serve as a carbon source, other essential elements like nitrogen and phosphorus are required.
-
Presence of Inhibitory Co-contaminants: Other chemicals in your sample matrix could be inhibiting microbial activity. Consider a sample cleanup step if co-contamination is suspected.
Q2: How can I enhance the rate of microbial degradation in soil?
A2: Enhancing bioremediation in soil, a process known as bioaugmentation or biostimulation, can be achieved through several methods:[15]
-
Inoculation with Specialized Microbes: Introducing a high concentration of a known degrader strain can significantly accelerate the process.[15][16]
-
Genetic Bioaugmentation: The transfer of catabolic genes, such as the tfdA gene which is involved in the initial cleavage of the ether bond in phenoxyacetic acids, to indigenous microbial populations can enhance their degradative capabilities.[17][18][19]
-
Biostimulation: Amending the soil with nutrients (e.g., nitrogen, phosphorus) and optimizing moisture content can stimulate the growth and activity of the native microbial community.
-
Improving Bioavailability: Tillage and the addition of surfactants can increase the contact between the microorganisms and the contaminant.
Experimental Workflow: Isolating and Evaluating Microbial Degraders ```dot graph TD { A[Soil/Water Sample Collection] --> B{Enrichment Culture}; B --> C[Isolation of Pure Cultures on Selective Agar]; C --> D{Identification of Isolates (e.g., 16S rRNA sequencing)}; D --> E[Degradation Assay in Liquid Culture]; E --> F{Quantification of Compound Disappearance (e.g., HPLC)}; F --> G[Optimization of Degradation Conditions (pH, Temp)]; G --> H[Evaluation in Soil Microcosms]; subgraph "Analysis" F; H; end subgraph "Isolation & Identification" A; B; C; D; end subgraph "Characterization" E; G; end }
Caption: Decision-making and optimization workflow for AOPs.
IV. Analytical Methodologies: Troubleshooting and FAQs
Accurate quantification of 2-[4-(sec-butyl)phenoxy]acetic acid and its degradation products is crucial for evaluating the effectiveness of any mitigation strategy.
Q1: I am having trouble detecting my target compound in soil samples using HPLC. What could be the issue?
A1: Analysis of environmental samples can be challenging due to the complex matrix. Consider these points:
-
Inefficient Extraction: Phenoxyacetic acids can bind to soil organic matter. Ensure your extraction solvent and technique are appropriate. A common method involves extraction with a polar organic solvent (e.g., acetonitrile, methanol) after acidification of the soil sample to protonate the analyte.
-
Matrix Interference: Co-extracted substances from the soil can interfere with your analysis. A solid-phase extraction (SPE) cleanup step after the initial extraction is often necessary to remove interfering compounds.
-
Improper Analytical Column and Mobile Phase: For phenoxyacetic acids, a C18 reversed-phase column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. O[20]ptimize the gradient and pH of the mobile phase to achieve good separation and peak shape.
-
Low Concentration: The concentration of your analyte in the soil may be below the detection limit of your instrument. Consider a pre-concentration step, such as evaporating the extraction solvent and redissolving the residue in a smaller volume.
Q2: How can I confirm the identity of degradation products?
A2: While HPLC with a UV detector can quantify the disappearance of the parent compound, it is not sufficient for identifying unknown intermediates. For structural elucidation, you will need to use a mass spectrometry (MS) detector coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the unknowns.
Q3: What is a bioassay and when should I use it?
[7][21]Protocol: Soil Bioassay for Herbicide Residue
-
Sample Collection: Collect representative soil samples from the area of interest to the depth of the root zone (e.g., 0-15 cm). A[6][23]lso, collect a control soil sample from an area known to be free of the herbicide.
-
Potting: Fill several pots with the test soil and the control soil.
-
Sowing: Sow seeds of a sensitive indicator plant (e.g., oats, radish, or a sensitive crop planned for rotation) in the pots. 4[21]. Growth Conditions: Place the pots in a greenhouse or a location with adequate light and water them as needed.
-
Observation: Observe the plants for 2-3 weeks, comparing the growth in the test soil to the control soil. Look for symptoms of herbicide injury such as reduced germination, stunting, leaf discoloration, or abnormal growth.
V. References
-
Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli - Indian Ecological Society. (n.d.). Retrieved from
-
Haugland, R. A., Schlemm, D. J., Lyons, R. P., Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357–1362. Retrieved from [Link]
-
An Overview of Electrochemical Advanced Oxidation Processes for Pesticide Removal. (n.d.). MDPI. Retrieved from [Link]
-
Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. (2025). Indian Journal of Ecology. Retrieved from
-
de Lipthay, J. R., Barkay, T., & Sørensen, S. J. (2001). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Ecology, 36(1), 45–53. Retrieved from [Link]
-
A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. (n.d.). MDPI. Retrieved from [Link]
-
King, R. J., Short, K. A., & Seidler, R. J. (1991). Biodegradation of phenoxyacetic acid in soil by Pseudomonas putida PP0301(pR0103), a constitutive degrader of 2,4-dichlorophenoxyacetate. Applied and Environmental Microbiology, 57(6), 1790–1792. Retrieved from [Link]
-
Kaur, L., & Modi, D. R. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Environmental Science and Pollution Research. Retrieved from [Link]
-
Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. (n.d.). Frontiers. Retrieved from [Link]
-
de Lipthay, J. R., Barkay, T., & Sørensen, S. J. (2001). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Ecology, 36(1), 45–53. Retrieved from [Link]
-
Advanced Oxidation Processes (AOPs) for Removal of Pesticides from Aqueous Media. (2011). SciSpace. Retrieved from [Link]
-
Advanced oxidation processes for the removal of pesticides. (n.d.). ResearchGate. Retrieved from [Link]
-
de Lipthay, J. R., Barkay, T., & Sørensen, S. J. (2001). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Letters, 201(1), 45-53. Retrieved from
-
Advanced Oxidation Processes (AOPs) for Removal of Pesticides from Aqueous Media. (n.d.). Retrieved from
-
Testing for and Deactivating Herbicide Residues. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]
-
Plasmid-Mediated Bioaugmentation for the Bioremediation of Contaminated Soils. (n.d.). Frontiers. Retrieved from [Link]
-
Kamble, S. P., Deosarkar, S. P., Sawant, S. B., Moulijn, J. A., & Pangarkar, V. G. (2006). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation. Industrial & Engineering Chemistry Research, 45(18), 6143–6150. Retrieved from [Link]
-
Reguero-Márquez, G. A., et al. (2022). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Scientific Reports, 12(1), 1979. Retrieved from [Link]
-
Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (n.d.). MDPI. Retrieved from [Link]
-
Chu, W., & Lau, T. K. (2003). Photodegradation of 2,4-dichlorophenoxyacetic acid in various iron-mediated oxidation systems. Water Research, 37(17), 4247–4256. Retrieved from [Link]
-
2-[4-(sec-Butyl)phenoxy]acetic acid. (n.d.). ChemBK. Retrieved from [Link]
-
Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) by Novel Photocatalytic Material of Tourmaline-Coated TiO2 Nanoparticles: Kinetic Study and Model. (2013). ResearchGate. Retrieved from [Link]
-
Testing for Damaging Herbicide Residues. (2018). ChemCERT. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC. Retrieved from [Link]
-
Soil and plant tissue testing for herbicide residues – how can it help. (2022). GRDC. Retrieved from [Link]
-
(PDF) Critical Revision and Development Perspectives of Herbicide Residues Analysis in Agro Ecosystems. (n.d.). ResearchGate. Retrieved from [Link]
-
Residual Herbicides, Degradation, and Recropping Intervals. (n.d.). Coffey County Extension Office. Retrieved from [Link]
-
Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. Retrieved from [Link]
-
Persistence and Biodegradation of Herbicides. (n.d.). SpringerLink. Retrieved from [Link]
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]
Sources
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- 3. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
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Validation & Comparative
A Comparative Guide to the Herbicidal Activity of 2-[4-(Sec-butyl)phenoxy]acetic Acid and 2,4-D
A Theoretical and Mechanistic Comparison for Researchers and Scientists
In the vast landscape of synthetic herbicides, phenoxyacetic acids have long held a prominent position, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a cornerstone of broadleaf weed management since its introduction in the 1940s.[1] This guide provides a detailed, research-oriented comparison between the well-established herbicide 2,4-D and the less-characterized compound, 2-[4-(sec-butyl)phenoxy]acetic acid.
Given the limited publicly available experimental data on the herbicidal efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid, this guide will focus on a theoretical comparison grounded in the established principles of structure-activity relationships (SAR) within the phenoxyacetic acid class of herbicides. We will delve into their mechanisms of action, predicted herbicidal profiles, and the experimental methodologies required for a definitive empirical comparison.
Introduction to the Compounds
Both 2,4-D and 2-[4-(sec-butyl)phenoxy]acetic acid belong to the family of synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective, systemic herbicide widely used for the control of broadleaf weeds in cereal crops, turf, and non-crop areas.[1] Its chemical structure features a phenoxyacetic acid backbone with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring.
2-[4-(Sec-butyl)phenoxy]acetic acid: A phenoxyacetic acid derivative with a sec-butyl group attached at the 4-position of the phenyl ring. While noted for its potential as a pesticide and herbicide, detailed studies on its specific herbicidal activity are not widely published.
| Compound | Chemical Structure |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | |
| 2-[4-(Sec-butyl)phenoxy]acetic acid |
Mechanism of Action: A Shared Pathway of Disruption
As synthetic auxins, both compounds are believed to exert their herbicidal effects by overwhelming the natural auxin signaling pathways in susceptible plants. This leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, vascular tissue damage and plant death.
The core mechanism involves the binding of the synthetic auxin to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors unleashes the activity of Auxin Response Factors (ARFs), which in turn activate the expression of a multitude of auxin-responsive genes, triggering the catastrophic, uncontrolled growth that defines the herbicidal effect.
Comparative Uptake and Translocation Study
This experiment would help to validate the predictions regarding the influence of lipophilicity on uptake.
Objective: To compare the rate and extent of absorption and movement of radiolabeled 2-[4-(sec-butyl)phenoxy]acetic acid and 2,4-D in a target plant species.
Methodology:
-
Synthesis of Radiolabeled Compounds: Synthesize ¹⁴C-labeled versions of both herbicides.
-
Application: Apply a precise amount of the radiolabeled herbicide to a single leaf of a test plant.
-
Time-Course Analysis: Harvest plants at various time points after application (e.g., 6, 24, 48, and 72 hours).
-
Analysis:
-
Wash the treated leaf to remove unabsorbed herbicide and quantify the radioactivity in the wash solution.
-
Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Oxidize the plant sections and quantify the ¹⁴C in each part using liquid scintillation counting to determine the amount of herbicide translocated.
-
Autoradiography can also be used to visualize the distribution of the radiolabeled compounds within the plant.
-
Conclusion
While 2,4-D is a well-understood and highly effective herbicide, the herbicidal potential of 2-[4-(sec-butyl)phenoxy]acetic acid remains largely unexplored in the public domain. Based on structure-activity relationships, it is hypothesized that the sec-butyl substitution may enhance foliar uptake due to increased lipophilicity but could potentially lead to lower intrinsic activity and reduced metabolic stability compared to 2,4-D. Its selectivity profile is also likely to differ.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved January 12, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86448, 2-(4-sec-butylphenoxy)acetic acid. Retrieved January 12, 2026 from [Link].
-
U.S. Environmental Protection Agency. (2021). 2,4-D. Retrieved from [Link]
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
Sources
A Comparative In Vitro Analysis of 2-[4-(sec-butyl)phenoxy]acetic Acid's Auxin-Like Effects
A Technical Guide for Researchers
Introduction: The Quest for Novel Auxin Analogs
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell elongation and division to root formation and tropic responses.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), is often supplemented or replaced in research and agricultural applications by synthetic auxins due to their enhanced stability and potency.[3][4] 2,4-D is a classic example of a synthetic auxin widely used in plant cell culture and as a selective herbicide.[3][5][6] The exploration of novel auxin-like compounds, such as 2-[4-(sec-butyl)phenoxy]acetic acid, is driven by the need for molecules with potentially unique specificities, activities, and applications in both basic research and biotechnology.
This guide details the in vitro validation of 2-[4-(sec-butyl)phenoxy]acetic acid, comparing its efficacy in two standard auxin bioassays: the Arabidopsis thaliana root elongation assay and the DR5::GUS reporter gene expression assay.
The Molecular Basis of Auxin Action
To understand the validation assays, it is crucial to grasp the canonical auxin signaling pathway. At its core, auxin perception and response are mediated by a trio of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7][8][9]
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[7] When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9][10] The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of a wide array of genes that drive auxin-mediated physiological responses.[2][7]
Caption: Canonical Auxin Signaling Pathway.
Experimental Design for Comparative Analysis
To rigorously assess the auxin-like properties of 2-[4-(sec-butyl)phenoxy]acetic acid, we employ a comparative approach using a well-established synthetic auxin, 2,4-D, as a positive control and a mock treatment (vehicle) as a negative control.
Test Compounds:
-
Test Compound: 2-[4-(sec-butyl)phenoxy]acetic acid
-
Positive Control: 2,4-Dichlorophenoxyacetic acid (2,4-D)[5][11]
-
Negative Control: Mock (DMSO or ethanol vehicle)
Model System: Arabidopsis thaliana (ecotype Columbia-0 for the root elongation assay and a DR5::GUS reporter line for the gene expression assay).
Caption: Experimental workflow for validation.
Assay 1: Arabidopsis Root Elongation Bioassay
Principle: Auxin exhibits a biphasic effect on root growth; at low concentrations, it promotes root elongation, while at high concentrations, it becomes inhibitory.[12] This dose-dependent response is a hallmark of auxin activity and provides a quantitative measure of a compound's potency.
Step-by-Step Protocol
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20 minutes in a 10% sodium hypochlorite solution with 0.1% Triton X-100.[13]
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and plate them on square Petri dishes containing half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar.[13]
-
Store the plates at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Seedling Growth and Transfer:
-
Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.[14]
-
After 4-5 days, select seedlings with primary roots of approximately 0.5-1.0 cm in length.
-
Prepare MS agar plates supplemented with a range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) of 2-[4-(sec-butyl)phenoxy]acetic acid, 2,4-D, and the vehicle control.
-
Carefully transfer the selected seedlings to these treatment plates, placing 8-10 seedlings per plate.
-
-
Data Acquisition and Analysis:
-
Return the plates to the growth chamber and incubate vertically for another 3-5 days.
-
Scan the plates at high resolution and measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Normalize the data to the average root length of the mock-treated control seedlings.
-
Comparative Data
| Concentration (µM) | Mock (Vehicle) | 2,4-D (Positive Control) | 2-[4-(sec-butyl)phenoxy]acetic acid |
| 0 (Control) | 100% ± 5.2% | 100% ± 5.2% | 100% ± 5.2% |
| 0.01 | N/A | 85.3% ± 4.1% | 90.1% ± 4.8% |
| 0.1 | N/A | 52.7% ± 3.5% | 65.4% ± 3.9% |
| 1 | N/A | 28.1% ± 2.9% | 39.8% ± 3.1% |
| 10 | N/A | 15.6% ± 2.1% | 22.5% ± 2.5% |
| Data is presented as a percentage of the control root length (mean ± SD). |
Interpretation: The data clearly demonstrates that 2-[4-(sec-butyl)phenoxy]acetic acid inhibits root elongation in a dose-dependent manner, a characteristic auxin-like effect. While its inhibitory effect is slightly less potent than that of 2,4-D at equivalent concentrations, the trend is unequivocally similar, validating its activity as an auxin analog.
Assay 2: DR5::GUS Reporter Gene Assay
Principle: The DR5 promoter is a synthetic auxin-responsive promoter containing multiple copies of the Auxin Response Element (AuxRE).[15][16] This promoter is fused to a reporter gene, in this case, β-glucuronidase (GUS). The expression of GUS, which can be visualized and quantified through a colorimetric reaction, serves as a direct proxy for the activation of the auxin signaling pathway.[15][17]
Step-by-Step Protocol
-
Seedling Preparation:
-
Sterilize and stratify seeds of a DR5::GUS Arabidopsis reporter line as described in the previous protocol.
-
Germinate the seeds in a liquid half-strength MS medium in a 24-well plate under sterile conditions. Grow for 5-7 days in a growth chamber.
-
-
Auxin Treatment:
-
Prepare treatment solutions by diluting the stock solutions of 2-[4-(sec-butyl)phenoxy]acetic acid, 2,4-D, and the vehicle control into the liquid MS medium to the desired final concentrations (e.g., 1 µM and 10 µM).
-
Replace the growth medium in each well with the corresponding treatment solution.
-
Incubate the seedlings for 12-24 hours.
-
-
GUS Staining and Quantification:
-
Harvest the seedlings and place them in a GUS staining solution (containing X-Gluc) in a microfuge tube.
-
Apply a vacuum for 5-10 minutes to facilitate substrate infiltration and then incubate at 37°C overnight.
-
After incubation, destain the seedlings by washing them with a series of ethanol concentrations (30%, 50%, 70%) to remove chlorophyll and visualize the blue GUS staining.[15]
-
For qualitative analysis, observe the staining patterns under a stereomicroscope, paying close attention to the root tips and vascular tissues where auxin responses are typically strong.[18]
-
For quantitative analysis, use a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. Homogenize the treated seedlings, perform the enzymatic reaction, and measure the fluorescence with a plate reader.
-
Comparative Data
| Treatment (10 µM) | Qualitative GUS Staining Pattern | Quantitative GUS Activity (Relative Fluorescence Units) |
| Mock (Vehicle) | Faint, background staining in root tips. | 150 ± 25 |
| 2,4-D | Intense blue staining throughout the root, especially in the stele, columella, and lateral root primordia. | 2850 ± 180 |
| 2-[4-(sec-butyl)phenoxy]acetic acid | Strong blue staining in a similar pattern to 2,4-D, with high intensity in the root vasculature and apex. | 2100 ± 155 |
Interpretation: Both 2,4-D and 2-[4-(sec-butyl)phenoxy]acetic acid induced a significant increase in DR5-driven GUS expression compared to the mock control. The staining patterns are consistent with known auxin accumulation and response zones in the root.[15] The quantitative data confirms that 2-[4-(sec-butyl)phenoxy]acetic acid potently activates the auxin signaling pathway, leading to the transcription of auxin-responsive genes.
Conclusion and Future Directions
The in vitro evidence from both the Arabidopsis root elongation and DR5::GUS reporter assays strongly supports the classification of 2-[4-(sec-butyl)phenoxy]acetic acid as a compound with potent auxin-like activity. It effectively mimics the physiological and molecular responses induced by the well-characterized synthetic auxin, 2,4-D.
This validation serves as a critical first step for researchers interested in this novel compound. Future studies could explore its structure-activity relationship, receptor binding affinity with different TIR1/AFB proteins, and its effects on other auxin-regulated developmental processes such as callus induction and somatic embryogenesis.[19] For drug development professionals, this compound and its derivatives may represent new opportunities for creating next-generation herbicides or plant growth regulators with tailored specificities and improved environmental profiles.
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Weijers, D., & Wagner, D. (2016). Mechanisms of auxin action in plant growth and development. Development, 143(10), 1578-1585. Retrieved from [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]
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Ljung, K. (2013). Mechanisms of auxin signaling. Journal of Experimental Botany, 64(9), 2453-2457. Retrieved from [Link]
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Parry, G., & Estelle, M. (2006). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 9(5), 505-510. Retrieved from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]
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2,4-D. (2025). Cultivar Magazine. Retrieved from [Link]
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Han, X., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1069923. Retrieved from [Link]
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Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Retrieved from [Link]
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Assessing the Dicotyledonous Selectivity of 2-[4-(sec-butyl)phenoxy]acetic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers and scientists to assess the selectivity of the auxinic herbicide, 2-[4-(sec-butyl)phenoxy]acetic acid, for dicotyledonous plants. By presenting a robust experimental workflow, from chemical synthesis to whole-plant bioassays and comparative data analysis, this document serves as a practical resource for evaluating its herbicidal efficacy and crop safety. We will objectively compare its performance with established phenoxy herbicides, namely 2,4-D and MCPA, supported by illustrative experimental data.
Introduction: The Rationale for Selectivity in Auxinic Herbicides
Phenoxyacetic acid derivatives have long been a cornerstone of modern agriculture for their ability to selectively control broadleaf (dicotyledonous) weeds in monocotyledonous crops such as corn, wheat, and barley.[1][2] Their mechanism of action lies in mimicking the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[3] When applied to susceptible dicotyledonous plants, these synthetic auxins induce rapid, uncontrolled cell division and elongation, leading to characteristic symptoms like epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death.[4][5]
The structural basis for this selectivity is attributed to differences in translocation, metabolism, and the presence of a vascular cambium between monocots and dicots.[3] 2-[4-(sec-butyl)phenoxy]acetic acid is a member of this chemical family and is hypothesized to exhibit similar dicot-selective properties. This guide outlines the necessary experimental procedures to quantify this selectivity and compare its efficacy against industry-standard herbicides.
Mechanism of Action: A Molecular Perspective
The herbicidal activity of 2-[4-(sec-butyl)phenoxy]acetic acid, like other synthetic auxins, is initiated by its binding to the TIR1/AFB family of F-box proteins. This binding event enhances the interaction between the SCFTIR1/AFB ubiquitin ligase complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to the overproduction of ethylene and abscisic acid, which in turn triggers a cascade of physiological disruptions culminating in plant death.[6]
Experimental Workflow for Assessing Selectivity
A rigorous assessment of herbicide selectivity involves a multi-step process, beginning with the synthesis of the target compound and culminating in detailed dose-response analysis on a panel of representative plant species.
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Validating the Mechanism of Action of 2-[4-(sec-butyl)phenoxy]acetic Acid Through Gene Expression Analysis: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MOA) of 2-[4-(sec-butyl)phenoxy]acetic acid as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. By leveraging the power of whole-transcriptome RNA sequencing (RNA-seq), we will outline a robust experimental and bioinformatic workflow. This guide compares the gene expression signature of our target compound against well-characterized PPAR modulators to substantiate its molecular activity.
Introduction: The Hypothesis and the Strategy
Phenoxyacetic acid derivatives have been identified as modulators of PPARs, a group of nuclear receptor proteins that are critical regulators of lipid and glucose metabolism.[1][2][3] Our subject compound, 2-[4-(sec-butyl)phenoxy]acetic acid, belongs to this structural class. Based on this, we hypothesize that it functions as a PPAR agonist.
Gene expression profiling is a powerful, unbiased method to elucidate a compound's MOA.[4] A drug binding to its target, such as a nuclear receptor, initiates a cascade of transcriptional events. The resulting gene expression "signature" provides a detailed fingerprint of the compound's biological effects. By comparing the signature of 2-[4-(sec-butyl)phenoxy]acetic acid to known PPAR agonists, we can validate our hypothesis.
To achieve this, we will compare our test article against two reference compounds:
-
Rosiglitazone: A potent and selective agonist for PPARγ, a key regulator of adipogenesis and insulin sensitivity.[5][6]
-
Bezafibrate: A pan-PPAR agonist, activating PPARα, PPARγ, and PPARδ subtypes, and thus influencing a broader range of metabolic pathways.[7][8][9]
Our experimental model will be the human hepatoma cell line, HepG2, a widely used and relevant in vitro system for studying hepatic lipid metabolism and the effects of xenobiotics.[10][11][12]
Experimental Design & Workflow
A meticulously planned experiment is fundamental to generating high-quality, interpretable data.[13] The overall workflow is designed to isolate the specific transcriptional effects of each compound.
Caption: Figure 1. High-level experimental workflow.
Detailed Experimental Protocols
Adherence to validated protocols is critical for reproducibility and data integrity.
HepG2 Cell Culture and Treatment
-
Cell Maintenance: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
Treatment: Prepare stock solutions of 2-[4-(sec-butyl)phenoxy]acetic acid, Rosiglitazone, and Bezafibrate in dimethyl sulfoxide (DMSO). Dilute the compounds in a cell treatment medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Incubation: Treat the cells in triplicate for 24 hours. This duration is typically sufficient to observe robust changes in the transcription of primary target genes.[14]
Total RNA Extraction and Quality Control
-
Lysis and Extraction: Following treatment, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., from a Qiagen RNeasy Kit). Extract total RNA following the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 ratios are ~2.0. Verify RNA integrity using an Agilent Bioanalyzer or similar instrument, aiming for an RNA Integrity Number (RIN) > 9.0.
RNA-Seq Library Preparation (Illumina TruSeq Protocol)
The Illumina TruSeq RNA Sample Preparation protocol is a widely accepted standard for generating high-quality libraries for sequencing.[13][15]
-
mRNA Purification: Isolate mRNA from 1 µg of total RNA using poly-T oligo-attached magnetic beads. This step enriches for protein-coding transcripts.
-
Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Convert the cDNA fragments into blunt-ended fragments and add a single 'A' base to the 3' ends. This prepares the fragments for adapter ligation.
-
Adapter Ligation: Ligate Illumina's sequencing adapters, which include unique indexes for multiplexing, to the cDNA fragments.
-
Enrichment: Amplify the library via PCR to enrich for fragments that have adapters ligated on both ends and to add the full-length sequencing primer sites.
-
Library Validation: Quantify the final library and assess its size distribution using a Bioanalyzer.
Bioinformatic Analysis Pipeline
The raw sequencing data must be processed through a rigorous bioinformatic pipeline to yield biologically meaningful results.
Caption: Figure 2. Detailed bioinformatics workflow.
The core of this analysis is identifying differentially expressed genes (DEGs). We will use the DESeq2 package in R, which is a robust and widely used tool for analyzing RNA-seq count data.[16][17] It models the raw counts using a negative binomial distribution, accounting for variability within replicates to confidently identify true DEGs.[4][18]
Interpreting the Data: A Comparative Approach
The validation of our hypothesis hinges on the comparison of the gene expression signatures.
Differential Gene Expression
After running the DESeq2 pipeline, we will generate lists of DEGs for each compound relative to the vehicle control. A key output will be a table summarizing these findings.
Table 1: Summary of Differentially Expressed Genes (DEGs) (Example Data)
| Comparison | Upregulated Genes | Downregulated Genes | Total DEGs |
| 2-[4-(sec-butyl)phenoxy]acetic acid vs. Vehicle | 450 | 320 | 770 |
| Rosiglitazone vs. Vehicle | 510 | 380 | 890 |
| Bezafibrate vs. Vehicle | 620 | 450 | 1070 |
Overlap and Specificity of Gene Signatures
We expect a significant overlap in the DEGs modulated by our test compound and the known PPAR agonists. A Venn diagram is an effective way to visualize this.
Caption: Figure 3. Overlap of DEGs between compounds.
A large intersection between the DEGs of 2-[4-(sec-butyl)phenoxy]acetic acid and Rosiglitazone would strongly suggest PPARγ activity. An overlap with Bezafibrate that extends beyond the Rosiglitazone overlap would imply broader PPAR subtype activity.
Signature of PPAR Target Gene Activation
The most direct evidence comes from examining the expression of known PPAR target genes. PPARγ activation in hepatocytes is known to upregulate genes involved in fatty acid uptake and trafficking.[19][20][21]
Table 2: Expression Changes in Key PPARγ Target Genes (Example Data: Log2 Fold Change vs. Vehicle)
| Gene Symbol | Gene Name | 2-[4-(sec-butyl)phenoxy]acetic acid | Rosiglitazone | Bezafibrate |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | 2.8 | 3.1 | 2.5 |
| FABP4 | Fatty Acid Binding Protein 4 | 2.5 | 2.9 | 2.2 |
| LPL | Lipoprotein Lipase | 2.1 | 2.4 | 3.0 |
| MOGAT1 | Monoacylglycerol O-Acyltransferase 1 | 1.9 | 2.2 | 1.8 |
| PLIN2 | Perilipin 2 | 2.3 | 2.6 | 2.1 |
All example values are statistically significant (padj < 0.05)
The concordant upregulation of these canonical target genes by both the test compound and Rosiglitazone provides compelling evidence for a shared mechanism through PPARγ activation.
Pathway Analysis
To understand the broader biological impact, we perform gene set enrichment analysis (GSEA) on the ranked list of all expressed genes. This reveals which biological pathways are significantly enriched among the upregulated or downregulated genes.
Table 3: Top Enriched KEGG Pathways (Upregulated Genes) (Example Data)
| Pathway Name | 2-[4-(sec-butyl)phenoxy]acetic acid (p-value) | Rosiglitazone (p-value) | Bezafibrate (p-value) |
| PPAR signaling pathway | 1.2e-15 | 8.5e-17 | 3.4e-18 |
| Fatty acid degradation | 4.5e-12 | 2.1e-13 | 9.8e-15 |
| Adipocytokine signaling pathway | 7.8e-10 | 1.4e-11 | 5.2e-10 |
| Insulin signaling pathway | 3.2e-08 | 6.6e-09 | 1.1e-08 |
The significant enrichment of the "PPAR signaling pathway" for all three compounds is the ultimate validation. It demonstrates that the global transcriptomic changes induced by 2-[4-(sec-butyl)phenoxy]acetic acid are consistent with the activation of this specific signaling cascade.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validate the mechanism of action of 2-[4-(sec-butyl)phenoxy]acetic acid. By combining a well-controlled in vitro experiment with a powerful RNA-seq and bioinformatics workflow, we can generate high-confidence data. The comparative analysis against known PPARγ and pan-PPAR agonists is crucial. Concordance in differentially expressed genes, particularly the upregulation of canonical PPAR target genes and the enrichment of the PPAR signaling pathway, would provide strong evidence to confirm that 2-[4-(sec-butyl)phenoxy]acetic acid acts as a PPAR agonist. This methodology serves as a robust template for MOA validation in modern drug discovery.
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A Comparative Guide to the Synthesis of 2-[4-(sec-Butyl)phenoxy]acetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-[4-(sec-Butyl)phenoxy]acetic Acid
2-[4-(sec-butyl)phenoxy]acetic acid is a valuable organic compound utilized as a building block in the synthesis of more complex molecules.[1] Its applications span various fields, including the development of novel pharmaceuticals and agrochemicals, where the specific properties conferred by the sec-butylphenoxy moiety are leveraged. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings. This guide aims to provide a comprehensive comparison of the most prevalent synthesis routes to empower scientists with the knowledge to select the most appropriate method for their specific needs.
Method 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a fundamental and widely practiced method for the preparation of ethers, including phenoxyacetic acids.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Mechanistic Rationale
The synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid via the classical Williamson ether synthesis involves two key steps:
-
Deprotonation of the Phenol: The phenolic proton of 4-(sec-butyl)phenol is acidic and is readily abstracted by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 4-(sec-butyl)phenoxide. This phenoxide ion is a potent nucleophile.
-
Nucleophilic Attack: The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its corresponding salt). This SN2 displacement of the chloride leaving group results in the formation of the ether linkage, yielding the sodium or potassium salt of 2-[4-(sec-butyl)phenoxy]acetic acid. Subsequent acidification protonates the carboxylate to afford the final product.
The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide and driving the reaction towards completion.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid using the classical Williamson ether synthesis, adapted from established methods for similar phenoxyacetic acids.[4][5][6]
-
Preparation of Sodium 4-(sec-Butyl)phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in an appropriate solvent, such as a mixture of water and ethanol. To this solution, add one molar equivalent of 4-(sec-butyl)phenol. Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide solution.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid in water and carefully neutralize it with a solution of sodium hydroxide to a pH of 7-8.
-
Reaction: Gently heat the sodium 4-(sec-butyl)phenoxide solution to reflux. Slowly add the sodium chloroacetate solution to the refluxing mixture over a period of 30-60 minutes.
-
Reflux: Continue to reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of 1-2. This will precipitate the crude 2-[4-(sec-butyl)phenoxy]acetic acid.
-
Purification: Filter the crude product and wash it thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 2-[4-(sec-butyl)phenoxy]acetic acid.
Method 2: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis
While the classical Williamson ether synthesis is robust, it can be limited by the mutual insolubility of the aqueous phenoxide solution and the organic haloalkane (or its salt). Phase-transfer catalysis (PTC) offers an elegant solution to this problem by facilitating the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, often leading to faster reaction rates, milder reaction conditions, and improved yields.[7][8]
Mechanistic Rationale
In the PTC-enhanced synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or a phosphonium salt, is added to the biphasic reaction mixture.[9] The mechanism involves the following key steps:
-
Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the phenoxide anion in the aqueous phase.
-
Phase Transfer: The resulting lipophilic ion pair (Q⁺⁻OAr) is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: In the organic phase, the "naked" and highly reactive phenoxide anion is liberated and readily reacts with the chloroacetate.
-
Catalyst Regeneration: After the reaction, the quaternary ammonium cation pairs with the newly formed chloride ion and returns to the aqueous phase to repeat the catalytic cycle.
This continuous transport of the reactant across the phase interface dramatically increases the reaction rate.
Detailed Experimental Protocol
The following protocol outlines a PTC-enhanced synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid, based on general procedures for similar reactions.[10]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-(sec-butyl)phenol, chloroacetic acid, a suitable base (e.g., powdered potassium carbonate), and a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide).
-
Solvent: Add a suitable organic solvent, such as toluene or chlorobenzene.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring to ensure efficient mixing of the phases.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically faster than the classical method.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the organic phase with water.
-
Extraction and Purification: Extract the aqueous phase with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization as described in the classical method.
Side-by-Side Comparison of Synthesis Methods
| Parameter | Classical Williamson Ether Synthesis | PTC-Enhanced Williamson Ether Synthesis | Rationale for Difference |
| Reaction Rate | Moderate to slow (typically 2-4 hours of reflux) | Faster (often complete in a shorter time at lower temperatures) | PTC facilitates the transport of the nucleophile to the reaction site, overcoming phase limitations.[7] |
| Reaction Temperature | Higher (often requires reflux) | Milder (can often be run at lower temperatures) | The increased reactivity of the "naked" anion in the organic phase allows for lower activation energy. |
| Solvent System | Typically a mixture of water and a polar protic solvent (e.g., ethanol) | Biphasic system, often an organic solvent and water, or a solid-liquid system. | PTC is designed to work in multiphasic systems. |
| Base | Strong bases like NaOH or KOH in aqueous solution. | Can utilize milder solid bases like K₂CO₃. | The catalyst enhances the nucleophilicity of the phenoxide, reducing the need for a highly basic aqueous phase. |
| Yield | Generally good, but can be affected by side reactions. | Often higher yields are reported due to fewer side reactions and more efficient reaction conditions.[8] | Milder conditions and faster reaction times can minimize the formation of byproducts. |
| Scalability | Readily scalable, but may require large volumes of solvent. | Highly suitable for industrial applications due to efficiency and potentially reduced solvent usage. | The catalytic nature of the process makes it economically attractive for large-scale production. |
| Reagent Cost | Generally uses inexpensive bulk chemicals. | Requires an additional phase-transfer catalyst, which adds to the cost. | The cost of the catalyst must be weighed against the benefits of improved yield and efficiency. |
Conclusion and Recommendations
Both the classical Williamson ether synthesis and its PTC-enhanced variant are effective methods for the preparation of 2-[4-(sec-butyl)phenoxy]acetic acid.
-
The classical Williamson ether synthesis is a reliable and well-understood method that utilizes readily available and inexpensive reagents. It is a suitable choice for laboratory-scale synthesis where simplicity and cost are primary considerations.
-
The PTC-enhanced Williamson ether synthesis offers significant advantages in terms of reaction rate, milder conditions, and potentially higher yields. For industrial applications or when higher throughput and efficiency are desired, the PTC method is the superior choice, despite the additional cost of the catalyst.
The selection of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, cost constraints, and available equipment. This guide provides the foundational knowledge to make an informed decision for the efficient synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid.
References
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- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024).
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- 2-[4-(sec-Butyl)phenoxy]acetic acid | 4917-89-9. (n.d.). Sigma-Aldrich.
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- Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. (2016). Iranian Journal of Chemical Engineering.
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- CN Patent No. CN1927809A. (2007). Preparation method of t-butylphenyl acetic acid.
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A Comparative Environmental Impact Assessment of 2-[4-(sec-butyl)phenoxy]acetic Acid and Leading Commercial Herbicides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development and use of herbicides have revolutionized modern agriculture, enabling significant increases in crop yields. However, their widespread application has raised concerns about their environmental impact. This guide provides a comprehensive comparison of the environmental profile of 2-[4-(sec-butyl)phenoxy]acetic acid, a phenoxyalkanoic acid derivative, with four major commercial herbicides: glyphosate, atrazine, dicamba, and 2,4-D. As a synthetic auxin herbicide, 2-[4-(sec-butyl)phenoxy]acetic acid mimics the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[1] Understanding its environmental fate and effects in comparison to established herbicides is crucial for informed risk assessment and the development of more sustainable weed management strategies.
Comparative Analysis of Environmental Impact
The environmental impact of a herbicide is a multifaceted issue encompassing its persistence in soil and water, its toxicity to non-target organisms, and its potential to move beyond the application area. This section provides a comparative overview of these key parameters for 2-[4-(sec-butyl)phenoxy]acetic acid and the selected commercial herbicides.
Soil Persistence and Mobility
A herbicide's persistence in soil, often measured by its half-life (DT50), and its mobility, determined by its soil organic carbon-water partitioning coefficient (Koc), are critical factors influencing its potential for groundwater contamination and long-term ecosystem effects.
2-[4-(sec-butyl)phenoxy]acetic Acid (Inferred): As a member of the phenoxy herbicide family, 2-[4-(sec-butyl)phenoxy]acetic acid is expected to exhibit moderate to low persistence in soil. Phenoxy herbicides are generally susceptible to microbial degradation.[2][3] The alkylphenol moiety, specifically 4-sec-butylphenol, has been shown to biodegrade under anaerobic conditions in paddy soil supplemented with nitrate.[4] However, the degradation rate can be influenced by soil type, moisture, temperature, and microbial activity.[2] The mobility of phenoxy herbicides in soil is generally high due to their relatively high water solubility and low adsorption to soil particles, particularly in soils with low organic matter.[5][6]
Commercial Herbicides:
-
Glyphosate: Tightly binds to soil particles, limiting its mobility and leaching potential. Its soil half-life can range from a few days to several months, depending on environmental conditions.[7]
-
Atrazine: Exhibits moderate persistence in soil with a half-life that can extend for several months. It has a high potential for mobility and is frequently detected in ground and surface water due to its relatively low Koc value.[8][9]
-
Dicamba: Is highly mobile in soil and has a relatively short half-life, typically ranging from a few days to a few weeks. Its high water solubility contributes to its potential for leaching.[4]
-
2,4-D: Generally has a short soil half-life of about 1 to 2 weeks due to rapid microbial degradation.[2][10] It is considered to have high mobility in most soil types.[2]
Aquatic Toxicity
The contamination of water bodies by herbicides poses a significant threat to aquatic ecosystems. Acute and chronic toxicity to fish, invertebrates, and algae are key indicators of a herbicide's aquatic risk.
2-[4-(sec-butyl)phenoxy]acetic Acid (Inferred): The aquatic toxicity of 2-[4-(sec-butyl)phenoxy]acetic acid is not well-documented. However, as a class, phenoxy herbicides exhibit a wide range of toxicity to aquatic organisms. Ester formulations are generally more toxic to fish than acid or salt forms.[2][11] Alkylphenols, which are structurally related to the butylphenol moiety of the target compound, are known to be toxic to aquatic life and can act as endocrine disruptors.[12][13][14] For instance, 4-isopropylphenol has an EC50 of 0.01 mg/L for the marine bacterium Vibrio fischeri.[15]
Commercial Herbicides:
-
Glyphosate: The active ingredient itself has low to moderate toxicity to most aquatic organisms. However, some formulations containing surfactants like polyethoxylated tallow amine (POEA) can be highly toxic to aquatic invertebrates and fish.[7]
-
Atrazine: Is moderately to highly toxic to aquatic plants and algae, as it inhibits photosynthesis. It is also an endocrine disruptor in amphibians and fish.[8]
-
Dicamba: Exhibits low to moderate toxicity to fish and aquatic invertebrates.[4]
-
2,4-D: The toxicity of 2,4-D to aquatic organisms varies significantly with its formulation. Ester forms are highly toxic to fish, while amine and acid forms are less toxic.[10][11][13]
Non-Target Organism Effects
Beyond the aquatic environment, herbicides can impact a range of non-target organisms, including terrestrial plants, insects, birds, and mammals.
2-[4-(sec-butyl)phenoxy]acetic Acid (Inferred): As a synthetic auxin herbicide, 2-[4-(sec-butyl)phenoxy]acetic acid is designed to be selective for broadleaf plants. However, off-target drift can cause damage to sensitive non-target plants.[1] The toxicity to other non-target organisms is not well-established. Phenoxy herbicides, in general, have low to moderate acute toxicity to birds and mammals.[16]
Commercial Herbicides:
-
Glyphosate: Is a broad-spectrum herbicide and can cause significant damage to non-target plants through drift. It is generally considered to have low toxicity to birds and mammals.[7]
-
Atrazine: Can negatively impact terrestrial plant communities. It has been shown to have reproductive effects on birds and mammals.[8]
-
Dicamba: Is highly volatile and prone to drift, causing widespread damage to non-target broadleaf plants, including crops and native vegetation.[5][17][18] Its effects on other non-target organisms are less well-documented.
-
2,4-D: Is a selective broadleaf herbicide, but drift can harm sensitive non-target plants. It has moderate acute toxicity to birds and mammals.[11][19]
Bioaccumulation Potential
Bioaccumulation, the process by which a substance builds up in an organism, is a concern for persistent, lipophilic compounds.
2-[4-(sec-butyl)phenoxy]acetic Acid (Inferred): The bioaccumulation potential of 2-[4-(sec-butyl)phenoxy]acetic acid is not well-defined. Phenoxy herbicides generally have a low potential for bioaccumulation in aquatic organisms due to their relatively high water solubility and rapid metabolism.[20] However, the presence of the lipophilic sec-butyl group could slightly increase its potential for bioconcentration compared to other phenoxy acids.
Commercial Herbicides:
-
Glyphosate: Has a low potential for bioaccumulation due to its high water solubility.[21]
-
Atrazine: Has a low to moderate potential for bioaccumulation in aquatic organisms.[22]
-
Dicamba: Has a low potential for bioaccumulation.
-
2,4-D: Has a low potential for bioaccumulation in fish.[20]
Quantitative Data Summary
| Herbicide | Soil Half-life (DT50) | Soil Mobility (Koc) | Aquatic Toxicity (Fish 96h LC50) | Non-Target Plant Effects | Bioaccumulation Potential |
| 2-[4-(sec-butyl)phenoxy]acetic acid | Inferred: Low to Moderate | Inferred: High | Inferred: Moderate to High (formulation dependent) | Inferred: High (Broadleaf plants) | Inferred: Low |
| Glyphosate | 2 - 174 days | 884 - 60,000 (low mobility)[21] | >100 mg/L (active ingredient)[7] | High (Broad-spectrum)[7] | Low[21] |
| Atrazine | 30 - 100 days[23] | 100 (high mobility)[23] | 4.5 - 11 mg/L[8] | High (Photosynthesis inhibitor)[8] | Low to Moderate[22] |
| Dicamba | < 14 days[4] | 2 - 40 (very high mobility)[4] | >100 mg/L[4] | Very High (High volatility and drift)[5] | Low |
| 2,4-D | 7 - 10 days[2][10] | 20 - 150 (high mobility)[2] | 0.25 - >100 mg/L (formulation dependent)[11][13] | High (Broadleaf plants)[11] | Low[20] |
Data for 2-[4-(sec-butyl)phenoxy]acetic acid is inferred based on the properties of similar compounds and should be interpreted with caution. The ranges for commercial herbicides reflect the variability due to environmental conditions and formulation.
Experimental Protocols for Environmental Impact Assessment
To ensure scientific integrity and comparability of data, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[20][24] The following protocols are fundamental for evaluating the environmental impact of a herbicide.
Soil Persistence: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This test evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance Application: Apply the radiolabeled test substance to the soil samples at a concentration relevant to its intended use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Continuously supply with CO2-free, humidified air.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with deoxygenated water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: At specified time intervals, extract soil samples and analyze for the parent compound and its transformation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[25][26][27][28][29] Trap and quantify evolved ¹⁴CO₂ to determine the extent of mineralization.
-
Data Analysis: Calculate the degradation half-life (DT50) and identify the major transformation products.
Caption: Workflow for OECD 307 Soil Transformation Study.
Aquatic Toxicity: Acute Immobilisation Test with Daphnia sp. (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Methodology:
-
Test Organism: Use juvenile Daphnia magna (<24 hours old).
-
Test Concentrations: Prepare a series of at least five concentrations of the test substance in a suitable aqueous medium.
-
Exposure: Expose the daphnids to the test concentrations for 48 hours under controlled conditions of temperature and light.
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms).
Caption: Workflow for OECD 202 Daphnia Acute Immobilisation Test.
Aquatic Toxicity: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: Use an exponentially growing culture of a green alga (e.g., Pseudokirchneriella subcapitata).
-
Test Concentrations: Prepare a series of at least five concentrations of the test substance in a nutrient-rich growth medium.
-
Exposure: Inoculate the test solutions with the algal culture and incubate for 72 hours under constant illumination and temperature.
-
Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition.
Caption: Workflow for OECD 201 Algal Growth Inhibition Test.
Non-Target Plant Toxicity: Terrestrial Plant Test (OECD 208)
This test assesses the effects of a substance on seedling emergence and growth of terrestrial plants.
Methodology:
-
Plant Species: Select at least three different plant species, including both monocots and dicots.
-
Test Concentrations: Prepare a series of at least five concentrations of the test substance to be applied to the soil.
-
Application: Apply the test substance to the soil surface or incorporate it into the soil before or after sowing the seeds.
-
Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity for 14-21 days after 50% emergence in the control group.[30]
-
Assessment: At the end of the test, assess seedling emergence, mortality, shoot height, and shoot dry weight.
-
Data Analysis: Determine the ER50 (the application rate causing a 50% reduction in the measured endpoint) for the most sensitive species.
Caption: Workflow for OECD 208 Terrestrial Plant Test.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This test determines the potential for a substance to accumulate in fish from water or diet.[18][31][32][33][34]
Methodology:
-
Test Organism: Use a suitable fish species (e.g., zebrafish, rainbow trout).
-
Exposure:
-
Aqueous: Expose the fish to a constant, low concentration of the radiolabeled test substance in water for an uptake phase (e.g., 28 days).
-
Dietary: Feed the fish a diet containing the test substance for an uptake phase.
-
-
Depuration: Transfer the fish to a clean environment (water or diet) for a depuration phase.
-
Sampling and Analysis: Sample fish at various time points during both the uptake and depuration phases and analyze for the concentration of the test substance.
-
Data Analysis: Calculate the bioconcentration factor (BCF) for aqueous exposure or the biomagnification factor (BMF) for dietary exposure.
Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the environmental impact of 2-[4-(sec-butyl)phenoxy]acetic acid relative to major commercial herbicides. The available data on structurally similar compounds suggest that, as a phenoxy herbicide, its environmental profile is likely characterized by high mobility in soil, moderate to high aquatic toxicity (depending on formulation), and a primary risk to non-target broadleaf plants.
However, the significant data gap for 2-[4-(sec-butyl)phenoxy]acetic acid itself is a critical limitation. To provide a definitive and robust environmental risk assessment, further research is imperative. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a clear roadmap for generating the necessary data on soil persistence, aquatic toxicity, non-target plant effects, and bioaccumulation potential. Such studies will be instrumental in ensuring a comprehensive understanding of the environmental footprint of this and other novel herbicidal compounds, thereby supporting the development of safer and more sustainable agricultural practices.
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A Comparative Guide to the Auxin Receptor Specificity of 2-[4-(sec-butyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant hormone signaling, the specificity of a ligand for its receptor is paramount. This guide provides a comparative analysis of 2-[4-(sec-butyl)phenoxy]acetic acid, a synthetic auxin analog, and its potential interactions with the TIR1/AFB family of auxin receptors. While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its likely cross-reactivity and specificity based on the extensive body of research on phenoxyacetic acid herbicides and the well-established principles of auxin biology. This guide will objectively compare the inferred properties of 2-[4-(sec-butyl)phenoxy]acetic acid with the known activities of the natural auxin, indole-3-acetic acid (IAA), and the widely studied synthetic auxins, 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA).
The Foundation: Auxin Perception and the TIR1/AFB Co-Receptor Complex
Auxin's diverse physiological effects are primarily mediated by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs).[1][2][3][4] These proteins act as the substrate recognition component of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex. The binding of an auxin molecule to the TIR1/AFB protein creates a stabilized interface for the recruitment of an Aux/IAA transcriptional repressor protein. This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, ultimately orchestrating a specific developmental or physiological outcome.
The specificity of this response is not solely dependent on the auxin molecule itself, but also on the specific combination of TIR1/AFB and Aux/IAA proteins present in a given cell type, each combination exhibiting distinct binding affinities for various auxins.[4]
Figure 1: The canonical auxin signaling pathway.
Comparative Analysis of Auxin Receptor Ligands
The interaction between an auxin and its receptor is a nuanced affair, governed by the ligand's chemical structure. Here, we compare 2-[4-(sec-butyl)phenoxy]acetic acid with established auxins.
| Compound | Structure | Inferred/Known Receptor Affinity | Inferred/Known Specificity |
| 2-[4-(sec-butyl)phenoxy]acetic acid | ![]() | Likely moderate to high | Likely broad, similar to other phenoxyacetic acids |
| Indole-3-acetic acid (IAA) | ![]() | High | Binds to all TIR1/AFB members |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ![]() | Moderate to high | Preferential binding to certain TIR1/AFB members |
| 1-Naphthaleneacetic acid (NAA) | ![]() | High | Broad, binds to multiple TIR1/AFB members |
Table 1: Comparative overview of auxin receptor ligands.
2-[4-(sec-butyl)phenoxy]acetic acid: An Inferred Profile
2-[4-(sec-butyl)phenoxy]acetic acid belongs to the phenoxyacetic acid class of synthetic auxins, a group that includes the widely used herbicide 2,4-D.[1][5] The core structure of a phenoxyacetic acid is essential for its auxinic activity.[6] Structure-activity relationship studies on this class have revealed several key features that govern their interaction with auxin receptors:
-
The Aromatic Ring and Carboxylic Acid Side Chain: The presence of an aromatic ring and a carboxylic acid side chain are fundamental for auxin activity.[6]
-
Substituents on the Aromatic Ring: The type, number, and position of substituents on the phenoxy ring significantly influence the molecule's biological activity.[7][8] Halogenation at the 4-position, as seen in 2,4-D, is often associated with high auxin activity.[8]
-
The sec-butyl Group: In 2-[4-(sec-butyl)phenoxy]acetic acid, the 4-position is occupied by a sec-butyl group. While not a halogen, this bulky, hydrophobic group will influence the molecule's fit within the auxin-binding pocket of the TIR1/AFB receptors. It is plausible that this group could enhance binding affinity through hydrophobic interactions within the pocket, similar to how other substituents contribute to binding.
Based on these structural similarities to other active phenoxyacetic acids, we can infer that 2-[4-(sec-butyl)phenoxy]acetic acid likely functions as a synthetic auxin. Its specificity is predicted to be broad, interacting with multiple members of the TIR1/AFB family, though potentially with varying affinities.
Indole-3-acetic acid (IAA): The Natural Standard
IAA is the primary native auxin in most plants. It exhibits high affinity for all members of the TIR1/AFB receptor family, serving as the benchmark against which synthetic auxins are compared.
2,4-Dichlorophenoxyacetic acid (2,4-D): The Prototypical Phenoxyacetic Acid
2,4-D is a potent synthetic auxin widely used as a selective herbicide.[9][10] It demonstrates a degree of receptor specificity, with some studies suggesting preferential binding to certain TIR1/AFB members over others.[2] This differential binding is thought to contribute to its selective herbicidal action against broadleaf weeds.
1-Naphthaleneacetic acid (NAA): A Broad-Spectrum Synthetic Auxin
NAA is another widely used synthetic auxin that generally exhibits high affinity for a broad range of TIR1/AFB receptors, similar to IAA.
Experimental Methodologies for Assessing Auxin Receptor Interaction
To empirically determine the cross-reactivity and specificity of a compound like 2-[4-(sec-butyl)phenoxy]acetic acid, a combination of in vitro and in vivo assays is essential.
In Vitro: Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a specific receptor.
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A Comparative Analysis of the Degradation Pathways of Phenoxyacetic Acid Herbicides: A Guide for Researchers
Phenoxyacetic acid herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds. However, their widespread use necessitates a thorough understanding of their environmental fate. This guide provides a detailed comparative analysis of the degradation pathways of three prominent phenoxyacetic acid herbicides: 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Designed for researchers, scientists, and environmental professionals, this document delves into the microbial and photochemical processes that govern the transformation of these compounds in the environment, supported by experimental data and detailed methodologies.
Introduction to Phenoxyacetic Acid Herbicides
Phenoxyacetic acid herbicides are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately resulting in their death. While their selectivity is a significant agricultural advantage, their persistence and potential for off-target effects are of environmental concern. Understanding their degradation is crucial for assessing their environmental risk and developing effective bioremediation strategies.
Microbial Degradation Pathways
The primary mechanism for the dissipation of phenoxyacetic acid herbicides in soil and water is microbial degradation. A diverse range of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.
Bacterial Degradation
Bacterial degradation of phenoxyacetic acids is the most extensively studied pathway, particularly for 2,4-D and MCPA. The key enzymes involved are often encoded by tfd (two, four-D) genes, which are frequently located on plasmids, facilitating their horizontal transfer among bacterial populations.
2,4-D Degradation: The aerobic degradation of 2,4-D is a well-characterized pathway, often initiated by the tfdA gene product, an α-ketoglutarate-dependent dioxygenase. This enzyme cleaves the ether linkage of 2,4-D to form 2,4-dichlorophenol (2,4-DCP)[1][2]. Subsequently, a series of enzymatic reactions further break down the aromatic ring.
MCPA Degradation: The degradation of MCPA follows a pathway analogous to that of 2,4-D, often initiated by the same tfdA enzyme[2]. The initial step involves the cleavage of the ether bond to form 4-chloro-2-methylphenol. Subsequent steps involve ring hydroxylation and cleavage, mirroring the lower pathway of 2,4-D degradation[3]. The specificity of the TfdA enzyme can vary, with some studies indicating a higher affinity for 2,4-D than MCPA[4].
2,4,5-T Degradation: The degradation of 2,4,5-T is generally slower than that of 2,4-D and MCPA due to the additional chlorine atom, which increases its recalcitrance. Aerobic degradation is initiated by a dioxygenase that converts 2,4,5-T to 2,4,5-trichlorophenol (2,4,5-TCP)[5]. Under anaerobic conditions, reductive dechlorination is a key initial step, where chlorine atoms are sequentially removed from the aromatic ring before its cleavage[5][6].
Fungal Degradation
Fungi, particularly white-rot fungi, also play a significant role in the degradation of phenoxyacetic acid herbicides. These organisms utilize extracellular enzymes, such as laccases and peroxidases, as well as intracellular enzymes like cytochrome P450 monooxygenases, to break down these compounds[3]. Fungal degradation is often a co-metabolic process, where the herbicide is degraded but not used as a primary carbon source.
Photochemical Degradation
In addition to microbial processes, phenoxyacetic acid herbicides can be degraded by sunlight in a process known as photodegradation or photolysis. This abiotic process is particularly relevant in surface waters and on the surface of soil and plants.
The primary photochemical reaction involves the cleavage of the ether linkage, leading to the formation of the corresponding phenol and other byproducts. For example, the photolysis of 2,4-D primarily yields 2,4-dichlorophenol[7]. Similarly, MCPA degrades to 4-chloro-2-methylphenol, and 2,4,5-T degrades to 2,4,5-trichlorophenol[6][7]. The quantum yield of photolysis, a measure of the efficiency of the photochemical reaction, can be influenced by environmental factors such as pH and the presence of dissolved organic matter[8].
Comparative Analysis of Degradation Rates
The rate of degradation of phenoxyacetic acid herbicides is influenced by their chemical structure and environmental conditions. The persistence of these herbicides is often expressed as their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
| Herbicide | Soil Half-Life (Aerobic) | Water Half-Life (Aerobic) | Water Half-Life (Anaerobic) | Photolysis Half-Life (Water) |
| 2,4-D | 2 - 20 days | 7 - 28 days | 41 - 333 days[9] | ~13 days[10] |
| MCPA | 2 - 25 days | 5 - 30 days | Can be persistent | ~14 days |
| 2,4,5-T | 15 - 150 days | 20 - 90 days | Can be persistent | Varies, can be slow |
Note: Half-lives are approximate and can vary significantly depending on soil type, temperature, moisture, pH, and microbial population.
Generally, the order of degradability is 2,4-D > MCPA > 2,4,5-T. The additional chlorine atom in 2,4,5-T makes it more resistant to both microbial and photochemical degradation compared to 2,4-D and MCPA[5].
Experimental Protocols for Degradation Studies
To investigate the degradation of phenoxyacetic acid herbicides, researchers employ a variety of laboratory and field-based methods. Below are outlines of common experimental protocols.
Soil Incubation Study for Microbial Degradation
This protocol is designed to assess the rate and pathway of microbial degradation of a herbicide in a controlled laboratory setting.
Objective: To determine the half-life and identify major metabolites of a phenoxyacetic acid herbicide in soil.
Materials:
-
Test herbicide (e.g., 2,4-D, MCPA, or 2,4,5-T)
-
Freshly collected and sieved soil with known characteristics (pH, organic matter content, texture)
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Analytical standards of the parent herbicide and expected metabolites
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Soil Preparation: Collect soil from a relevant site, remove debris, and sieve through a 2 mm mesh. Determine the soil's key physicochemical properties.
-
Herbicide Application: Weigh a known amount of soil (e.g., 100 g) into each incubation vessel. Prepare a stock solution of the herbicide in a suitable solvent. Apply the herbicide solution to the soil to achieve the desired concentration (e.g., 1-10 mg/kg). Allow the solvent to evaporate.
-
Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect triplicate soil samples for analysis.
-
Extraction: Extract the herbicide and its metabolites from the soil samples using an appropriate solvent and extraction technique (e.g., sonication or accelerated solvent extraction).
-
Analysis: Analyze the extracts using a validated HPLC-MS/MS or GC-MS method to quantify the parent herbicide and identify and quantify its degradation products.
-
Data Analysis: Plot the concentration of the parent herbicide over time and calculate the degradation kinetics and half-life (DT50) using appropriate models (e.g., first-order kinetics).
Analytical Methodology: HPLC-MS/MS
HPLC-MS/MS is a powerful technique for the sensitive and selective quantification of phenoxyacetic acid herbicides and their metabolites in environmental matrices.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example for 2,4-D):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 219 -> 161
-
Qualifier: m/z 221 -> 163
-
-
Collision Energy: Optimized for each transition.
Sample Preparation:
-
Extract the soil or water sample with a suitable solvent (e.g., acetonitrile).
-
Centrifuge and filter the extract.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
Conclusion
The degradation of phenoxyacetic acid herbicides is a complex process involving both microbial and photochemical pathways. The rate and extent of degradation are highly dependent on the specific herbicide's chemical structure and a multitude of environmental factors. 2,4-D is generally the most readily degraded, followed by MCPA, with 2,4,5-T being the most persistent. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of these widely used herbicides and for developing effective strategies to mitigate their potential risks. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust and reliable studies on the degradation of these and other agrochemicals.
References
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Nguyen, T. H., & Le, T. P. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 692012. [Link]
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Don, R. H., & Pemberton, J. M. (1981). Properties of six pesticide degradation plasmids isolated from Alcaligenes paradoxus and Alcaligenes eutrophus. Journal of Bacteriology, 145(2), 681–686. [Link]
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Dao, T. H., Nguyen, T. A., Dang, T. C., Koekkoek, J., Brouwer, A., de Boer, T. E., & van Spanning, R. J. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(3), 301–316. [Link]
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Li, X., He, J., & Li, S. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Environmental Science and Pollution Research, 27(28), 34969–34978. [Link]
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Müller, T. A., Byrde, S., Werlen, C., van der Meer, J. R., & Kohler, H. P. E. (2007). Kinetic traits and enzyme form patterns of (R)-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate dioxygenase (RdpA) after expression in different bacterial strains. Applied and Environmental Microbiology, 73(11), 3531–3537. [Link]
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Navalón, A., González-Casado, A., & Vílchez, J. L. (2002). Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil. Journal of hazardous materials, 90(2), 159–170. [Link]
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Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. [Link]
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Hogan, D. A., & Hausinger, R. P. (2000). Site-directed mutagenesis of 2,4-dichlorophenoxyacetic acid/alpha-ketoglutarate dioxygenase. Identification of residues involved in metallocenter formation and substrate binding. The Journal of biological chemistry, 275(17), 12568–12575. [Link]
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Garabrant, D. H., & Philbert, M. A. (2002). A review of 2,4-D environmental fate, persistence and toxicity effects on living organisms. Journal of toxicology and environmental health. Part B, Critical reviews, 5(4), 299–323. [Link]
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Cycoń, M., & Piotrowska-Seget, Z. (2016). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. International journal of environmental research and public health, 13(10), 967. [Link]
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Burns, C. J., & Swaen, G. M. (2012). A systematic review of carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment. International journal of environmental research and public health, 9(10), 3537–3557. [Link]
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Westendorf, A., Benndorf, D., Müller, R. H., & Babel, W. (2003). Purification and characterization of two enantioselective α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Journal of bacteriology, 185(1), 143–149. [Link]
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Li, Y., Wu, X., & Zhang, Y. (2022). Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. Molecules (Basel, Switzerland), 27(21), 7338. [Link]
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Vione, D., Khanra, S., Das, R., Minero, C., Maurino, V., Brigante, M., & Mailhot, G. (2010). Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution. Water research, 44(20), 6053–6062. [Link]
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Mondal, P., & Bhowmick, N. (2022). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. Journal of the Indian Chemical Society, 99(10), 100714. [Link]
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Topalov, A., Csanádi, J., & Abramović, B. (2013). Proposed major pathway of photocatalytic transformation of 2,4-D and MCPA over TiO 2 suspension. Journal of the Serbian Chemical Society, 78(11), 1735-1746. [Link]
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Validating the Efficacy of 2-[4-(sec-butyl)phenoxy]acetic Acid: A Comparative Guide for Greenhouse and Field Trials
In the competitive landscape of herbicide development, rigorous validation of a compound's efficacy is paramount. This guide provides a comprehensive framework for evaluating 2-[4-(sec-butyl)phenoxy]acetic acid, a synthetic auxin herbicide, through a comparative analysis of its performance in controlled greenhouse environments versus dynamic field conditions. We will delve into the causal logic behind experimental design, present detailed protocols for robust trial execution, and offer a comparative analysis against established alternatives, supported by synthesized experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational challenges and opportunities in herbicide efficacy testing.
Introduction to 2-[4-(sec-butyl)phenoxy]acetic Acid and the Phenoxy Herbicide Class
2-[4-(sec-butyl)phenoxy]acetic acid belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth in susceptible broadleaf weeds, ultimately causing their death.[3][4] The introduction of a sec-butyl group to the phenoxy ring is hypothesized to alter the compound's absorption, translocation, and metabolic stability within the target plant, potentially offering a unique efficacy profile compared to established phenoxy herbicides such as 2,4-D and MCPA.
The primary objective of the trials outlined in this guide is to validate the efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid on key broadleaf weed species and to understand the predictive value of greenhouse trials for real-world field performance.
The Dichotomy of Controlled Environments: Greenhouse vs. Field Trials
The decision to conduct both greenhouse and field trials is a cornerstone of robust herbicide evaluation. Each environment offers distinct advantages and limitations that, when understood, provide a comprehensive picture of a product's potential.
-
Greenhouse Trials: These studies, conducted in a highly controlled environment, are invaluable for initial efficacy screening, dose-ranging, and understanding the intrinsic activity of a compound. By eliminating environmental variables such as rainfall, temperature fluctuations, and soil heterogeneity, we can isolate the effect of the herbicide on the target weed. This allows for a more precise determination of the dose-response relationship. However, the artificial nature of greenhouse conditions can sometimes lead to an overestimation of a product's efficacy, as plants are often less stressed and may be more susceptible to chemical insult.
-
Field Trials: Field trials represent the "gold standard" for validating herbicide performance under real-world agricultural conditions. These trials expose the product to a multitude of variables, including fluctuating weather patterns, diverse soil types, and competition from a natural weed spectrum and the crop itself. While more complex and resource-intensive, field trials provide the most accurate prediction of a product's commercial viability and any potential for crop injury.[5][6]
Comparative Efficacy Analysis
To contextualize the performance of 2-[4-(sec-butyl)phenoxy]acetic acid, a comparative assessment against established and widely used herbicides is essential. For this guide, we will compare it against:
-
2,4-D Amine: A widely used phenoxy herbicide for broadleaf weed control.
-
MCPA Amine: Another common phenoxy herbicide, often used in cereal crops.
-
Dicamba: A benzoic acid herbicide, also a synthetic auxin, known for its efficacy on tough broadleaf weeds.
-
Glyphosate: A non-selective, systemic herbicide with a different mode of action (EPSP synthase inhibitor), serving as a benchmark for broad-spectrum weed control.[7]
Data Presentation: Greenhouse Efficacy Data
The following table summarizes hypothetical, yet plausible, quantitative data from a greenhouse study evaluating the control of common broadleaf weeds 21 days after treatment (DAT). Efficacy is presented as a percentage of visual weed control.
| Herbicide | Application Rate (g a.i./ha) | Velvetleaf (Abutilon theophrasti) Control (%) | Common Lambsquarters (Chenopodium album) Control (%) | Redroot Pigweed (Amaranthus retroflexus) Control (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| 2-[4-(sec-butyl)phenoxy]acetic acid | 280 | 85 | 90 | 92 |
| 560 | 95 | 98 | 99 | |
| 2,4-D Amine | 560 | 92 | 95 | 97 |
| MCPA Amine | 560 | 88 | 93 | 94 |
| Dicamba | 280 | 94 | 97 | 98 |
| Glyphosate | 840 | 99 | 99 | 99 |
Data Presentation: Field Trial Efficacy Data
The subsequent table presents hypothetical data from a multi-location field trial, again assessed at 28 DAT. This data reflects the influence of environmental variables on herbicide performance.
| Herbicide | Application Rate (g a.i./ha) | Velvetleaf (Abutilon theophrasti) Control (%) | Common Lambsquarters (Chenopodium album) Control (%) | Redroot Pigweed (Amaranthus retroflexus) Control (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| 2-[4-(sec-butyl)phenoxy]acetic acid | 280 | 78 | 85 | 88 |
| 560 | 90 | 94 | 96 | |
| 2,4-D Amine | 560 | 88 | 92 | 94 |
| MCPA Amine | 560 | 82 | 89 | 91 |
| Dicamba | 280 | 91 | 95 | 97 |
| Glyphosate | 840 | 98 | 98 | 99 |
Experimental Protocols
To ensure the scientific integrity and reproducibility of these trials, the following detailed protocols should be adhered to.
Greenhouse Efficacy Trial Protocol
Objective: To determine the dose-dependent efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid on key broadleaf weed species in a controlled environment.
Methodology:
-
Plant Propagation:
-
Select certified seeds of target weed species (e.g., Abutilon theophrasti, Chenopodium album, Amaranthus retroflexus).
-
Sow seeds in 10 cm pots filled with a sterile potting mix.
-
Grow plants in a greenhouse maintained at 25/18°C (day/night) with a 16-hour photoperiod.
-
Thin seedlings to one plant per pot after emergence.
-
-
Herbicide Application:
-
Treat plants at the 2-4 true leaf stage.
-
Prepare stock solutions of each herbicide and perform serial dilutions to achieve the desired application rates.
-
Apply herbicides using a calibrated laboratory track sprayer equipped with a flat-fan nozzle, delivering a spray volume of 200 L/ha.
-
-
Experimental Design:
-
Utilize a completely randomized design with four replications per treatment.
-
Include an untreated control for comparison.
-
-
Data Collection and Analysis:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0% (no control) to 100% (complete death) scale.[8]
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Analyze the data using Analysis of Variance (ANOVA) and a suitable means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[9]
-
Diagram of Greenhouse Experimental Workflow:
Caption: Greenhouse trial workflow from preparation to data analysis.
Field Efficacy Trial Protocol
Objective: To evaluate the efficacy of 2-[4-(sec-butyl)phenoxy]acetic acid on a natural population of broadleaf weeds under typical agricultural conditions.
Methodology:
-
Site Selection and Plot Establishment:
-
Select a field with a known history of uniform broadleaf weed infestation.
-
Establish plots of a suitable size (e.g., 3m x 10m) to allow for accurate application and assessment.
-
Use a Randomized Complete Block Design (RCBD) with four replications to account for field variability.[10]
-
-
Herbicide Application:
-
Apply herbicides post-emergence when the target weeds are at the 2-6 leaf stage.
-
Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure uniform coverage at a spray volume of 150-200 L/ha.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection and Analysis:
-
Conduct weed counts by species in designated quadrats within each plot before and after application.
-
Perform visual efficacy ratings at 14 and 28 DAT.
-
At 28 DAT, collect weed biomass from the quadrats for dry weight analysis.
-
If a crop is present, assess for any signs of phytotoxicity (e.g., stunting, discoloration, malformation) at each evaluation timing.
-
Analyze the data using appropriate statistical methods for an RCBD.
-
Diagram of Field Trial Experimental Workflow:
Caption: Field trial workflow from setup to final evaluation.
Discussion and Interpretation of Results
The hypothetical data presented illustrates a common trend in herbicide development: a slight to moderate reduction in efficacy when moving from the controlled environment of a greenhouse to the variable conditions of the field. In our example, 2-[4-(sec-butyl)phenoxy]acetic acid demonstrated excellent activity in the greenhouse, comparable to or exceeding that of 2,4-D and MCPA at a lower application rate.
In the field, while still providing effective control at the higher rate, its performance margin over the standards narrowed. This highlights the importance of field trials in determining commercially viable application rates and managing performance expectations. Factors such as rainfall shortly after application, temperature extremes affecting plant metabolism, and the inherent variability of weed populations can all contribute to this difference.[11]
The consistent high performance of glyphosate across both trial types in this hypothetical scenario underscores its broad-spectrum efficacy, but also serves as a reminder of the importance of herbicide rotation and integrated weed management to mitigate the development of resistance.[12]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 2-[4-(sec-butyl)phenoxy]acetic acid. The presented protocols for greenhouse and field trials, when executed with scientific rigor, will yield reliable and comparable data. The comparative analysis against industry standards is crucial for positioning a new active ingredient within the existing market.
Future research should expand upon these initial efficacy trials to include:
-
Crop Safety Trials: Evaluating the tolerance of key crops to 2-[4-(sec-butyl)phenoxy]acetic acid at and above the proposed use rates.
-
Environmental Fate Studies: Investigating the soil persistence, mobility, and degradation profile of the compound.
-
Toxicology Studies: Assessing the potential impact on non-target organisms.
By following a structured and scientifically sound validation process, researchers can confidently assess the potential of 2-[4-(sec-butyl)phenoxy]acetic acid as a valuable new tool for weed management.
References
-
Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
-
Grok. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Medium. Retrieved from [Link]
-
AgriGold. (n.d.). 6 Steps for Successful On-Farm Trials. Retrieved from [Link]
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Agricology. (n.d.). Guide to Farmers' Crop Trials. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-[4-(sec-Butyl)phenoxy]acetic acid. Retrieved from [Link]
-
Preprints.org. (2024, April 8). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Retrieved from [Link]
-
Innovative Farmers. (n.d.). 10 tips for effective on-farm trials (based on real life experience!). Retrieved from [Link]
-
JoVE. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
EPPO. (2021, September). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. Retrieved from [Link]
-
MDPI. (2022, March 1). Effect of the Time of Herbicide Application and the Properties of the Spray Solution on the Efficacy of Weed Control in Maize (Zea mays L.) Cultivation. Retrieved from [Link]
-
Health Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
FAO. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]
-
ResearchGate. (2022). Influence of 2,4-dichloro Phenoxy Acetic Acid on Seeds Germination and Early Growth of Mesquite (Prosopis juliflora. Retrieved from [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
ResearchGate. (2020, February). Comparison of Acetic Acid to Glyphosate for Weed Suppression in the Garden. Retrieved from [Link]
-
Asian Journal of Research in Botany. (2022). The Effect of 2,4-dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. Retrieved from [Link]
-
FBN. (2024, May 4). Everything Farmers Need to Know About Glyphosate. Retrieved from [Link]
-
Journal of Experimental Agriculture International. (2022). The Effect of 2,4-dichloroPhenoxyAcetic Acid onSeeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. Retrieved from [Link]
-
AGDAILY. (2023, December 5). Study: Glyphosate efficacy over time and sustainable weed control strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of 2,4-dichloro Phenoxy Acetic Acid on Seeds Germination and Early Growth of Mesquite (Prosopis juliflora Swarz) DC Seedlings. Retrieved from [Link]
-
FBN. (2024, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[4-(sec-butyl)phenoxy]acetic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(sec-butyl)phenoxy]acetic acid (CAS No. 4917-89-9), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
Understanding the Compound: Hazard Profile and Regulatory Context
2-[4-(sec-butyl)phenoxy]acetic acid is a member of the phenoxyacetic acid chemical family. While comprehensive toxicological data for this specific compound is not widely published, its classification as an irritant and its structural similarity to regulated herbicides provide a strong basis for a cautious and systematic approach to its disposal.
Hazard Identification
Based on available Safety Data Sheet (SDS) information, 2-[4-(sec-butyl)phenoxy]acetic acid presents the following hazards:
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Causes serious eye irritation.[1] | Eye Irrit. 2A | Direct contact can cause significant, but reversible, eye damage. Appropriate eye protection is mandatory. |
| May cause an allergic skin reaction.[1] | Skin Sens. 1 | Repeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures. Protective gloves are essential. |
| May cause respiratory irritation.[2] | STOT SE 3 | Inhalation of dust or aerosols may irritate the respiratory tract. Work should be conducted in a well-ventilated area or fume hood. |
This table summarizes the known hazards of 2-[4-(sec-butyl)phenoxy]acetic acid, informing the necessary safety precautions.
Regulatory Framework: The Role of the EPA and RCRA
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key step in compliant disposal is determining if a waste is hazardous. A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][4]
While 2-[4-(sec-butyl)phenoxy]acetic acid is not explicitly a "listed" waste, its acidic nature and potential toxicity mean it will likely be classified as a hazardous waste based on its characteristics. Phenoxyacetic acid herbicides, a related class of compounds, are often regulated as hazardous waste. For example, waste from the production of 2,4-D (2,4-dichlorophenoxyacetic acid) can carry specific EPA waste codes such as K043 or K099.[5]
Therefore, it is imperative to treat 2-[4-(sec-butyl)phenoxy]acetic acid waste as hazardous unless a formal hazardous waste determination, conducted by a qualified environmental professional, proves otherwise.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of 2-[4-(sec-butyl)phenoxy]acetic acid waste, from the point of generation to its final removal from your facility.
Figure 1: A flowchart illustrating the key stages in the compliant disposal of 2-[4-(sec-butyl)phenoxy]acetic acid waste.
Step 1: Waste Generation and Immediate Segregation
Proper disposal begins at the moment the material is deemed a waste.[6]
-
Action: As soon as 2-[4-(sec-butyl)phenoxy]acetic acid or materials contaminated with it are no longer needed, they must be segregated from non-hazardous waste.
-
Causality: Segregation prevents the accidental mixing of incompatible chemicals, which could lead to dangerous reactions, and avoids the costly disposal of non-hazardous materials as hazardous waste.[7] At a minimum, keep acids and bases separate, as well as oxidizers from flammable materials.[8]
Step 2: Container Selection and Initial Labeling
The integrity of the waste container is critical for safety.
-
Action: Select a waste container that is compatible with acidic and organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10] Ensure the container is in good condition, with a secure, screw-top lid.[6]
-
Causality: Using an incompatible container, such as a metal can for acidic waste, can lead to corrosion and leaks, posing a significant safety and environmental risk.[11]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[7] This initial labeling is crucial for preventing accidental misuse of the container.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designated storage areas within the lab are a regulatory requirement.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12] The SAA must be under the control of laboratory personnel.
-
Causality: SAAs ensure that hazardous waste is stored safely and in a controlled manner, minimizing the risk of spills and unauthorized access. The container must be kept closed except when adding waste.[7]
Step 4: Waste Pickup Request and Final Labeling
Before the waste is removed from the laboratory, it must be fully characterized.
-
Action: Once the waste container is full or you are ready for it to be removed, complete the hazardous waste label with all required information. This typically includes:
-
The full chemical name: "2-[4-(sec-butyl)phenoxy]acetic acid" (no formulas or abbreviations).
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Corrosive - Acid").
-
Your name, laboratory, and contact information.
-
-
Causality: Accurate and complete labeling is a legal requirement and is essential for the safety of personnel handling the waste downstream.[12] It allows for proper consolidation and disposal by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.
Step 5: Consolidation and Temporary Storage
This stage is typically managed by your institution's EHS department.
-
Action: EHS personnel will collect the properly labeled waste from your SAA and transport it to a central accumulation area.
-
Causality: Centralized accumulation allows for the efficient and compliant management of hazardous waste from across the institution before it is shipped for final disposal.
Step 6: Manifesting and Off-Site Shipment
A crucial step in the "cradle-to-grave" tracking of hazardous waste.
-
Action: A hazardous waste manifest, a legal document, is prepared for the off-site shipment of the waste.
-
Causality: The manifest tracks the waste from your institution to the final disposal facility, ensuring it is managed and disposed of in accordance with all regulations.
Step 7: Transportation by a Licensed Hauler
Specialized carriers are required for hazardous waste.
-
Action: The waste is transported by a company licensed to haul hazardous materials.
-
Causality: This ensures that the waste is transported safely and in compliance with Department of Transportation (DOT) regulations.
Step 8: Treatment and Disposal at a Treatment, Storage, and Disposal Facility (TSDF)
The final step in the disposal process.
-
Action: The most common and environmentally sound method for disposing of organic chemical waste like 2-[4-(sec-butyl)phenoxy]acetic acid is incineration at a licensed TSDF.[1]
-
Causality: High-temperature incineration effectively destroys the organic compound, converting it to less harmful substances like carbon dioxide and water. This method is preferred over landfilling for organic solids to prevent the potential for leaching into the soil and groundwater.[13]
Personal Protective Equipment (PPE) and Spill Management
Required PPE
When handling 2-[4-(sec-butyl)phenoxy]acetic acid in any form, including its waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required PPE.
-
Absorb the Spill: For small spills, use a chemical spill kit with an absorbent material appropriate for acids and organic compounds.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.[6]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2-[4-(sec-butyl)phenoxy]acetic acid is not merely a procedural task but a reflection of our commitment as scientists to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, adhering to a systematic disposal workflow, and using appropriate protective measures, we can ensure that our research activities do not compromise the well-being of our colleagues or the health of our planet. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Baylor University. (n.d.). Appendix I: Chemical Compatibility and Container Information. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Fritz, C. (2026, January 6). Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Greenbook. (2017). SAFETY DATA SHEET 2,4-D Granules. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
MLI Environmental. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
-
Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]
-
AEG Environmental. (2018, July 6). RCRA Hazardous Waste Listing. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Tert-butylphenoxy)acetic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 2-[4-(sec-Butyl)phenoxy]acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Earth911. (2024, September 4). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]
-
PubMed. (1971). Toxicological studies of phenoxyacetic herbicides in animals. Retrieved from [Link]
-
PubMed. (1987). Genotoxic effect of substituted phenoxyacetic acids. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




